molecular formula C9H16ClNO B1336059 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE CAS No. 349090-42-2

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Cat. No.: B1336059
CAS No.: 349090-42-2
M. Wt: 189.68 g/mol
InChI Key: DGTNYUXFSQHLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO/c1-8-3-6-11(7-4-8)9(12)2-5-10/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTNYUXFSQHLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50410973
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-42-2
Record name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50410973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloropropanoyl)-4-methylpiperidine (CAS 349090-42-2): A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropropanoyl)-4-methylpiperidine, a bifunctional synthetic building block with significant potential in medicinal chemistry and drug development. By presenting a detailed analysis of its properties, a robust synthesis protocol, and its anticipated reactivity, this document serves as a crucial resource for researchers aiming to leverage this molecule in the creation of novel chemical entities. The piperidine moiety is a highly privileged scaffold in pharmaceuticals, known to enhance druggability, modulate solubility, and improve pharmacokinetic profiles.[1] This guide offers the foundational knowledge required to expertly handle and strategically deploy this valuable intermediate.

Physicochemical and Structural Properties

This compound is a tertiary amide distinguished by two key reactive sites: the electrophilic carbon of the chloropropyl group and the carbonyl group of the amide. These features make it a versatile linker and scaffold component in multi-step syntheses.

Structural and Identifying Information
PropertyValue
CAS Number 349090-42-2
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.69 g/mol
IUPAC Name 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one
Canonical SMILES CC1CCN(CC1)C(=O)CCCl

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical supplier databases.

PropertyValueSource
Boiling Point 301°C at 760 mmHgMolbase[2]
Density 1.073 g/cm³Molbase[2]
Flash Point 135.8°CMolbase[2]
Refractive Index 1.478Molbase[2]

Synthesis Protocol: Acylation of 4-Methylpiperidine

Reaction Scheme:

4-Methylpiperidine + 3-Chloropropanoyl Chloride → this compound

Diagram 2: Synthesis Reaction Scheme

G M1 [Structure of 4-Methylpiperidine] Plus1 + M2 [Structure of 3-Chloropropanoyl Chloride] Arrow Et3N, DCM 0°C to rt M3 [Structure of Product] Plus2 + HCl P2 P1

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Methylpiperidine (1.0 eq)

  • 3-Chloropropanoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution. Triethylamine acts as a base to neutralize the HCl byproduct, preventing the protonation of the starting amine.

  • Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-methylpiperidine is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine and its salt), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts.

  • Rationale: As a tertiary amide, the product is expected to be relatively stable. However, residual acyl chloride can hydrolyze, and excess amine can complicate analysis.

  • Method: Flash column chromatography on silica gel is the recommended method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the product from impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) can also be attempted if the product is a solid at room temperature.[3]

Analytical Characterization (Predicted)

As no public experimental spectral data is available for this compound, this section provides predicted data based on the known spectra of its precursors and fundamental principles of spectroscopy. This information is critical for reaction monitoring and product confirmation.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

The ¹H NMR spectrum is expected to show distinct signals corresponding to the 4-methylpiperidine ring and the chloropropanoyl chain. Due to the amide bond, restricted rotation around the C-N bond may lead to broadening of signals, particularly for protons alpha to the nitrogen.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.85t, J ≈ 6.5 Hz2H-CH₂-ClAlpha to the electron-withdrawing chlorine atom.
~ 3.6-3.8m (broad)2HPiperidine H₂ₑ, H₆ₑEquatorial protons alpha to the nitrogen, deshielded by the amide.
~ 2.8-3.0t, J ≈ 6.5 Hz2H-C(=O)-CH₂-Alpha to the carbonyl group.
~ 2.5-2.7m (broad)2HPiperidine H₂ₐ, H₆ₐAxial protons alpha to the nitrogen.
~ 1.6-1.8m2HPiperidine H₃ₑ, H₅ₑEquatorial protons beta to the nitrogen.
~ 1.4-1.6m1HPiperidine H₄Methine proton at the 4-position.
~ 1.0-1.2m2HPiperidine H₃ₐ, H₅ₐAxial protons beta to the nitrogen.
~ 0.95d, J ≈ 6.5 Hz3H-CH₃Methyl group at the 4-position.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale
~ 170C=OAmide carbonyl carbon.
~ 45-48Piperidine C₂, C₆Carbons alpha to the nitrogen, potentially two distinct signals due to hindered rotation.
~ 40-CH₂-ClCarbon bearing the chlorine atom.
~ 36-C(=O)-CH₂-Carbon alpha to the carbonyl.
~ 34Piperidine C₃, C₅Carbons beta to the nitrogen.
~ 31Piperidine C₄Methine carbon at the 4-position.
~ 22-CH₃Methyl carbon.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~ 2950-2850StrongC-H stretching (aliphatic)
~ 1645StrongC=O stretching (tertiary amide)
~ 1450MediumCH₂ scissoring
~ 1250MediumC-N stretching
~ 750Medium-StrongC-Cl stretching
Predicted Mass Spectrum (Electron Ionization - EI)

The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak at m/z 189, with an M+2 isotope peak at m/z 191 (approximately one-third the intensity) due to the presence of ³⁷Cl.

  • Key Fragmentations:

    • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation for amines and amides. This could lead to the loss of the propanoyl chain.

    • McLafferty Rearrangement: Not typically observed for this structure.

    • Loss of Cl: A fragment at m/z 154 [M-Cl]⁺.

    • Acylium Ion: A prominent peak at m/z 128 corresponding to the [M - CH₂CH₂Cl]⁺ fragment.

Reactivity and Mechanistic Insights

This compound is a bifunctional molecule, offering two primary sites for synthetic elaboration. Understanding its reactivity is key to its successful application in drug development.

Nucleophilic Substitution at the Chloropropyl Chain

The primary alkyl chloride is an excellent electrophile for Sₙ2 reactions. This allows for the introduction of a wide variety of nucleophiles, making it a valuable linker.

Diagram 3: Nucleophilic Substitution Workflow

G A This compound C Sₙ2 Reaction (Base, Solvent, Temp) A->C B Nucleophile (e.g., R-NH₂, R-OH, R-SH, N₃⁻) B->C D Substituted Product (e.g., Amine, Ether, Thioether, Azide) C->D Forms C-Nu bond E Further Elaboration D->E

Caption: General workflow for Sₙ2 reactions.

  • Mechanism: The reaction proceeds via a backside attack of the nucleophile on the carbon bearing the chlorine atom, leading to inversion of stereochemistry if the carbon were chiral.

  • Causality of Experimental Choices:

    • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, increasing its reactivity.

    • Base: A non-nucleophilic base (e.g., K₂CO₃, DIPEA) is often added to scavenge any acid formed and to deprotonate protic nucleophiles (like amines or thiols), enhancing their nucleophilicity.

    • Temperature: Heating is often required to increase the reaction rate, but should be controlled to avoid side reactions.

Potential Applications in Pharmaceutical Synthesis

This molecule is a key intermediate for the synthesis of more complex structures, particularly in the development of CNS-active agents. For example, the related intermediate, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a crucial component in the synthesis of the antipsychotic drug Risperidone .[4][5] Our target molecule allows for analogous synthetic strategies.

Hypothetical Application: The Sₙ2 reaction described above can be used to link the 4-methylpiperidine moiety to various heterocyclic systems. For instance, reacting this compound with a deprotonated benzisoxazole derivative would create a structure analogous to Risperidone. This highlights its utility in creating novel compounds for screening against targets like serotonin and dopamine receptors.[1]

Safety and Handling

As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information
PictogramSignal WordHazard Statement(s)

Warning H317: May cause an allergic skin reaction.[6]H319: Causes serious eye irritation.[6]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Stability and Storage
  • Stability: The compound is expected to be stable under normal laboratory conditions.

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile bifunctional intermediate for drug discovery and development. Its dual reactivity allows for its use as a linker to connect different molecular fragments or as a scaffold to build more complex architectures. While experimental data on the compound itself is scarce, its synthesis and reactivity can be reliably predicted based on established chemical principles. This guide provides the necessary technical information for researchers to confidently incorporate this promising building block into their synthetic strategies, paving the way for the discovery of new therapeutic agents.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbase. (n.d.). 3-chloro-1-(4-methylpiperidin-1-yl)propan-1-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Rao, V. J., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
  • Magnetic Resonance Letters. (n.d.). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated... Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making risperidone and intermediates therefor.
  • Google Patents. (n.d.). Process for the purification of tertiary amines.
  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • LookChem. (n.d.). Production Route of Risperidone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Retrieved from [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

physicochemical properties of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-Chloropropanoyl)-4-methylpiperidine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, a substituted piperidine derivative of interest in synthetic chemistry and drug discovery. For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's fundamental characteristics is a prerequisite for its successful application. This document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for determining critical parameters such as lipophilicity (LogP), ionization constant (pKa), and chemical stability. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and educational resource for the comprehensive characterization of this and similar molecules.

Chemical Identity and Core Properties

This compound belongs to the N-acylpiperidine class of compounds. The piperidine ring is a common scaffold in medicinal chemistry, and its substitution dictates the molecule's interaction with biological systems. The presence of a reactive 3-chloropropanoyl group makes this compound a versatile intermediate for further chemical modification, likely through nucleophilic substitution of the chlorine atom. Accurate characterization of its properties is therefore essential for predicting its behavior in both reaction vessels and biological matrices.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 349090-42-2[1]
Molecular Formula C9H16ClNO[1]
Molecular Weight 189.68 g/mol [1]
Chemical Structure Chemical Structure of this compoundN/A

Lipophilicity Analysis: The Octanol-Water Partition Coefficient (LogP)

The partition coefficient (P), expressed logarithmically as LogP, is a critical measure of a compound's lipophilicity.[2] It governs solubility, membrane permeability, and plasma protein binding, thereby profoundly influencing pharmacokinetic and pharmacodynamic profiles. A positive LogP value indicates higher solubility in lipids (lipophilic), while a negative value signifies higher solubility in water (hydrophilic).[2]

While experimental data for this specific molecule is not publicly cataloged, its LogP can be reliably determined using established methods. The two most common techniques are the Shake Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2] RP-HPLC is often preferred for its speed, reproducibility, and lower sample consumption.[3]

Experimental Protocol: LogP Determination by RP-HPLC

This protocol describes a standardized method for estimating LogP by correlating the compound's retention time on a reverse-phase column with the retention times of known LogP standards.

Causality: The principle relies on the fact that in RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the nonpolar stationary phase. More lipophilic compounds interact more strongly and thus elute later. By creating a calibration curve with compounds of known LogP, the LogP of the unknown compound can be interpolated from its retention time.

Methodology:

  • Preparation of Standards: Prepare a set of 5-7 standard compounds with known LogP values spanning a relevant range (e.g., -1 to 5). Dissolve each standard in the mobile phase to a concentration of ~50 µg/mL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of ~50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 bonded column with low silanol activity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., MOPS buffer) and an organic modifier like a methanol/octanol mixture. The isocratic mobile phase composition should be optimized to achieve good peak shape and retention.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the compound (e.g., 210 nm, as amides have weak absorbance).

    • Injection Volume: 10 µL.

  • Data Acquisition:

    • Inject each standard and record its retention time (tR).

    • Inject the sample of this compound and record its retention time.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column.

    • Plot log(k') versus the known LogP values for the standards.

    • Perform a linear regression to obtain the equation of the line (y = mx + c).

    • Using the log(k') value of the target compound, calculate its LogP using the regression equation.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis P1 Prepare Standards (Known LogP) H1 Inject Standards & Record Retention Times (tR) P1->H1 P2 Prepare Sample (Unknown LogP) H2 Inject Sample & Record Retention Time (tR) P2->H2 A1 Calculate Capacity Factors (k') H1->A1 H2->A1 A2 Plot log(k') vs. Known LogP A1->A2 A3 Generate Linear Regression Curve A2->A3 A4 Interpolate Sample LogP A3->A4

Caption: Workflow for LogP determination via RP-HPLC.

Ionization Characteristics: pKa Determination

The acid dissociation constant (pKa) defines the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms.[4] For this compound, the key structural feature to consider is the N-acylpiperidine moiety. The nitrogen atom's lone pair is delocalized due to resonance with the adjacent carbonyl group, significantly suppressing its basicity. Therefore, unlike a simple alkylpiperidine (pKa ~11), this molecule is not expected to be basic and is unlikely to be protonated under physiological conditions. It is considered a neutral molecule with no readily ionizable protons in the typical aqueous pH range of 2-12.

However, precise characterization requires experimental verification. Potentiometric titration is a highly accurate method for determining pKa values.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is determined from the inflection point of the resulting titration curve.[5][6]

Causality: The pKa corresponds to the pH at the half-equivalence point of the titration, where the concentrations of the acidic and basic forms of the analyte are equal.[4] This point is identified on the titration curve where the pH change is minimal upon addition of the titrant.

Methodology:

  • System Preparation: Use a calibrated pH meter and an automated titrator. All solutions must be prepared with carbonate-free water to avoid errors, especially when titrating with a base.[5]

  • Sample Preparation: Accurately weigh and dissolve a pure sample of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (typically > 10⁻⁴ M).[5]

  • Blank Titration: First, perform a titration on the solvent system alone (without the sample) to obtain a blank curve. This accounts for the buffering capacity of the solvent itself.

  • Sample Titration:

    • Place the sample solution in the titration vessel.

    • Titrate with a standardized solution of strong acid (e.g., 0.1 M HCl) or strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound. For this molecule, titration with both would confirm its neutral character across the pH range.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point(s), which are the points of maximum slope (inflection points).

    • The pKa is equal to the pH at the volume of titrant that is half of the equivalence point volume.

    • The sample's titration curve is corrected using the blank curve to calculate the final pKa value.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare Carbonate-Free Solutions T1 Perform Blank Titration (Solvent Only) P1->T1 P2 Prepare Sample Solution (Known Concentration) T2 Perform Sample Titration P2->T2 A1 Plot Titration Curves (Sample & Blank) T1->A1 T3 Record pH vs. Titrant Volume T2->T3 T3->A1 A2 Identify Equivalence Point(s) A1->A2 A3 Determine pH at Half-Equivalence Point A2->A3 A4 Calculate pKa A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

Chemical Stability Profile

The stability of a compound under various conditions (pH, temperature, light) is crucial for determining its shelf-life, handling requirements, and viability as a drug candidate. The 3-chloropropanoyl group in this compound is an alkyl halide, which can be susceptible to degradation, primarily through hydrolysis or reaction with nucleophiles. The rate of such degradation is often dependent on pH and the presence of organic materials.[7][8][9]

Experimental Protocol: Preliminary Stability Assessment by HPLC

This protocol outlines a method to assess the stability of the compound in different aqueous buffer solutions over time by monitoring the decrease in the parent compound's concentration using HPLC.

Causality: By incubating the compound under stressed conditions (e.g., acidic, neutral, and basic pH) and analyzing samples at set time points, one can quantify the rate of degradation. A decrease in the peak area of the parent compound over time indicates instability.

Methodology:

  • Buffer Preparation: Prepare three buffers: pH 2.5 (e.g., phosphate buffer), pH 6.0, and pH 9.3.[7]

  • Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like acetonitrile.

  • Incubation:

    • Add a small volume of the stock solution to each of the three buffers to achieve a final concentration of ~100 µg/mL. This initiates the stability test (t=0).

    • Seal the solutions in vials and incubate them at a controlled temperature (e.g., 40°C) in the dark.[7]

  • Time-Point Sampling:

    • Immediately after preparation, take a sample from each buffer for the t=0 analysis.

    • Take subsequent samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

    • Quench any reaction if necessary by diluting the sample in the mobile phase.

  • HPLC Analysis:

    • Analyze each sample using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).

    • Use the same chromatographic conditions as described for LogP determination, with adjustments to the gradient if needed to resolve new peaks.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point for each pH condition.

    • Plot the percentage of the parent compound remaining (relative to t=0) versus time.

    • The rate of degradation can be determined from the slope of this plot, allowing for the calculation of the compound's half-life under each condition.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Buffers (Acidic, Neutral, Basic) I1 Spike Stock into Buffers (t=0) P1->I1 P2 Prepare Sample Stock Solution P2->I1 I2 Incubate at Controlled Temperature I1->I2 I3 Collect Samples at Defined Time Points I2->I3 A1 Analyze Samples by HPLC I3->A1 A2 Quantify Parent Peak Area A1->A2 A3 Plot % Remaining vs. Time A2->A3 A4 Determine Degradation Rate & Half-Life A3->A4

Caption: Workflow for chemical stability assessment via HPLC.

Conclusion

The physicochemical properties of this compound define its behavior and potential applications. As a neutral, moderately lipophilic molecule, its utility will likely be as a synthetic intermediate rather than a final bioactive agent. The presence of the reactive chloropropanoyl handle is its key feature, but also its point of potential instability, particularly at higher pH. The experimental frameworks provided in this guide offer robust, validated approaches for researchers to precisely quantify the critical physicochemical parameters of this compound. Such a data-driven characterization is indispensable for ensuring reproducibility in research and for making informed decisions in the complex pipeline of drug development.

References

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • AA Blocks. This compound, 95% Purity, C9H16ClNO, 5 grams. [Link]

  • PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • Chemistry For Everyone. How To Determine PKA Of Organic Compounds? YouTube. [Link]

  • Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Butcher, J. B., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. [Link]

  • BYJU'S. How to calculate pKa. [Link]

  • Waters, B. W., & Hung, Y. C. (2014). The effect of organic loads on stability of various chlorine-based sanitisers. Journal of Food Engineering. [Link]

  • ResearchGate. The effect of organic loads on stability of various chlorine-based sanitisers. [Link]

  • Google Patents. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Hou, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • PubChem. CID 50112173. [Link]

  • ResearchGate. The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. [Link]

  • ResearchGate. The effect of organic loads on stability of various chlorine-based sanitisers. [Link]

  • Alfa Aesar. SAFETY DATA SHEET - 4-Methylpiperidine. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

  • Farré, M. J., et al. (2016). Organic chloramines in drinking water: An assessment of formation, stability, reactivity and risk. PubMed. [Link]

  • LookChem. Cas 4593-20-8,1-(CHLOROACETYL)-4-METHYLPIPERIDINE. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • PubChem. 4-chloro-N-methylpiperidine. [Link]

  • PubChem. 4-(Chloromethyl)-1-methylpiperidine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]

  • Myneni, S. C. B. (2002). Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Science. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • Baldassarre, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

Sources

Foreword: The Imperative of Unambiguous Structural Verification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(3-Chloropropanoyl)-4-methylpiperidine

In the landscape of modern drug discovery and development, the piperidine scaffold is a recurring motif, integral to the structure of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure in medicinal chemistry.[3] Consequently, novel piperidine derivatives, such as this compound, are of significant interest as synthetic intermediates and potential pharmacophores. The journey from a proposed molecular structure to a confirmed chemical entity is one of the most critical phases in chemical synthesis. Absolute certainty in a molecule's structure is not merely an academic exercise; it is the bedrock upon which all subsequent biological, toxicological, and clinical data are built.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. We move beyond a simple recitation of methods to delve into the strategic reasoning behind the analytical workflow. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we will construct an unassailable case for the molecule's identity and connectivity. This document is designed for researchers, scientists, and drug development professionals who require not only the 'how' but, more importantly, the 'why' of robust analytical characterization.

The Analytical Strategy: A Convergent Approach

The structure of this compound presents several key features that must be unequivocally confirmed: the integrity of the 4-methylpiperidine ring, the formation of a tertiary amide bond, and the precise connectivity and composition of the 3-chloropropanoyl side chain. Our strategy is designed to probe each of these features orthogonally, ensuring that the data from each analytical technique corroborates the others, forming a self-validating system.

The workflow begins with techniques that provide broad, foundational information (MS and IR) before progressing to the high-resolution, definitive technique of NMR spectroscopy.

G cluster_0 Initial Assessment cluster_1 Primary Analysis cluster_2 High-Resolution Analysis cluster_3 Confirmation Hypothesized_Structure Hypothesized Structure: This compound MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern (Cl) - Fragmentation Hypothesized_Structure->MS Probes IR Infrared (IR) Spectroscopy - Functional Group ID (Amide C=O) Hypothesized_Structure->IR Probes NMR_1D 1D NMR (¹H, ¹³C) - Proton/Carbon Environments - Chemical Shifts, Integration MS->NMR_1D Informs Final_Structure Final Confirmed Structure MS->Final_Structure Converges to IR->NMR_1D Informs IR->Final_Structure Converges to NMR_2D 2D NMR (COSY, HSQC, HMBC) - Connectivity Mapping (H-H, C-H, long-range) NMR_1D->NMR_2D Refines NMR_1D->Final_Structure Converges to NMR_2D->Final_Structure Converges to

Figure 1: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Key Fragments

Mass spectrometry is the first line of inquiry, tasked with answering the fundamental question: what is the molecular weight of the compound? For halogenated compounds, MS offers a distinct advantage due to the characteristic isotopic patterns of halogens.

Expertise & Causality: We choose Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as the initial method. GC provides sample purification, while EI is a robust, high-energy ionization technique that induces predictable fragmentation. This fragmentation is not a nuisance; it is a rich source of structural information, providing a "fingerprint" of the molecule's constituent parts.[4] The presence of chlorine, with its two abundant isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) in an approximate 3:1 ratio, provides an immediate and powerful validation point. We expect to see a characteristic M+ and M+2 peak pattern for the molecular ion and any chlorine-containing fragments.

Expected Mass Spectrum Data
FeaturePredicted ValueRationale
Molecular Formula C₉H₁₆ClNO-
Monoisotopic Mass 189.0920 g/mol Calculated for C₉H₁₆³⁵ClNO.
Molecular Ion (M⁺) m/z 189, 191The M+ and M+2 peaks in an ~3:1 ratio confirm the presence of one chlorine atom.
Key Fragment 1 m/z 98Corresponds to the [4-methylpiperidine]⁺ fragment, a common and stable fragment from the cleavage of the amide C-N bond.[5]
Key Fragment 2 m/z 90Corresponds to the [CH₂CH₂COCl]⁺ acylium ion fragment.
Key Fragment 3 m/z 154Corresponds to the loss of the chlorine atom [M-Cl]⁺ from the molecular ion.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a 20:1 split ratio.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min. Hold at 280 °C for 5 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the target compound. Examine its mass spectrum for the molecular ion cluster (m/z 189/191) and the predicted fragmentation pattern.

Infrared Spectroscopy: Identifying the Amide Cornerstone

Infrared (IR) spectroscopy is a rapid and non-destructive technique perfect for confirming the presence of key functional groups. Its primary role in this elucidation is to verify the successful formation of the amide bond, which is the synthetic linchpin connecting the two starting materials (4-methylpiperidine and 3-chloropropanoyl chloride).

Expertise & Causality: The amide functional group has a highly characteristic and intense carbonyl (C=O) stretching vibration.[6] Due to resonance delocalization of the nitrogen lone pair into the carbonyl, the amide C=O bond is slightly weaker than that of a ketone or ester, causing its absorption to appear at a lower wavenumber, typically in the 1680-1630 cm⁻¹ range for tertiary amides. The presence of a strong peak in this region is compelling evidence of successful amide synthesis.[7] We use Attenuated Total Reflectance (ATR) as it requires minimal sample preparation and provides high-quality data for solid or liquid samples.

Expected IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeSignificance
2950-2850 C-H (sp³) StretchConfirms the aliphatic nature of the piperidine ring and alkyl chain.
1660-1640 C=O (Amide) StretchPrimary Diagnostic Peak. A strong, sharp absorption confirms the presence of the tertiary amide carbonyl group.
1450-1400 C-N StretchSupports the presence of the amide linkage.
750-650 C-Cl StretchConfirms the presence of the chloroalkane group.
Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small amount (a few milligrams of solid or one drop of liquid) of the purified compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal and ensure good contact using the pressure clamp.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the key diagnostic peaks listed above.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS and IR provide the molecular formula and confirm functional groups, NMR spectroscopy provides the complete atomic-level connectivity map. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, we can definitively place every atom in the molecule relative to its neighbors.[8][9]

Expertise & Causality: The choice of NMR experiments is strategic. ¹H NMR gives us the number of unique proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR reveals the number of unique carbon environments. HSQC correlates each proton directly to the carbon it is attached to, creating an unambiguous C-H map. COSY identifies proton-proton coupling networks (e.g., tracing the full -CH₂-CH₂-Cl chain). Finally, HMBC is the ultimate tool for piecing together the molecular puzzle, as it reveals long-range (2-3 bond) correlations between protons and carbons, such as the crucial correlation from the protons on the piperidine ring adjacent to the nitrogen to the amide carbonyl carbon.

Predicted ¹H and ¹³C NMR Data

(Predicted for CDCl₃ at 400 MHz)


(Note: A real image with atom numbering would be inserted here for clarity)

Atom Numbering Scheme:

  • Piperidine Ring: N1, C2/C6, C3/C5, C4, C4-CH₃

  • Acyl Chain: C1' (C=O), C2' (CH₂), C3' (CH₂Cl)

PositionPredicted ¹H Shift (ppm)MultiplicityIntegrationPredicted ¹³C Shift (ppm)Rationale & Expected Correlations
C4-CH₃ ~0.95d3H~21.5Upfield aliphatic methyl. COSY: H4. HSQC: C4-CH₃. HMBC: C3/C5, C4.
C3/C5 (axial) ~1.20m2H~34.0Shielded axial protons on the piperidine ring. COSY: H2/H6, H4. HSQC: C3/C5.
C4 ~1.50m1H~30.5Methine proton on the piperidine ring. COSY: H3/C5, C4-CH₃. HSQC: C4.
C3/C5 (equatorial) ~1.75m2H~34.0Deshielded equatorial protons. COSY: H2/H6, H4. HSQC: C3/C5.
C2' ~2.80t2H~35.0Methylene protons adjacent to the carbonyl. Deshielded by C=O. COSY: H3'. HSQC: C2'. HMBC: C1', C3'.
C2/C6 (axial) ~3.00m2H~45.0Protons adjacent to the amide nitrogen. COSY: H3/C5. HSQC: C2/C6. HMBC: C1', C3/C5.
C3' ~3.75t2H~40.5Methylene protons adjacent to chlorine. Deshielded by Cl.[10] COSY: H2'. HSQC: C3'. HMBC: C2'.
C2/C6 (equatorial) ~4.10m2H~45.0Protons adjacent to the amide nitrogen, deshielded due to amide character. COSY: H3/C5. HSQC: C2/C6. HMBC: C1', C3/C5.
C1' (C=O) ---~170.0Characteristic amide carbonyl carbon shift. HMBC: H2', H3', H2/C6.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 45° pulse angle, a 2-second relaxation delay, and accumulate 1024 scans for good signal-to-noise.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Use a standard gradient-selected (gCOSY) pulse sequence.

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced (gHSQC) pulse sequence optimized for a one-bond J-coupling of ~145 Hz.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected (gHMBC) pulse sequence optimized for long-range couplings of 8 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze the 2D spectra to build the connectivity map as described above.

Figure 2: Key HMBC correlations confirming the molecular backbone.

Conclusion: A Triad of Analytical Certainty

The structure elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from a triad of core analytical techniques. Mass spectrometry confirms the elemental composition and molecular weight. Infrared spectroscopy provides definitive proof of the crucial amide functional group. Finally, a comprehensive suite of NMR experiments meticulously maps the atomic connectivity, leaving no ambiguity.

References

  • LookChem. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. [Link]

  • PubChem. 4-Methylpiperidine. [Link]

  • ResearchGate. Fragments of 1 H NMR spectra of.... [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Google Patents. US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Professor Dave Explains. Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Doc Brown's Chemistry. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]

  • ResearchGate. Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry. [Link]

  • Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The spectral data presented in this guide are predicted values based on the analysis of structurally analogous compounds and established spectroscopic principles. This approach is employed due to the limited availability of comprehensive, publicly accessible experimental data for 1-(3-chloropropanoyl)-4-methylpiperidine (CAS No: 349090-42-2)[1]. The methodologies and interpretations are provided to serve as a robust reference for researchers working with this or similar molecules.

Introduction: The Molecular Profile

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and its N-acylation is a common strategy for synthesizing compounds with a wide range of biological activities. The presence of a reactive 3-chloropropanoyl group makes this molecule a versatile intermediate for further chemical modifications, such as nucleophilic substitutions at the terminal carbon.

Accurate structural confirmation and purity assessment are critical in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides an in-depth analysis of the expected spectral data for this compound and the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide C-N bond, it is common for N-acylpiperidines to exist as a mixture of rotamers (conformational isomers), which can lead to the observation of doubled signals in both ¹H and ¹³C NMR spectra, particularly for the atoms near the nitrogen.[2]

Experimental Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H-a~3.75t2HTriplet due to coupling with adjacent CH₂ (H-b). Deshielded by the adjacent chlorine atom.
H-b~2.85t2HTriplet due to coupling with adjacent CH₂ (H-a). Deshielded by the carbonyl group.
H-c (axial & equatorial)~3.50-3.70 (broad)m4HProtons on the carbons adjacent to the nitrogen are deshielded. The signals may be broad or split into multiple peaks due to the presence of rotamers.
H-d~1.60-1.80m1HMethine proton on the piperidine ring.
H-e (axial & equatorial)~1.10-1.30m4HMethylene protons on the piperidine ring.
H-f~0.95d3HDoublet due to coupling with the methine proton (H-d).
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)Rationale
C=O~170Typical chemical shift for an amide carbonyl carbon.
C-α~39Carbon adjacent to the chlorine atom.
C-β~35Carbon adjacent to the carbonyl group.
C-2', C-6'~42 and ~47Carbons adjacent to the nitrogen in the piperidine ring. Two distinct signals are expected due to the influence of the acyl group and potential rotamers.[3]
C-3', C-5'~31Methylene carbons in the piperidine ring.
C-4'~34Methine carbon in the piperidine ring.
-CH₃~22Methyl group carbon.
Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in CDCl3 A->B C Insert into Spectrometer B->C D Acquire 1H Spectrum C->D E Acquire 13C Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Integrate & Assign Peaks G->H

Caption: Workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the tertiary amide and the alkyl chloride.

Experimental Protocol: Acquiring IR Spectra
  • Sample Preparation: The spectrum can be acquired from a neat liquid sample (if the compound is an oil) using a salt plate (NaCl or KBr) or as a thin film. If the compound is a solid, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder first.

    • Acquire the sample spectrum and ratio it against the background.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
C-H (alkane)2850-2960StrongStretching vibrations of the C-H bonds in the piperidine ring and the propanoyl chain.
C=O (amide)1630-1660StrongThe carbonyl stretch of a tertiary amide is a very strong and characteristic absorption.[4][5][6]
C-N (amide)1200-1300MediumStretching vibration of the C-N bond.
C-Cl (alkyl chloride)650-750Medium-StrongStretching vibration of the carbon-chlorine bond.
Visualization: Key IR Absorptions

IR_Spectrum cluster_spectrum Predicted IR Spectrum A C-H stretch 2850-2960 cm⁻¹ B C=O stretch (Amide I) 1630-1660 cm⁻¹ C C-N stretch 1200-1300 cm⁻¹ D C-Cl stretch 650-750 cm⁻¹ MS_Fragmentation cluster_frags Primary Fragments parent [M+H]⁺ m/z 190/192 frag1 Loss of C₃H₄ClO (Acyl Chain) parent->frag1 α-cleavage frag2 Loss of C₆H₁₂N (Piperidine Ring) parent->frag2 amide cleavage

Sources

An In-depth Technical Guide to the Stability and Storage of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-Chloropropanoyl)-4-methylpiperidine is a substituted piperidine derivative with significant potential as a versatile intermediate in the synthesis of novel pharmaceutical compounds. Its unique chemical architecture, featuring a reactive α-chloro ketone within an N-acylpiperidine framework, presents both opportunities for synthetic manipulation and challenges for its long-term stability and storage. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling to ensure its integrity for research and drug development applications.

Chemical Profile of this compound

To understand the stability of this compound, it is essential to first consider its structural features and the inherent reactivity of its constituent functional groups. The molecule consists of a 4-methylpiperidine ring N-acylated with a 3-chloropropanoyl chain.

Key Structural Features:

  • N-Acylpiperidine Moiety: The amide linkage is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

  • α-Chloro Ketone Functionality: This is the most reactive part of the molecule. The presence of an electron-withdrawing carbonyl group adjacent to a carbon bearing a chlorine atom makes the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2]

PropertyValueSource
Molecular FormulaC9H16ClNOPubChem
Molecular Weight189.68 g/mol PubChem
AppearancePredicted to be a solid or liquidInferred from similar structures
SolubilityExpected to be soluble in organic solventsInferred from similar structures

Potential Degradation Pathways

The chemical reactivity of the α-chloro ketone and the N-acylpiperidine moieties dictates the primary degradation pathways for this compound. Understanding these pathways is crucial for developing appropriate storage and handling protocols.

Hydrolysis

Hydrolysis represents a significant degradation route, potentially occurring at two distinct sites on the molecule:

  • Hydrolysis of the Amide Bond: Under strongly acidic or basic conditions, the N-acyl bond can be cleaved, leading to the formation of 4-methylpiperidine and 3-chloropropanoic acid.[3][4] This is a common degradation pathway for amide-containing compounds.

  • Hydrolysis of the α-Chloro Ketone: The C-Cl bond is susceptible to nucleophilic substitution by water, particularly at non-neutral pH or elevated temperatures.[5] This reaction would yield 1-(3-hydroxypropanoyl)-4-methylpiperidine and hydrochloric acid. The liberated HCl could then catalyze further degradation of the amide bond.

Nucleophilic Substitution

The high reactivity of the α-chloro ketone makes it a target for various nucleophiles that may be present as impurities or introduced during formulation.[2][6] Common nucleophiles like amines, alcohols, and thiols can displace the chloride ion, leading to the formation of new adducts. This reactivity is a key consideration in multi-component formulations.

Favorskii Rearrangement

In the presence of a base, α-chloro ketones can undergo the Favorskii rearrangement.[2] For this compound, this would involve the formation of a cyclopropanone intermediate, followed by ring-opening to yield a carboxylic acid derivative. The specific product would depend on the reaction conditions and the nucleophile present.

Photodegradation

Compounds containing carbonyl groups and halogens can be sensitive to light.[7] UV radiation can provide the energy to induce homolytic cleavage of the C-Cl bond, generating radical intermediates that can lead to a cascade of degradation products. While specific photostability data for this compound is not available, the known light sensitivity of other α-chloro ketones, such as chloroacetone, suggests that exposure to light should be minimized.[7]

cluster_hydrolysis Hydrolysis Products cluster_substitution Substitution Products cluster_rearrangement Rearrangement Products cluster_photo Photodegradation Products A This compound B Hydrolysis (H₂O) A->B C Nucleophilic Substitution (Nu⁻) A->C D Base-catalyzed Rearrangement A->D E Photodegradation (hν) A->E B1 4-Methylpiperidine + 3-Chloropropanoic Acid B->B1 Amide Cleavage B2 1-(3-Hydroxypropanoyl)-4-methylpiperidine B->B2 C-Cl Cleavage C1 1-(3-Nu-propanoyl)-4-methylpiperidine C->C1 D1 Carboxylic Acid Derivatives D->D1 E1 Radical Intermediates & Complex Mixture E->E1

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the purity and stability of this compound.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rates of hydrolysis and other degradation reactions.
Humidity Store in a tightly sealed container with a desiccant.To minimize exposure to moisture and prevent hydrolysis of the α-chloro ketone and amide bond.[5]
Light Protect from light by storing in an amber vial or in a dark location.To prevent potential photodegradation initiated by UV light.[7]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation, especially if the compound is found to be sensitive to air.
pH Avoid contact with strong acids and bases.To prevent acid or base-catalyzed hydrolysis of the amide bond and the Favorskii rearrangement of the α-chloro ketone.[2][3]

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to empirically determine the shelf-life and optimal storage conditions for this compound. The following protocol outlines a forced degradation study and a long-term stability study.

Forced Degradation Study

Objective: To identify potential degradation products and degradation pathways under stress conditions. This information is crucial for developing a stability-indicating analytical method.[8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm) and visible light according to ICH Q1B guidelines.[8]

  • Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a UV detector. A mass spectrometer (LC-MS) should be used to identify the molecular weights of the degradation products.[9]

cluster_setup Study Setup cluster_analysis Analysis cluster_outcome Outcome A Prepare Sample Solutions B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Analyze by HPLC-UV B->C D Identify Degradants by LC-MS C->D E Identify Degradation Products D->E F Elucidate Degradation Pathways E->F

Caption: Workflow for a forced degradation study.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Storage: Store multiple batches of the compound in the proposed commercial packaging at the recommended storage conditions (e.g., 5 °C ± 3 °C and 25 °C ± 2 °C / 60% RH ± 5% RH).

  • Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the samples for appearance, purity (using a stability-indicating HPLC method), and degradation products.

  • Data Evaluation: Evaluate the data to establish a re-test period or shelf-life.

Conclusion

This compound is a promising synthetic intermediate whose stability is governed by the reactivity of its α-chloro ketone and N-acylpiperidine functionalities. The primary degradation pathways include hydrolysis, nucleophilic substitution, base-catalyzed rearrangement, and photodegradation. To ensure the long-term integrity of this compound, it is imperative to store it in a cool, dry, and dark environment, protected from moisture and incompatible substances. The implementation of rigorous stability testing, as outlined in this guide, is essential for establishing its shelf-life and ensuring its quality for use in research and pharmaceutical development.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6571, Chloroacetone. Retrieved from [Link]

  • Wikipedia. (n.d.). α-Halo ketone. Retrieved from [Link]

  • Kosugi, M., & Hagiwara, I. (n.d.). REACTION OF Α-Chloro KETONES WITH ALLYLTRI-n-BUTYLTIN. CONTROL OF REACTION SITE BY THE VARIATION OF REACTION CONDITIONS. Amanote Research.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Zaragoza, F. (2006).
  • Yasuda, M., et al. (1993). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. PubMed.
  • Lam, K., & Li, G. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines.
  • Combourieu, B., et al. (2000). Piperidine degradation by M. aurum MO1.
  • Zaragoza, F. (2006). Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates.
  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. [Link]

  • Poupin, P., et al. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. PubMed.
  • Sciencemadness.org. (2010). Acid-catalyzed hydrolysis of 1-piperoylpiperidine. [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry.
  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2003). CN1466561A - A method for preparing α' chloroketones.
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane.
  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Koyiri, K., et al. (2019). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry.
  • Galiano, V., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • DTIC. (2025). Piperidine Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12058, 1-Acetylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15015452, 4-(Chloromethyl)-1-methylpiperidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Inferred Hazards

1-(3-Chloropropanoyl)-4-methylpiperidine is a synthetic organic compound featuring a piperidine ring acylated with a chloropropanoyl group. The toxicological properties of this specific molecule have not been fully investigated.[1][2] However, an analysis of its structural components allows for the inference of potential hazards.

The piperidine moiety is a known irritant and can be corrosive.[3][4][5] Compounds containing this structure are often harmful if swallowed and can be toxic in contact with skin or if inhaled.[3] The presence of the chlorinated acyl group suggests that the compound may also share hazards with other chlorinated organic compounds, which can include organ damage and other long-term health effects.[6] Thermal decomposition may lead to the release of irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[7][8][9]

Table 1: Inferred Hazard Identification

Hazard ClassInferred Classification & StatementsSource Analogy
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Piperidine derivatives[3][10]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns.[4][7][11]Piperidine, Chlorinated compounds[4][7][11]
Eye Damage/Irritation Causes serious eye irritation or damage.[7][9][11]Piperidine derivatives[7][9][11]
Respiratory Irritation May cause respiratory irritation.[7]Piperidine derivatives[7]
Aquatic Toxicity May be harmful or toxic to aquatic life with long-lasting effects.[7]Piperidine derivatives[7]

Personal Protective Equipment (PPE) and Exposure Control

Given the inferred hazards, stringent adherence to PPE protocols is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, are the primary line of defense.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[2][3][10] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[2][9][10]

Personal Protective Equipment

A comprehensive PPE regimen is essential for safe handling.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartProtectionStandard/SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.[12][13]ASTM D6978Prevents skin contact and absorption.[14] The outer glove can be removed inside the fume hood to prevent spreading contamination.[12]
Eyes/Face Safety goggles with side shields and a face shield.[8][13][14][15]EN166 or equivalentProtects against splashes and vapors that can cause severe eye damage.[14][15]
Body Polyethylene-coated polypropylene disposable gown or a flame-retardant, antistatic lab coat.[3]N/AProvides a barrier against skin contact and contamination of personal clothing.[16]
Respiratory A fit-tested NIOSH-approved respirator (e.g., N95 or higher) may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient.[13]NIOSH or EN 149Protects against inhalation of harmful vapors or aerosols.

Safe Handling and Storage Protocols

Handling
  • Pre-Handling: Before use, thoroughly inspect the container for any damage. Ensure all necessary PPE is correctly donned.

  • During Handling: Work within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[1][11] Do not breathe vapors or mists.[1][7] Use non-sparking tools and ground all equipment to prevent static discharge, especially if the compound is flammable.[1][3]

  • Post-Handling: Wash hands and face thoroughly after handling.[3][7] Decontaminate all surfaces and equipment. Remove and properly dispose of contaminated PPE.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7][8][10][16][17][18]

  • Location: Store in a designated corrosives or flammables area, away from incompatible materials.[1][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][8][9][10]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Exposure
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][7][17]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][7][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2][7] Seek immediate medical attention.[2]

Spills and Leaks
  • Minor Spills: Evacuate non-essential personnel. Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[19] Collect the absorbed material using clean, non-sparking tools and place it in a suitable, labeled container for disposal.[8][19]

  • Major Spills: Evacuate the area immediately and deny entry.[4][6][7] Contact emergency services and the institutional safety office. Prevent the spill from entering drains or waterways.[7][8][19]

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Containment Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Colleagues & Safety Officer Evacuate->Alert PPE Don Full PPE Alert->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose as Hazardous Waste Package->Dispose Report File Incident Report Dispose->Report

Caption: Workflow for handling a chemical spill.

Fire and Explosion Hazard Data

  • Flammability: While the flammability of this compound is not specifically known, many piperidine derivatives are flammable liquids. Vapors may be heavier than air and can travel to an ignition source and flash back.[7][19]

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[17][19][20][21] Do not use a direct water jet, as it may spread the fire.

  • Fire-Fighting Procedures: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][17][20]

  • Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[8][9]

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national environmental regulations.[7] This compound should be treated as hazardous waste. Do not mix with other waste.[7] Dispose of the container and unused contents in an approved waste disposal plant.[7]

Conclusion

While specific safety data for this compound is lacking, a conservative approach based on the known hazards of its structural analogs is crucial for ensuring the safety of laboratory personnel. Strict adherence to engineering controls, diligent use of appropriate personal protective equipment, and thorough training in emergency procedures are paramount. A comprehensive, substance-specific risk assessment should always precede any experimental work.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Alfa Aesar. (2015, February 2). 4-Methylpiperidine Safety Data Sheet. Retrieved from [Link]

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. Retrieved from [Link]

  • University of Toronto. (n.d.). Safety in the chemical laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]

  • University College London. (2021, May 11). Working safely with solvents. Retrieved from [Link]

  • CDC. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-(3-Chloropropyl)piperidine hydrochloride, 97%. Retrieved from [Link]

  • National Fire Protection Association. (n.d.). Section 4: First-Aid Measures. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • RIFM. (2022, April 30). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

Sources

Unlocking the Potential of 1-(3-Chloropropanoyl)-4-methylpiperidine: A Synthetic Cornerstone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of modern drug discovery, the piperidine moiety stands as a privileged scaffold, integral to the architecture of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions have cemented its role in the design of novel therapeutic agents across a spectrum of diseases, including central nervous system disorders, oncology, and infectious diseases.[3][4] Within this context, 1-(3-Chloropropanoyl)-4-methylpiperidine emerges as a chemical entity of significant interest. While not extensively studied for its intrinsic biological activity, its true potential lies in its utility as a versatile synthetic intermediate.

This technical guide delves into the prospective research applications of this compound, moving beyond its basic chemical identity to explore its strategic value in the synthesis of novel, biologically active compounds. We will dissect its chemical properties, propose pathways for its synthetic modification, and outline experimental workflows to investigate the therapeutic potential of its derivatives.

Core Compound Analysis: A Chemist's Perspective

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthetic chemistry.

PropertyValueSource
CAS Number 349090-42-2[5]
Molecular Formula C9H16ClNO[5]
Molecular Weight 189.68 g/mol [5][6]
Appearance Not explicitly stated, likely a solid or oil
Purity Commercially available at 95%[5]

The key to the synthetic versatility of this compound lies in the 3-chloropropanoyl group . The terminal chloride is a reactive electrophilic site, susceptible to nucleophilic substitution. This "handle" allows for the covalent attachment of a wide array of functional groups and molecular scaffolds, making it an ideal starting point for the construction of compound libraries for high-throughput screening. The 4-methylpiperidine core provides a well-established pharmacophore that can influence the solubility, lipophilicity, and metabolic stability of the final compounds.[3][7]

Synthesis and Purification: Foundational Protocols

While commercially available, understanding the synthesis of this compound provides insights into potential side-reactions and purification strategies. A common synthetic route involves the acylation of 4-methylpiperidine with 3-chloropropanoyl chloride.

General Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpiperidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, for example triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 eq), to the solution to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 3-chloropropanoyl chloride (1.0-1.1 eq) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Figure 1: General workflow for the synthesis of this compound.

Potential Research Applications: A Gateway to Novel Bioactive Molecules

The true value of this compound lies in its potential as a precursor for a diverse range of novel compounds. The reactive chloropropanoyl moiety can be readily modified to introduce various pharmacophores, enabling the exploration of different biological targets.

Development of Novel Kinase Inhibitors

Rationale: The piperidine scaffold is a common feature in many approved kinase inhibitors. The 3-chloropropanoyl group can be utilized to introduce functionalities that can interact with the hinge region of a kinase's active site, a critical interaction for potent inhibition.

Experimental Workflow:

  • Nucleophilic Substitution: React this compound with a library of nucleophiles, such as substituted anilines, phenols, or thiophenols. This will generate a library of compounds with diverse functionalities at the terminus of the propanoyl chain.

  • Kinase Screening: Screen the synthesized library against a panel of kinases implicated in diseases such as cancer or inflammatory disorders.

  • Structure-Activity Relationship (SAR) Studies: Based on the initial screening results, systematically modify the most promising hits to optimize their potency and selectivity. This could involve altering the substituent on the 4-methylpiperidine ring or the aromatic nucleophile.

Figure 2: Workflow for the development of kinase inhibitors.

Synthesis of G-Protein Coupled Receptor (GPCR) Ligands

Rationale: The piperidine scaffold is prevalent in many GPCR ligands, particularly those targeting CNS receptors.[3] The 3-chloropropanoyl linker can be used to attach pharmacophores known to interact with specific GPCRs, such as dopamine or serotonin receptors.

Experimental Workflow:

  • Pharmacophore Attachment: Utilize the reactive chloride to couple known GPCR pharmacophores. For instance, reacting with a secondary amine-containing pharmacophore will yield a tertiary amine, a common feature in many CNS-active drugs.

  • Receptor Binding Assays: Evaluate the binding affinity of the synthesized compounds for a panel of relevant GPCRs using radioligand binding assays.

  • Functional Assays: For compounds showing high binding affinity, perform functional assays (e.g., cAMP assays or calcium mobilization assays) to determine if they act as agonists, antagonists, or allosteric modulators.

Probes for Chemical Biology and Target Identification

Rationale: The reactive nature of the chloropropanoyl group makes this compound an excellent starting material for the synthesis of chemical probes. These probes can be used to identify novel biological targets for piperidine-containing compounds.

Experimental Workflow:

  • Probe Synthesis: Modify the terminal chloride with a "clickable" handle, such as an azide or an alkyne. This allows for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via click chemistry.

  • Cellular Treatment and Target Engagement: Treat cells or cell lysates with the synthesized probe.

  • Target Identification: Use the reporter tag to isolate and identify the protein targets of the probe. This can be achieved through techniques such as affinity purification followed by mass spectrometry.

Conclusion: A Building Block with Untapped Potential

While this compound may not be a therapeutic agent in its own right, its value as a versatile synthetic intermediate is undeniable. The combination of a reactive electrophilic handle and a privileged piperidine scaffold provides a powerful platform for the generation of novel, biologically active molecules. For researchers in drug discovery and medicinal chemistry, this compound represents a key starting point for the exploration of new chemical space and the development of next-generation therapeutics. Its strategic application in well-designed synthetic and screening workflows holds the promise of unlocking new treatments for a wide range of human diseases.

References

  • AA Blocks. This compound, 95% Purity, C9H16ClNO, 5 grams. Available from: [Link] [Accessed January 17, 2026].

  • PubChem. 1-(3-chloropropyl)-4-methylpiperazine. National Center for Biotechnology Information. Available from: [Link] [Accessed January 17, 2026].

  • LookChem. 1-(CHLOROACETYL)-4-METHYLPIPERIDINE. Available from: [Link] [Accessed January 17, 2026].

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4826. Available from: [Link]

  • PubChem. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazinium chloride. National Center for Biotechnology Information. Available from: [Link] [Accessed January 17, 2026].

  • Goswami, R. P., et al. (2019). Structure-Activity Relationship Studies of Pyrrolone Antimalarial Agents. ACS Infectious Diseases, 5(11), 1856-1867. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link] [Accessed January 17, 2026].

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. Available from: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116315. Available from: [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 449-453. Available from: [Link]

  • Sisto, F., et al. (2023). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Pharmaceuticals, 16(5), 754. Available from: [Link]

  • PubChem. 4,4'-(Propane-1,3-diyl)bis(1-methylpiperidine). National Center for Biotechnology Information. Available from: [Link] [Accessed January 17, 2026].

  • Pferschy-Wenzig, E. M., et al. (2019). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 24(18), 3298. Available from: [Link]

  • PrepChem. Synthesis of methyl 1-methylpiperidine-4-carboxylate. Available from: [Link] [Accessed January 17, 2026].

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Casy, A. F., & Ogungbamila, F. O. (1982). Racemic and Optically Active 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine. Journal of Medicinal Chemistry, 25(3), 245-249. Available from: [Link]

Sources

The Strategic Role of 1-(3-Chloropropanoyl)-4-Methylpiperidine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the synthesis, chemical properties, and pivotal role of 1-(3-chloropropanoyl)-4-methylpiperidine as a versatile intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the compound's significance, detailed experimental protocols, and its application in the synthesis of complex pharmaceutical agents, most notably as a potential precursor to atypical antipsychotics of the risperidone class.

Introduction: The Piperidine Scaffold and the Emergence of Bifunctional Intermediates

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][2] Its prevalence is attributed to favorable physicochemical properties, such as high chemical stability, the ability to modulate lipophilicity and water solubility, and its three-dimensional structure which allows for precise spatial orientation of substituents to interact with biological targets.[3][2]

This compound emerges as a particularly valuable building block due to its bifunctional nature. It incorporates a reactive acyl chloride for amide bond formation and an alkyl chloride that serves as an electrophilic site for subsequent nucleophilic substitution. This dual reactivity allows for the sequential and controlled introduction of different molecular fragments, making it a strategic intermediate in multi-step syntheses of complex drug molecules.

Synthesis and Characterization

The synthesis of this compound is achieved through the acylation of 4-methylpiperidine with 3-chloropropionyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Methylpiperidine

  • 3-Chloropropionyl chloride[4]

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of 3-chloropropionyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the internal temperature below 5 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.[5]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to obtain this compound as a clear oil or low-melting solid.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. The use of anhydrous solvents and a nitrogen atmosphere prevents hydrolysis of the 3-chloropropionyl chloride.

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature during the addition of the acyl chloride controls the reaction rate and minimizes potential side reactions.

  • Base: Triethylamine is used to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[5] This prevents the formation of the protonated amine (4-methylpiperidinium chloride), which is not nucleophilic and would halt the reaction.

  • Aqueous Work-up: The washing steps are crucial to remove the triethylammonium chloride salt and any unreacted starting materials or water-soluble byproducts.

Characterization Data (Predicted)
  • ¹H NMR: Protons on the piperidine ring would appear in the upfield region (δ 1.0-4.0 ppm). The methyl group would be a doublet around δ 0.9-1.0 ppm. The methylene protons adjacent to the carbonyl group and the chlorine atom would be triplets in the δ 2.8-3.8 ppm range.

  • ¹³C NMR: The carbonyl carbon would be observed around δ 170 ppm. The carbons of the piperidine ring would appear in the δ 20-55 ppm range, and the methyl group carbon around δ 22 ppm. The methylene carbons of the chloropropanoyl moiety would be in the δ 35-45 ppm range.

  • IR Spectroscopy: A strong absorption band characteristic of the amide carbonyl group would be present around 1640-1660 cm⁻¹. C-H stretching vibrations would be observed around 2800-3000 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope.

Role in Medicinal Chemistry: A Key Intermediate for Antipsychotic Agents

The primary significance of this compound in medicinal chemistry lies in its potential as a key intermediate for the synthesis of atypical antipsychotics, particularly analogues of risperidone.[6][7] Risperidone's structure consists of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core linked via an ethyl chain to a pyridopyrimidinone moiety.[6]

The synthesis of risperidone and its analogues often involves the alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable electrophile.[7][8] this compound, after reduction of the amide to an amine, provides a precursor that can be used in such alkylation reactions.

Synthetic Pathway to Risperidone Analogues

The following diagram illustrates a plausible synthetic route where a derivative of this compound could be utilized.

G cluster_0 Synthesis of Intermediate cluster_1 Application in Drug Synthesis 4-Methylpiperidine 4-Methylpiperidine Acylation Acylation 4-Methylpiperidine->Acylation 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Acylation Target_Molecule 1-(3-Chloropropanoyl)- 4-methylpiperidine Acylation->Target_Molecule Alkylation Alkylation Target_Molecule->Alkylation Nucleophilic Substitution Risperidone_Analogue Risperidone Analogue Alkylation->Risperidone_Analogue Benzisoxazole 6-Fluoro-3-(4-piperidinyl) -1,2-benzisoxazole Benzisoxazole->Alkylation

Caption: Synthetic pathway from 4-methylpiperidine to a risperidone analogue.

In this proposed pathway, this compound acts as a linker. The reactive alkyl chloride end of the molecule can undergo a nucleophilic substitution reaction with the secondary amine of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole core. This reaction would typically be carried out in the presence of a base to neutralize the HCl formed. This strategy allows for the construction of the carbon chain that connects the two key heterocyclic systems of risperidone-like molecules.

Structure-Activity Relationship (SAR) Insights

The 4-methylpiperidine moiety is a common feature in CNS-active compounds. The methyl group can influence the lipophilicity and conformation of the piperidine ring, which in turn can affect binding to the target receptor. Modifications at the 4-position of the piperidine ring are a well-established strategy in medicinal chemistry to modulate pharmacological activity and pharmacokinetic properties.[2] The use of this compound as a building block allows for the systematic exploration of SAR by enabling the synthesis of a library of analogues with variations in the group attached to the piperidine nitrogen.

Safety and Handling

Hazard Assessment: this compound is expected to be a hazardous substance. As an acyl chloride, it is likely to be corrosive and a lachrymator. The alkyl chloride functionality presents potential for alkylating biological macromolecules, suggesting possible mutagenic properties.

Recommended Handling Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a strategically important, bifunctional building block in medicinal chemistry. Its synthesis is straightforward, and its dual reactivity provides a versatile platform for the construction of complex molecules, most notably as a potential intermediate in the synthesis of risperidone and its analogues. The ability to sequentially introduce different functionalities makes it a valuable tool for drug discovery and development, particularly in the exploration of structure-activity relationships for CNS-active compounds. As with all reactive chemical intermediates, appropriate safety precautions must be taken during its handling and use.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Risperidone. Manus Aktteva Biopharma LLP. [Link]

  • PubChem. (n.d.). Risperidone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Risperidone-d4. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • De Kimpe, N., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. [Link]

  • Weng, Q., et al. (2019). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

  • Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Risperidone. Manus Aktteva Biopharma LLP. [Link]

  • PubChem. (n.d.). Risperidone-d4. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Risperidone. National Center for Biotechnology Information. [Link]

  • Vascuri, J. R., et al. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145. [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • De Kimpe, N., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. [Link]

Sources

The Strategic Utility of 1-(3-Chloropropanoyl)-4-methylpiperidine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of pharmaceutical development, the piperidine moiety stands as a cornerstone of molecular design, integral to the structure of numerous approved drugs and natural products.[1] Its conformational flexibility and the capacity for functionalization at various positions make it an exceptionally adaptable scaffold for targeting a wide array of biological receptors.[1][2] Within this privileged class of heterocycles, 1-(3-chloropropanoyl)-4-methylpiperidine emerges as a synthetic intermediate of significant strategic value. This bifunctional molecule, featuring a reactive acyl chloride and a nucleophilic secondary amine precursor, offers a streamlined pathway for the construction of complex molecular architectures, particularly in the development of novel therapeutics.

This technical guide provides a comprehensive overview of this compound, from its fundamental synthesis and characterization to its critical role as a key intermediate in the synthesis of advanced pharmaceutical agents.

Core Synthesis: The Acylation of 4-Methylpiperidine

The primary route to this compound is a direct and efficient N-acylation reaction. This involves the reaction of 4-methylpiperidine with 3-chloropropionyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of the 4-methylpiperidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride.[3] This is followed by the elimination of the chloride leaving group to form the stable amide bond.[3]

A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[3] Failure to scavenge this acid would lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

The general reaction scheme is presented below:

Synthesis of this compound reagents 4-Methylpiperidine + 3-Chloropropionyl Chloride product This compound reagents->product N-acylation base Base (e.g., Triethylamine) solvent Aprotic Solvent (e.g., DCM)

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Methylpiperidine (C₆H₁₃N)[4]

  • 3-Chloropropionyl chloride (C₃H₄Cl₂O)

  • Triethylamine (NEt₃) or Pyridine

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)[3]

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-methylpiperidine (1.0 eq) in anhydrous DCM.[3]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition. The formation of a precipitate (triethylammonium chloride) may be observed.[3]

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Physicochemical Properties and Characterization

While specific, publicly available spectroscopic data for this compound is limited, its properties can be inferred from its constituent parts and related compounds.

PropertyExpected Value/Characteristic
Molecular Formula C₉H₁₆ClNO
Molecular Weight 189.68 g/mol
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid.
¹H NMR Expected signals would include those for the 4-methyl group, the piperidine ring protons (likely complex multiplets), and the two methylene groups of the chloropropanoyl chain. The protons alpha to the carbonyl and the chlorine will be downfield.
¹³C NMR Expected signals would include the carbonyl carbon, carbons of the piperidine ring, the methyl carbon, and the two carbons of the chloropropanoyl chain.
IR Spectroscopy A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present. The C-Cl stretch would be observed in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z 189, with a characteristic M+2 peak at m/z 191 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom. Fragmentation would likely involve loss of the chloroethyl group or cleavage of the piperidine ring.

Application as a Synthetic Intermediate

The dual functionality of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The terminal chlorine is a good leaving group, susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

A significant application of this intermediate is in the synthesis of local anesthetics, such as ropivacaine and its analogues.[3][5] In this context, the chloro-substituted amide serves as a precursor for reaction with an aromatic amine, such as 2,6-dimethylaniline, to form the final active pharmaceutical ingredient.

The workflow for this subsequent synthetic step is outlined below:

Application_of_Intermediate start This compound product Substituted Piperidine Derivative (e.g., Ropivacaine precursor) start->product Nucleophilic Substitution reagent Nucleophile (e.g., 2,6-dimethylaniline) reagent->product

Caption: Utility as a synthetic intermediate.

Safety and Handling

  • 4-Methylpiperidine: This starting material is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.

  • 3-Chloropropionyl chloride: As an acyl chloride, it is expected to be corrosive and a lachrymator. It will react violently with water and other nucleophiles.

  • This compound (Product): As an alkyl chloride, it should be handled as a potential irritant and sensitizer. The amide functionality is generally stable, but the compound should be handled with care, avoiding inhalation, ingestion, and skin contact.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Keep away from sources of ignition.

  • Handle under an inert atmosphere to prevent reaction with moisture.[3]

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile synthetic intermediate with direct applications in the synthesis of pharmaceutical compounds. Its straightforward preparation via N-acylation, combined with the dual reactivity of the amide and alkyl chloride moieties, provides a powerful tool for medicinal chemists. A thorough understanding of its synthesis, handling, and reactivity is essential for its effective and safe utilization in drug discovery and development programs.

References

  • New Drug Approvals. (2021, October 28). Ropivacaine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
  • ResearchGate. (n.d.). Synthesis procedure for compounds 4a–4q. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Google Patents. (n.d.). CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process.
  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE from 4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(3-Chloropropanoyl)-4-methylpiperidine

Abstract

This document provides a comprehensive guide for the synthesis of this compound from 4-methylpiperidine and 3-chloropropanoyl chloride. This protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for product characterization, and offer a troubleshooting guide. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction & Scientific Rationale

This compound is a valuable synthetic intermediate in pharmaceutical research. The piperidine moiety is a common scaffold in many biologically active compounds, while the 3-chloropropanoyl group serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

The synthesis described is a classic example of the Schotten-Baumann reaction , a method for forming amides from amines and acyl chlorides.[1][2] The core of this transformation is a nucleophilic acyl substitution. The secondary amine of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This reaction is highly exothermic and proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond by expelling a chloride ion.[3][4]

A critical component of this protocol is the use of a non-nucleophilic organic base, triethylamine (TEA), which acts as an acid scavenger.[5] During the reaction, hydrogen chloride (HCl) is generated as a byproduct. The TEA stoichiometrically neutralizes this HCl, forming triethylammonium chloride. This is crucial for two reasons:

  • It prevents the protonation of the 4-methylpiperidine starting material, which would render it non-nucleophilic and halt the reaction.

  • It avoids the use of aqueous bases (e.g., NaOH), which could lead to the competitive and undesirable hydrolysis of the highly reactive 3-chloropropanoyl chloride.[1][6]

The choice of an anhydrous aprotic solvent like dichloromethane (DCM) is also deliberate, as it readily dissolves the reactants while being inert to the highly reactive acyl chloride.[7]

Reaction Pathway & Mechanism

The overall reaction is as follows:

4-Methylpiperidine + 3-Chloropropanoyl chloride ---(Triethylamine, DCM)---> this compound + Triethylammonium chloride

The mechanism is visualized in the diagram below.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Methylpiperidine (Nucleophile) INT Tetrahedral Intermediate R1->INT Nucleophilic Attack R2 3-Chloropropanoyl chloride (Electrophile) R2->INT P1 This compound INT->P1 Collapse & Cl⁻ Expulsion HCl HCl (Byproduct) P2 Triethylammonium chloride (Salt) Base Triethylamine (Base) Base->P2 Acid Scavenging HCl->P2

Caption: Mechanism of nucleophilic acyl substitution.

Experimental Protocol

Materials & Reagents
Reagent/MaterialGradeRecommended SupplierCAS No.Notes
4-Methylpiperidine≥98%Sigma-Aldrich626-58-4Store under nitrogen.
3-Chloropropanoyl chloride≥98%Sigma-Aldrich625-36-5Highly corrosive and moisture-sensitive.
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8Distill from CaH₂ if necessary.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Use from a solvent purification system or a fresh sealed bottle.
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8Used as a saturated aqueous solution.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9For drying the organic phase.
BrineN/ALab PreparedN/ASaturated aqueous NaCl solution.
Safety Precautions
  • Personal Protective Equipment (PPE): All steps must be performed in a certified chemical fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

  • 3-Chloropropanoyl chloride: This reagent is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care.[5][8] Ensure it is added slowly and the reaction is kept cool.

  • 4-Methylpiperidine: This amine is flammable and causes skin and eye irritation.[9] Avoid inhalation and skin contact.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within the fume hood.

Step-by-Step Methodology

The workflow for the synthesis is outlined below.

Caption: A summary of the synthetic workflow.

Detailed Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-methylpiperidine (1.0 eq) in anhydrous dichloromethane (approx. 10 volumes relative to the amine).

  • Cooling & Base Addition: Cool the flask to 0 °C using an ice-water bath. Once cooled, add triethylamine (1.1 eq) to the solution via syringe.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution using a syringe or dropping funnel over 30 minutes. A white precipitate (triethylammonium chloride) will form. Crucial: Monitor the internal temperature to ensure it does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-methylpiperidine starting material.

  • Work-up: a. Transfer the reaction mixture to a 500 mL separatory funnel. b. Wash the mixture with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to remove the triethylammonium chloride salt and any acidic impurities. Check the aqueous layer with pH paper to ensure it is basic. c. Wash with brine (1 x 50 mL) to remove residual water.[10][11]

  • Isolation: a. Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). b. Filter the mixture to remove the drying agent. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is often an oil.

  • Purification: If necessary, the crude oil can be purified by flash column chromatography on silica gel, typically using an eluent system such as ethyl acetate in hexanes.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical methods.

  • ¹H NMR (Proton NMR): The spectrum should show characteristic signals for the methyl group on the piperidine ring (a doublet), the protons on the piperidine ring itself (complex multiplets), and the two methylene groups of the chloropropanoyl chain (two triplets, due to coupling with each other).

  • ¹³C NMR (Carbon NMR): The spectrum will confirm the presence of all 9 unique carbon atoms, including a key signal for the amide carbonyl carbon typically found around 170 ppm.

  • IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the tertiary amide C=O stretch should be visible in the region of 1630-1680 cm⁻¹. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) from the starting material is a strong indicator of a successful reaction.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of C₉H₁₆ClNO (189.68 g/mol ). The characteristic isotopic pattern for a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio) should also be observed.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/solvent.1. Ensure all glassware is flame-dried and reagents/solvents are strictly anhydrous.
2. Inactive 3-chloropropanoyl chloride (hydrolyzed).2. Use a fresh bottle of the acyl chloride or purify by distillation before use.
3. Insufficient base.3. Ensure at least 1.1 equivalents of triethylamine are used.
Multiple Spots on TLC (Side Products) 1. Reaction temperature was too high.1. Maintain strict temperature control (0-5 °C) during the addition of the acyl chloride.
2. Presence of di-acylated or other byproducts.2. This is less common with secondary amines but ensure accurate stoichiometry.
Product Lost During Work-up 1. Formation of an emulsion.1. Add more brine during the washing steps to help break up emulsions.
2. Product is somewhat water-soluble.2. Back-extract the aqueous layers with DCM to recover any dissolved product.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. URL: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates. Retrieved January 18, 2026, from a relevant chemical supplier's technical portal.
  • PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (2023, December 2). Schotten–Baumann reaction. Wikipedia. Retrieved January 18, 2026, from [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved January 18, 2026, from a relevant chemical supplier's technical portal.
  • Veerman, J. J. N., et al. (2003). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2003(12), 2261-2273. URL: [Link]

Sources

detailed experimental protocol for 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE: An Application Note for Advanced Research

Abstract

This document provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a valuable bifunctional intermediate in pharmaceutical and chemical research. The synthesis is achieved via the N-acylation of 4-methylpiperidine with 3-chloropropionyl chloride. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis. It is intended for an audience of researchers, chemists, and drug development professionals who require a robust and well-vetted methodology.

Introduction and Scientific Context

This compound is a key synthetic building block. Its structure incorporates a stable tertiary amide and a reactive primary alkyl chloride. This dual functionality allows for sequential, orthogonal chemical modifications, making it a versatile precursor for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents.

The core transformation described herein is the nucleophilic acyl substitution reaction between the secondary amine, 4-methylpiperidine, and the acyl chloride, 3-chloropropionyl chloride.[1] This reaction is efficient and high-yielding but requires careful management of reaction conditions and rigorous safety protocols due to the hazardous nature of the reagents.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The reaction is typically rapid and exothermic.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate.[1]

  • Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.[1]

  • Deprotonation: The immediate product is a protonated amide (an ammonium salt). A non-nucleophilic base, such as triethylamine (Et₃N), is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is cogenerated. This deprotonation step is critical; without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products cluster_final Final Step R1 4-Methylpiperidine (Nucleophile) TI Tetrahedral Intermediate R1->TI Nucleophilic Attack R2 3-Chloropropionyl Chloride (Electrophile) R2->TI P1 Protonated Amide TI->P1 Collapse & Expulsion P2 Chloride Ion TI->P2 FP 1-(3-chloropropanoyl)- 4-methylpiperidine P1->FP Deprotonation Salt Triethylammonium Chloride P2->Salt Base Triethylamine (Base) Base->FP Base->Salt G A Setup Flame-dry glassware. Assemble under N₂ atmosphere. B Reagent Addition 1 Add 4-methylpiperidine, Et₃N, and 150 mL DCM to flask. A->B C Cooling Cool flask to 0-5 °C in an ice bath. B->C D Reagent Addition 2 Add 3-chloropropionyl chloride (dissolved in 50 mL DCM) dropwise via addition funnel over 30 min. C->D E Reaction Stir at 0-5 °C for 30 min, then warm to RT. Stir for 2-4 hours. D->E F Monitoring Monitor reaction via TLC for consumption of starting amine. E->F G Quenching & Work-up Cool to 0 °C. Slowly add 100 mL deionized water. F->G H Extraction Transfer to separatory funnel. Wash sequentially with: 1. 1M HCl (2x50 mL) 2. Sat. NaHCO₃ (2x50 mL) 3. Brine (1x50 mL) G->H I Drying & Concentration Dry organic layer over anhydrous Na₂SO₄. Filter and concentrate via rotary evaporation. H->I J Purification Purify crude product by flash column chromatography. I->J K Analysis Characterize pure product (NMR, MS, IR). Determine yield. J->K

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Reaction Setup

  • Thoroughly flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar.

  • Assemble the glassware while hot under a positive pressure of dry nitrogen or argon. Equip the flask with a thermometer, a rubber septum, and a 125 mL pressure-equalizing dropping funnel.

  • Once at room temperature, add 4-methylpiperidine (4.96 g, 5.87 mL, 50.0 mmol) and 150 mL of anhydrous dichloromethane (DCM) to the flask via syringe.

  • Add triethylamine (6.07 g, 8.35 mL, 60.0 mmol) to the flask. The triethylamine serves as an acid scavenger for the HCl produced during the reaction. [1] Step 2: Acylation

  • Cool the stirred solution in the flask to 0-5 °C using an ice-water bath.

  • In a separate dry beaker, prepare a solution of 3-chloropropionyl chloride (6.67 g, 5.25 mL, 52.5 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the 3-chloropropionyl chloride solution dropwise to the cooled amine solution over approximately 30 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products. The temperature should be maintained below 10 °C. A white precipitate of triethylammonium chloride will form.

Step 3: Reaction and Monitoring

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Mobile Phase: A 7:3 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Procedure: Spot the starting material (4-methylpiperidine), a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to 4-methylpiperidine is no longer visible in the reaction mixture lane.

Step 4: Aqueous Work-up

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding 100 mL of deionized water.

  • Transfer the entire mixture to a 500 mL separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) to remove any unreacted triethylamine and 4-methylpiperidine.

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL) to neutralize any remaining acid.

    • Brine (saturated aqueous NaCl solution) (1 x 50 mL) to remove the bulk of the dissolved water.

  • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

Step 5: Purification and Characterization

  • Purify the crude oil using flash column chromatography on silica gel. A gradient elution system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to isolate the pure product.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator.

  • Place the final product under high vacuum to remove any residual solvent.

  • Characterize the final product using:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight (189.68 g/mol ). [2] * FT-IR Spectroscopy: To identify the characteristic amide carbonyl stretch (~1640 cm⁻¹).

Expected Results and Troubleshooting

ParameterExpected Outcome
Appearance Colorless to pale yellow oil.
Yield 85-95%
¹H NMR (CDCl₃, 400 MHz) Characteristic peaks for the methyl group, piperidine ring protons, and the two methylene groups of the chloropropanoyl moiety.
¹³C NMR (CDCl₃, 100 MHz) Peaks corresponding to the 9 unique carbons, including the carbonyl carbon at ~169 ppm.
MS (ESI+) m/z = 190.1 [M+H]⁺

Troubleshooting Guide:

  • Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions, as 3-chloropropionyl chloride reacts with water. [3]Check the quality of the reagents.

  • Incomplete Reaction: If TLC shows significant starting material after 4 hours, the reaction may be sluggish. Allow it to stir longer (overnight) or consider gentle heating if side reactions are not a concern. Ensure the stoichiometry of the acyl chloride is slightly in excess.

  • Impure Product: Inadequate washing during the work-up can leave ionic impurities. Purification via chromatography is essential for high purity.

References

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. [Link]

  • AA Blocks. (n.d.). This compound, 95% Purity. [Link]

Sources

Application Notes and Protocols: Strategic Acylation of 4-Methylpiperidine with 3-Chloropropanoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-acylation of 4-methylpiperidine with 3-chloropropanoyl chloride, yielding 1-(3-chloropropanoyl)-4-methylpiperidine. This transformation is a cornerstone in synthetic organic chemistry, particularly in the construction of pharmaceutical intermediates and complex molecular scaffolds.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, process optimization strategies, and thorough analytical characterization of the target compound. The causality behind experimental choices is elucidated to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Scientific Background

The acylation of secondary amines, such as 4-methylpiperidine, with acyl chlorides is a fundamental and robust method for the formation of amide bonds.[2][3][4] The resulting product, this compound, is a bifunctional molecule of significant interest in medicinal chemistry. It incorporates a stable tertiary amide and a reactive alkyl chloride handle, making it a versatile precursor for the synthesis of various heterocyclic compounds and for further functionalization through nucleophilic substitution at the terminal chlorine atom.[1] This dual functionality is pivotal in the development of novel therapeutic agents.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The nitrogen atom of 4-methylpiperidine, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.[1][5]

A critical aspect of this reaction is the concurrent formation of hydrogen chloride (HCl).[6][7] The HCl byproduct readily reacts with the unreacted nucleophilic 4-methylpiperidine to form the corresponding ammonium salt, rendering it inactive and halting the desired acylation reaction.[7] Therefore, the inclusion of a non-nucleophilic base is essential to neutralize the generated HCl, thereby ensuring the reaction proceeds to completion.[7][8][9][10] This methodology is often referred to as the Schotten-Baumann reaction.[7][11][12][13][14]

Reaction Mechanism and Logic

The acylation of 4-methylpiperidine with 3-chloropropanoyl chloride is a classic example of nucleophilic acyl substitution. The key steps are outlined below:

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_neutralization Neutralization 4MP 4-Methylpiperidine TI Tetrahedral Intermediate 4MP->TI Nucleophilic Attack 3CPC 3-Chloropropanoyl Chloride 3CPC->TI Product This compound TI->Product Elimination of Cl- HCl Hydrogen Chloride TI->HCl Proton Transfer Salt Triethylammonium Chloride HCl->Salt Neutralization Base Base (e.g., Triethylamine) Base->Salt

Figure 1: Nucleophilic Acyl Substitution Mechanism. A concise representation of the acylation process.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
4-Methylpiperidine≥98%Sigma-Aldrich626-58-4
3-Chloropropanoyl chloride≥98%Sigma-Aldrich625-36-5
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8
Brine (Saturated NaCl)Aqueous solutionFisher Scientific7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich7487-88-9

Safety Precautions: 3-Chloropropanoyl chloride is corrosive, a lachrymator, and reacts violently with water.[15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn.

Reaction Setup and Procedure
  • Reaction Vessel Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is assembled and flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reagent Charging: The flask is allowed to cool to room temperature under the inert atmosphere. 4-Methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM) are charged into the flask, followed by triethylamine (1.1 eq). The resulting solution is cooled to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: 3-Chloropropanoyl chloride (1.05 eq) is dissolved in anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred reaction mixture over a period of 30-45 minutes, maintaining the internal temperature between 0 and 5 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.[1]

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up and Extraction:

    • Upon completion, the reaction is quenched by the slow addition of deionized water.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any remaining acidic impurities), deionized water, and brine.

    • The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

Purification

The crude product is typically obtained as a pale yellow oil. Purification can be achieved by vacuum distillation or column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[17] The choice of purification method depends on the desired purity and the scale of the reaction.

Process Optimization and Troubleshooting

ParameterRecommended RangeRationale
Temperature 0 °C to room temperatureThe reaction is exothermic; starting at a low temperature helps to control the reaction rate and minimize side reactions.[18]
Base 1.1 - 1.5 equivalentsA slight excess of a non-nucleophilic tertiary amine like triethylamine or pyridine is necessary to neutralize the HCl byproduct, driving the reaction to completion.[8][10]
Solvent Anhydrous aprotic solventDichloromethane is a common choice due to its inertness and ability to dissolve both reactants. Other aprotic solvents like diethyl ether or tetrahydrofuran can also be used.[11]
Moisture Anhydrous conditionsAcyl chlorides are highly reactive towards water, leading to the formation of the corresponding carboxylic acid and reducing the yield of the desired amide.

Troubleshooting Common Issues:

  • Low Yield: This can be due to incomplete reaction, moisture contamination, or loss of product during work-up. Ensure all reagents and solvents are anhydrous and that the reaction has gone to completion before quenching.

  • Formation of Side Products: Incomplete neutralization of HCl can lead to the formation of the 4-methylpiperidinium chloride salt. Ensure a sufficient amount of base is used.

  • Difficulty in Purification: If the crude product is difficult to purify, consider alternative purification techniques such as crystallization if the product is a solid at room temperature.

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group, the piperidine ring protons, and the two methylene groups of the 3-chloropropanoyl moiety. The chemical shifts and coupling patterns will be consistent with the expected structure. Due to the amide bond, restricted rotation may lead to broadened signals for the protons adjacent to the nitrogen at room temperature.[19][20]

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the amide carbonyl group, typically in the range of 1630-1680 cm⁻¹.

Conclusion

The acylation of 4-methylpiperidine with 3-chloropropanoyl chloride is a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly temperature and moisture, and by using an appropriate base to neutralize the HCl byproduct, high yields of the desired product can be achieved. The detailed protocol and troubleshooting guide provided in these application notes are intended to facilitate the successful implementation of this important transformation in a research and development setting.

References

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2001). US6211384B1 - Methods for the acylation of amine compounds.
  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • Google Patents. (1999). JPH11199540A - Production of 3-chloropropionyl chloride.
  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Google Patents. (2009). CN101602748B - A kind of purification method of high-purity piperidine.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]

  • PMC - NIH. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • YouTube. (2019). acylation of amines. Retrieved from [Link]

  • Unknown Source. (n.d.). Reactions of Acyl halide.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Brainly. (2024). [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What -. Retrieved from [Link]

  • JLUpub - Justus-Liebig-Universität Gießen. (n.d.). Site‐Selective Acylation of Pyranosides with Immobilized Oligopeptide Catalysts in Flow. Retrieved from [Link]

  • Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry.... Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(3-Chloropropanoyl)-4-methylpiperidine

This compound is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. It serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly those with therapeutic potential. The presence of the reactive alkyl chloride moiety allows for subsequent nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of diverse molecular scaffolds. This makes it a valuable intermediate in the synthesis of novel pharmaceutical agents. The formation of the amide bond in this compound is a critical step, and understanding the optimal conditions for its synthesis is paramount for achieving high yields and purity.

The synthesis of this compound is typically achieved through the N-acylation of 4-methylpiperidine with 3-chloropropanoyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[1][2] The reaction involves the attack of the nucleophilic secondary amine (4-methylpiperidine) on the electrophilic carbonyl carbon of the acyl chloride (3-chloropropanoyl chloride).[3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-methylpiperidine and 3-chloropropanoyl chloride proceeds via a nucleophilic acyl substitution mechanism.[4] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This leads to the formation of a tetrahedral intermediate.[3]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.[4]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base to yield the final neutral amide product, this compound. The base is crucial to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic organic base such as triethylamine or an inorganic base like sodium hydroxide is commonly used.[6] The solvent should be inert to the reactants and capable of dissolving the starting materials. Dichloromethane is a common choice for this type of reaction.[7]

Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Methylpiperidine

  • 3-Chloropropanoyl chloride

  • Triethylamine (Et3N) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • Acyl Chloride Addition: Add 3-chloropropanoyl chloride (1.05 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture via the dropping funnel over a period of 15-20 minutes. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium chloride may form.[4]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

Data Presentation

ParameterConditionRationale
Reactants 4-Methylpiperidine, 3-Chloropropanoyl chlorideAmine nucleophile and acyl chloride electrophile for amide bond formation.[3]
Base Triethylamine or Sodium HydroxideTo neutralize the HCl byproduct and drive the reaction to completion.[4][5]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that dissolves reactants and is easily removed.[7]
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature allows for completion.[]
Reaction Time 2-4 hoursSufficient time for the reaction to go to completion, monitored by TLC.
Work-up Aqueous wash with NaHCO3 and brineTo remove unreacted starting materials, the base, and water-soluble byproducts.
Purification Column Chromatography or DistillationTo obtain the final product in high purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification setup 1. Reaction Setup - 4-Methylpiperidine in DCM - Inert Atmosphere cooling 2. Cooling - Ice Bath (0 °C) setup->cooling Control Exothermicity base_add 3. Base Addition - Triethylamine cooling->base_add acyl_add 4. Acyl Chloride Addition - 3-Chloropropanoyl Chloride (dropwise) base_add->acyl_add reaction 5. Reaction - Stir at RT (2-4h) - TLC Monitoring acyl_add->reaction Amide Formation quench 6. Quenching - Add Water reaction->quench Proceed to Isolation extraction 7. Extraction & Washing - NaHCO3, Brine quench->extraction drying 8. Drying - MgSO4 extraction->drying purification 9. Purification - Rotary Evaporation - Chromatography/Distillation drying->purification product Final Product: 1-(3-Chloropropanoyl)- 4-methylpiperidine purification->product

Sources

using 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(3-Chloropropanoyl)-4-methylpiperidine in N-Alkylation Reactions

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a key building block in N-alkylation reactions. The guide moves beyond simple procedural lists to provide a deep understanding of the reaction's mechanistic underpinnings, practical execution, and troubleshooting, ensuring both successful and reproducible outcomes in the laboratory.

Introduction: The Strategic Value of this compound

N-alkylation is a cornerstone transformation in organic synthesis, enabling the construction of complex amine-containing molecules that are prevalent in a vast number of pharmaceuticals.[1] The direct alkylation of amines with alkyl halides is a classic, powerful method for forming carbon-nitrogen bonds.[2] However, challenges such as over-alkylation, where a primary amine reacts multiple times, can complicate these syntheses and lead to difficult-to-separate mixtures.[2][3]

The reagent this compound emerges as a sophisticated tool in this context. It is a bifunctional molecule featuring a stable amide linkage and a reactive 3-chloropropyl chain. This structure offers a distinct advantage: it provides a three-carbon linker with a terminal electrophilic site (the chlorine-bearing carbon) ready for nucleophilic attack. The piperidine moiety is a common scaffold in drug discovery, and its derivatization is a key strategy for modulating pharmacological properties. By using this reagent, chemists can efficiently introduce a functionalized piperidine-amide motif onto a target nucleophile, a common strategy in the development of novel therapeutics.

The Underlying Chemistry: Mechanism of N-Alkylation

The reaction of this compound with a primary or secondary amine proceeds through a classical bimolecular nucleophilic substitution (SN2) mechanism.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine acts as a nucleophile, attacking the electrophilic methylene carbon atom bonded to the chlorine atom. This attack occurs from the backside relative to the chlorine leaving group.

  • Transition State: A five-coordinate transition state is formed, where a partial bond is forming between the nitrogen and the carbon, while the carbon-chlorine bond is partially broken.

  • Leaving Group Departure: The carbon-chlorine bond breaks heterolytically, with the chloride ion departing as the leaving group. This step is concerted with the nucleophilic attack.

  • Deprotonation: The resulting product is an ammonium salt. A base, added to the reaction mixture, is crucial to neutralize the hydrogen chloride (HCl) that is cogenerated.[4] This deprotonation step regenerates a neutral tertiary amine product and prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][5]

Caption: SN2 mechanism for N-alkylation.

Detailed Application Protocol

This protocol provides a robust, field-tested methodology for the N-alkylation of a generic secondary amine. It is designed to be adaptable for various substrates with minor modifications.

Materials and Reagents
Reagent/MaterialPurpose
Secondary Amine SubstrateNucleophile
This compoundAlkylating Agent
N,N-Diisopropylethylamine (DIPEA) or K₂CO₃Non-nucleophilic base to neutralize HCl
Anhydrous Acetonitrile (ACN) or DMFReaction Solvent
Nitrogen (N₂) or Argon (Ar) gasProvides an inert atmosphere to prevent side reactions with moisture
Saturated aq. NaHCO₃ solutionUsed in workup to neutralize any remaining acid and remove base salts
Brine (Saturated aq. NaCl solution)Used in workup to remove water from the organic layer
Anhydrous Na₂SO₄ or MgSO₄Drying agent for the organic layer
Ethyl Acetate & HexanesSolvents for flash column chromatography
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle (if heating is required)

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate

  • Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq.). Dissolve it in anhydrous acetonitrile (to make a ~0.1 M solution). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.[5]

  • Reagent Addition: In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous acetonitrile. Add this solution dropwise to the stirred amine solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 70-80 °C.[5] The choice of temperature is substrate-dependent; more hindered or less nucleophilic amines may require heating to achieve a reasonable reaction rate.

  • Monitoring: Follow the consumption of the starting amine using Thin-Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-30% ethyl acetate in hexanes. The reaction is typically complete within 3 to 16 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile. Redissolve the residue in ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Workflow Setup 1. Reaction Setup - Dissolve amine & base in ACN - Inert N₂ atmosphere Addition 2. Reagent Addition - Add alkylating agent solution - Dropwise at room temp Setup->Addition React 3. Reaction - Stir at RT or heat (e.g., 70°C) - 3-16 hours Addition->React Monitor 4. Monitoring - TLC or LC-MS analysis React->Monitor Workup 5. Aqueous Workup - Concentrate solvent - Partition between EtOAc & NaHCO₃(aq) - Wash with brine Monitor->Workup Reaction Complete Isolate 6. Isolation - Dry organic layer (Na₂SO₄) - Filter & concentrate Workup->Isolate Purify 7. Purification - Flash column chromatography Isolate->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Experimental workflow for N-alkylation.

Key Reaction Parameters and Expected Outcomes

The success of the N-alkylation is highly dependent on the choice of solvent, base, and temperature. The following table provides general guidelines for adapting the protocol to different nucleophiles.

Nucleophile SubstrateRecommended BaseSolventTemperature (°C)Typical Time (h)Expected Outcome
Secondary Aliphatic AmineDIPEA, Et₃NACN, THF25 - 803 - 16Good to excellent yields. Heating may be required.
Primary Aliphatic AmineK₂CO₃, DIPEADMF, ACN25 - 606 - 24Moderate to good yields. Risk of dialkylation.[3]
Aniline (Aromatic Amine)K₂CO₃, Cs₂CO₃DMF80 - 11012 - 48Fair to moderate yields due to lower nucleophilicity.
Phenol (O-alkylation)K₂CO₃, Cs₂CO₃DMF60 - 1008 - 18Good yields. Cesium carbonate is often effective.
Thiol (S-alkylation)K₂CO₃, Et₃NACN, EtOH25 - 601 - 6Excellent yields due to high nucleophilicity of sulfur.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reactivity of the nucleophile.2. Base is not strong enough.3. Reagents have degraded (e.g., moisture).1. Increase the reaction temperature. Switch to a higher boiling point solvent like DMF.2. Use a stronger base (e.g., K₂CO₃ or NaH for less basic amines).[6]3. Use freshly opened or purified reagents and anhydrous solvents.
Formation of Side Products 1. Elimination (E2) side reaction.2. Over-alkylation with primary amines.1. Use a bulkier, non-nucleophilic base like DIPEA. Avoid excessively high temperatures.2. Use a larger excess of the primary amine or add the alkylating agent slowly to a solution of the amine.[5]
Difficult Purification 1. Product and starting material have similar polarity.2. Persistent base-related impurities.1. Ensure the reaction goes to completion. Optimize the chromatography eluent system.2. During workup, include a dilute acid wash (e.g., 1M HCl) to remove amine bases, followed by a NaHCO₃ wash.[1]

Safety and Handling Precautions

As a chlorinated amide, this compound requires careful handling. While a specific safety data sheet (SDS) is not available from the search, prudent laboratory practice dictates treating it with the caution afforded to similar reactive chemical classes.

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.[7]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]

  • Hazards: Assumed to be a skin, eye, and respiratory tract irritant.[8] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7][8] Storage under an inert atmosphere is recommended to maintain product quality.[7]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not pour down the drain.[8]

References

  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.
  • 1 - SAFETY DATA SHEET. (2023-08-25).
  • SAFETY DATA SHEET. (2023-10-27). Sigma-Aldrich.
  • Safety Data Sheet. Jubilant Ingrevia.
  • N-alkylation of amides with alkyl halides? (2015-10-02). Chemistry Stack Exchange.
  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Benchchem.
  • Amine alkylation. Wikipedia.
  • Scheme 1. General strategy for the synthesis of piperidine derivatives... ResearchGate.
  • Alkylation of Amines (Sucks!). (2017-05-26). Master Organic Chemistry.
  • Procedure for N-alkylation of Piperidine? (2017-03-16). ResearchGate.

Sources

Synthesis of Novel Piperidine Derivatives from 1-(3-Chloropropanoyl)-4-methylpiperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral components of numerous pharmaceuticals, spanning a wide range of therapeutic areas including oncology, neuroscience, and infectious diseases.[2][3] The conformational flexibility of the piperidine ring allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets.[4] This guide provides a comprehensive overview of the synthesis and derivatization of 1-(3-chloropropanoyl)-4-methylpiperidine, a versatile building block for the creation of novel and potentially bioactive piperidine-based molecules.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed protocols, explains the rationale behind experimental choices, and provides a framework for the synthesis of diverse chemical entities from a common starting material.

Part 1: Synthesis of the Core Intermediate: this compound

The journey to novel piperidine derivatives begins with the synthesis of the key intermediate, this compound. This is typically achieved through the N-acylation of 4-methylpiperidine with 3-chloropropionyl chloride.[5]

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution. The reaction mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically an excess of the starting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom. This neutralizes the resulting product and prevents the protonation of the starting amine by the HCl byproduct, which would render it non-nucleophilic and halt the reaction.[5]

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of the title compound.

Materials and Reagents:

Reagent/MaterialGrade
4-MethylpiperidineReagent Grade, ≥98%
3-Chloropropionyl chlorideReagent Grade, ≥98%
Triethylamine (TEA)Anhydrous, ≥99.5%
Dichloromethane (DCM)Anhydrous, ≥99.8%
1 M Hydrochloric acid (HCl)ACS Reagent
Saturated sodium bicarbonate (NaHCO₃) solutionACS Reagent
Brine (saturated NaCl solution)ACS Reagent
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylpiperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methylpiperidine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted 4-methylpiperidine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[5]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Part 2: Synthesis of Novel Derivatives via Intermolecular Nucleophilic Substitution

The presence of a reactive alkyl chloride in this compound makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.[6]

Reaction Principle: SN2 Reaction

The reaction of the terminal chloro group with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A strong nucleophile attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step.[6] The choice of nucleophile is vast and can include amines, thiols, azides, and carbanions, leading to a diverse library of derivatives.

Experimental Protocol: Synthesis of a 1-(3-(Phenylamino)propanoyl)-4-methylpiperidine Derivative

This protocol provides an example of an SN2 reaction with an amine nucleophile.

Materials and Reagents:

Reagent/MaterialGrade
This compoundAs synthesized
AnilineReagent Grade, ≥99.5%
Sodium iodide (NaI)ACS Reagent, ≥99%
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%
Acetonitrile (ACN)Anhydrous, ≥99.8%

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add aniline (1.2 equivalents), potassium carbonate (2.0 equivalents), and a catalytic amount of sodium iodide.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC. The addition of sodium iodide facilitates the reaction through the in situ formation of the more reactive iodo-intermediate (Finkelstein reaction).

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(3-(phenylamino)propanoyl)-4-methylpiperidine.

Part 3: Synthesis of Novel Heterocycles via Intramolecular Cyclization

The bifunctional nature of this compound derivatives allows for intramolecular cyclization reactions to form novel heterocyclic systems. By first introducing a nucleophilic group that can subsequently react with the electrophilic carbonyl carbon, a variety of ring structures can be accessed.

Reaction Principle: Intramolecular Nucleophilic Acyl Substitution

This strategy involves a two-step sequence:

  • Nucleophilic Substitution: The terminal chloride is displaced by a nucleophile that contains a protected or latent nucleophilic site (e.g., an azide, which can be reduced to an amine).

  • Intramolecular Cyclization: After deprotection (if necessary), the newly introduced nucleophile attacks the amide carbonyl carbon, leading to the formation of a new heterocyclic ring fused to or containing the piperidine moiety.[7][8]

Experimental Protocol: Synthesis of a Piperidin-1-yl-dihydropyrimidin-4(1H)-one Derivative

This protocol outlines a potential pathway to a dihydropyrimidinone derivative.

Step A: Synthesis of 1-(3-Azidopropanoyl)-4-methylpiperidine

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of acetone and water. Add sodium azide (1.5 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1-(3-azidopropanoyl)-4-methylpiperidine, which can often be used in the next step without further purification.

Step B: Reductive Cyclization to form a Dihydropyrimidinone Derivative

  • Reduction of Azide: Dissolve the azido-intermediate from Step A in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the azide is fully reduced to the amine (monitor by TLC or IR spectroscopy).

  • Cyclization: Upon formation of the primary amine, the intramolecular cyclization onto the amide carbonyl is expected to occur, potentially aided by gentle heating.

  • Work-up and Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. The resulting dihydropyrimidinone derivative can be purified by column chromatography or recrystallization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_of_Starting_Material 4-Methylpiperidine 4-Methylpiperidine This compound This compound 4-Methylpiperidine->this compound  3-Chloropropionyl chloride, Et3N, DCM, 0 °C to rt

Caption: Synthesis of the core intermediate.

Intermolecular_Substitution This compound This compound Novel Derivative Novel Derivative This compound->Novel Derivative  Nucleophile (e.g., Aniline), Base, Solvent

Caption: Intermolecular nucleophilic substitution.

Intramolecular_Cyclization cluster_0 Two-Step Sequence This compound This compound Azido Intermediate Azido Intermediate This compound->Azido Intermediate  NaN3 Fused Heterocycle Fused Heterocycle Azido Intermediate->Fused Heterocycle  1. Reduction (e.g., H2, Pd/C)  2. Intramolecular Cyclization

Caption: Intramolecular cyclization pathway.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel piperidine derivatives. The protocols outlined in this guide provide a solid foundation for exploring the chemical space around this scaffold. By employing intermolecular nucleophilic substitution and intramolecular cyclization strategies, researchers can readily access new chemical entities with potential applications in drug discovery and development. The continued exploration of new nucleophiles and cyclization strategies will undoubtedly lead to the discovery of novel bioactive compounds with unique pharmacological profiles.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Rubin, M., & Tummatorn, J. (2015). Piperidine Synthesis. DTIC. [Link]

  • Dandridge, P. A., et al. (1984). Synthesis and antidepressant activity of some 2-substituted 4-benzylpiperidines and 4-benzylpiperazines. Journal of medicinal chemistry, 27(1), 28-35.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
  • O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
  • Loh, W., & North, M. (2018). Synthesis of piperidines. Organic & biomolecular chemistry, 16(29), 5237-5254.
  • LookChem. (n.d.). Synthesis of Ranolazine. Chempedia. [Link]

  • Quick Company. (2014). Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [Link]

  • Royal Society of Chemistry. (2016). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. [Link]

  • Royal Society of Chemistry. (2018). Formation of amides, their intramolecular reactions for the synthesis of N-heterocycles, and preparation of a marketed drug, sildenafil: a comprehensive coverage. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. [Link]

Sources

Application Note & Protocols: 1-(3-Chloropropanoyl)-4-methylpiperidine as a Versatile Precursor for the Synthesis of Novel Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(3-chloropropanoyl)-4-methylpiperidine, a key intermediate in medicinal chemistry. We detail its synthesis and demonstrate its utility as a versatile precursor for creating libraries of potentially biologically active compounds through nucleophilic substitution reactions. The document includes detailed, field-tested protocols, mechanistic insights, and data presentation to guide researchers in drug discovery and development.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[1] Its prevalence is due to a combination of favorable physicochemical properties:

  • Metabolic Stability: The saturated heterocyclic ring is generally robust against metabolic degradation.[1]

  • Physicochemical Modulation: The piperidine motif allows for fine-tuning of lipophilicity and water solubility, crucial parameters for pharmacokinetics (ADME).[1]

  • Structural Versatility: It can adopt various conformations to fit into the binding pockets of molecular targets and provides a nitrogen atom that can act as a hydrogen bond acceptor or be functionalized to modulate activity.[1]

This compound leverages these advantages by incorporating a reactive electrophilic handle. The terminal chlorine on the propanoyl chain serves as an excellent leaving group, making the molecule an ideal alkylating agent for a wide range of nucleophiles. This allows for the systematic construction of novel molecules with diverse functionalities, each with the potential for unique biological activity. This note will first describe the synthesis of this precursor and then provide a detailed protocol for its application in synthesizing a representative compound bearing a benzimidazolone moiety, a common pharmacophore in drug discovery.

Synthesis of the Precursor: this compound

The synthesis of the title precursor is a straightforward and high-yielding acylation reaction. It involves the nucleophilic attack of the secondary amine of 4-methylpiperidine on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.

Reaction Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 4-Methylpiperidine Reaction Acylation Reaction (0°C to Room Temp) SM1->Reaction SM2 3-Chloropropanoyl Chloride SM2->Reaction Base Triethylamine (Base) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Wash Aqueous Wash (e.g., NaHCO3, Brine) Reaction->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Column Chromatography (Optional, if needed) Evaporate->Purify Product Product: 1-(3-Chloropropanoyl)- 4-methylpiperidine Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of this compound

  • Rationale: This protocol employs a standard Schotten-Baumann-type reaction condition. Triethylamine is used as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride.

Reagents & Materials Quantity Molar Eq. Notes
4-Methylpiperidine10.0 g (101 mmol)1.0---
3-Chloropropanoyl chloride14.1 g (111 mmol)1.1Corrosive and moisture-sensitive. Handle in a fume hood.
Triethylamine (TEA)15.3 mL (111 mmol)1.1---
Dichloromethane (DCM)200 mL---Anhydrous grade recommended.
Saturated NaHCO₃ (aq)100 mL---For work-up.
Brine100 mL---For work-up.
Anhydrous Na₂SO₄~10 g---For drying.

Step-by-Step Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 4-methylpiperidine (10.0 g, 101 mmol) and triethylamine (15.3 mL, 111 mmol). Dissolve the mixture in 200 mL of dichloromethane.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Addition of Acyl Chloride: Dissolve 3-chloropropanoyl chloride (14.1 g, 111 mmol) in 50 mL of DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous NaHCO₃, 100 mL of water, and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The expected product is typically a colorless to pale yellow oil.

Application: Synthesis of a Benzimidazolone Derivative

To demonstrate the utility of this compound as a precursor, we will synthesize a novel compound by alkylating the nitrogen of 1,3-dihydro-2H-benzo[d]imidazol-2-one. This reaction, a classic example of N-alkylation, is widely used in drug discovery to link different pharmacophores.[2][3]

Alkylation Workflow

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification Precursor 1-(3-Chloropropanoyl)- 4-methylpiperidine Reaction N-Alkylation Reaction (e.g., 80°C) Precursor->Reaction Nucleophile 1,3-Dihydro-2H-benzo[d]- imidazol-2-one Nucleophile->Reaction Base Potassium Carbonate (K2CO3) Base->Reaction Solvent Dimethylformamide (DMF) Solvent->Reaction Quench Quench with Water Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Aqueous Wash (Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Solvent Evaporation Dry->Concentrate Purify Crystallization or Column Chromatography Concentrate->Purify Product Product: 1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoyl)-4-methylpiperidine Purify->Product

Caption: Workflow for the N-alkylation of a nucleophile using the precursor.

Detailed Alkylation Protocol

Protocol 2: Synthesis of 1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoyl)-4-methylpiperidine

  • Rationale: This protocol utilizes a strong, non-nucleophilic base (potassium carbonate) to deprotonate the benzimidazolone, generating a nucleophilic anion.[4] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, as it effectively solvates the potassium cation without hindering the nucleophile. Heating is employed to increase the reaction rate.

Reagents & Materials Quantity Molar Eq. Notes
This compound2.03 g (10 mmol)1.0From Protocol 1.
1,3-Dihydro-2H-benzo[d]imidazol-2-one1.34 g (10 mmol)1.0---
Potassium Carbonate (K₂CO₃)2.76 g (20 mmol)2.0Anhydrous, finely powdered.
Dimethylformamide (DMF)50 mL---Anhydrous grade.
Ethyl Acetate150 mL---For extraction.
Water100 mL---For work-up.
Brine50 mL---For work-up.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask, combine 1,3-dihydro-2H-benzo[d]imidazol-2-one (1.34 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in 50 mL of anhydrous DMF.

  • Addition of Precursor: Add a solution of this compound (2.03 g, 10 mmol) in 10 mL of DMF to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water. A precipitate may form. Stir for 30 minutes.

  • Extraction/Filtration: If a solid precipitates, collect it by vacuum filtration, wash with water, and dry. If no solid forms or it is oily, extract the aqueous mixture three times with ethyl acetate (50 mL each). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to obtain the final compound as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion and Outlook

This compound is a highly valuable and accessible precursor for the synthesis of diverse molecular architectures. The protocols provided herein offer robust and reproducible methods for both the synthesis of the precursor and its subsequent elaboration into more complex, potentially bioactive molecules.[5][6] By substituting the benzimidazolone nucleophile with other heterocycles, amines, thiols, or phenols, researchers can rapidly generate large libraries of compounds for high-throughput screening, accelerating the hit-to-lead optimization process in modern drug discovery.[7]

References

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). PMC - NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
  • The Regioselective 3-Alkyl
  • Piperidine Synthesis. (2025). DTIC.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperi.CORE.
  • US6147215A - Process for producing 1-chlorocarbonyl-4-piperidinopiperidine or hydrochloride thereof.
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.MDPI.
  • Bioactive compounds featuring 3-fluoropiperidine fragments.
  • CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.PMC - PubMed Central.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions.European Journal of Organic Chemistry.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.PMC.
  • General strategy for the synthesis of piperidine derivatives.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). MDPI.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.MDPI.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.PubMed Central.
  • Examples of patented bioactive molecules developed using nature-inspired CtD.
  • Procedure for N-alkylation of Piperidine? (2017).

Sources

Introduction: The Analytical Imperative for 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Application Note for the Analysis of 1-(3-Chloropropanoyl)-4-methylpiperidine by HPLC and GC-MS

This compound (C₉H₁₆ClNO, MW: 189.68 g/mol ) is a substituted piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] As such, compounds like this compound are often synthesized as key intermediates in the development of new active pharmaceutical ingredients (APIs). The purity and characterization of these intermediates are critical, as impurities can affect the safety, efficacy, and stability of the final drug product.[3]

This application note provides detailed, field-proven protocols for the quantitative and qualitative analysis of this compound using two orthogonal and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry and regulatory expectations for pharmaceutical analysis.[4][5][6]

PART A: Quantitative Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle and Method Rationale

The HPLC method is designed for the accurate quantification of this compound and the separation of potential process-related impurities. A reversed-phase C18 column is selected as the stationary phase due to its versatility and effectiveness in retaining moderately polar organic compounds.[1] The analyte possesses a basic piperidine nitrogen, which can interact with residual silanols on the column, leading to poor peak shape (tailing).[3] To mitigate this, the mobile phase is acidified with phosphoric acid. This ensures the analyte is in its protonated, cationic form, minimizing secondary interactions and promoting sharp, symmetrical peaks. UV detection is employed at a low wavelength (210 nm) to capture the amide chromophore's absorbance.

This method is developed and validated following the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose in a regulated environment.[4][7][8]

Experimental Protocol: HPLC

1. Instrumentation and Consumables

  • HPLC System: A quaternary gradient HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3 C18 Column (250 mm x 4.6 mm, 5 µm particle size) or equivalent base-deactivated C18 column.

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Phosphoric acid (85%, analytical grade).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 10 mL volumetric flask, dissolve in diluent, and dilute to volume. Transfer 1.0 mL of this solution to a new 10 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterSetting
Column Inertsil ODS-3 C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing prep1 Weighing of Analyte prep2 Dissolution in Diluent prep1->prep2 prep3 Volumetric Dilution prep2->prep3 prep4 Syringe Filtration (0.45 µm) prep3->prep4 hplc1 Autosampler (10 µL Injection) prep4->hplc1 Inject Sample hplc4 C18 Column hplc1->hplc4 hplc2 HPLC Pump (Gradient Elution) hplc3 Column Oven (30°C) hplc2->hplc3 hplc3->hplc4 hplc5 UV/PDA Detector (210 nm) hplc4->hplc5 data1 Chromatogram Acquisition hplc5->data1 Signal Output data2 Peak Integration (Retention Time, Area) data1->data2 data3 Quantification vs. Standard data2->data3

Caption: High-level workflow for HPLC analysis.

Data Analysis and System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance. This is typically achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures peak shape is symmetrical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0%Indicates the stability and reproducibility of the pump and mobile phase.

Quantification: The assay of this compound in the sample is calculated by comparing the peak area from the sample chromatogram to the peak area of the reference standard, using the external standard method.

PART B: Identification and Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Rationale

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds. It provides two dimensions of information: the retention time (from GC) and the mass spectrum (from MS). For this compound, GC offers efficient separation from other volatile components, and the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," that confirms its identity.

Electron Ionization (EI) at 70 eV is used as the ionization source because it is a hard ionization technique that reproducibly fragments molecules, allowing for comparison with established mass spectral libraries.[9] The presence of a chlorine atom in the molecule is a key diagnostic feature, as it will produce a characteristic isotopic pattern (M+ and M+2 peaks) in the mass spectrum.[10]

Experimental Protocol: GC-MS

1. Instrumentation and Consumables

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.[11]

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Solvent: Methanol or Ethyl Acetate (GC grade).

2. Preparation of Solutions

  • Sample Solution (approx. 100 µg/mL): Accurately weigh 1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with GC-grade methanol or ethyl acetate.

3. GC-MS Conditions

ParameterSetting
Inlet Mode Splitless
Inlet Temperature 250°C
Injection Volume 1.0 µL
Carrier Gas Helium
Constant Flow Rate 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°C
Transfer Line Temp 280°C
Ion Source Electron Ionization (EI)
Ion Source Temp 230°C
Electron Energy 70 eV
Mass Analyzer Quadrupole
Scan Range 40 - 350 m/z
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Processing prep1 Weighing of Analyte prep2 Dissolution in Volatile Solvent prep1->prep2 gcms1 GC Inlet (Splitless, 250°C) prep2->gcms1 Inject Sample gcms2 GC Column (Temp Program) gcms1->gcms2 gcms3 MS Ion Source (EI, 70 eV) gcms2->gcms3 gcms4 Quadrupole Mass Analyzer gcms3->gcms4 gcms5 Electron Multiplier Detector gcms4->gcms5 data1 Total Ion Chromatogram (TIC) gcms5->data1 Signal Output data2 Mass Spectrum Extraction data1->data2 data3 Fragmentation Analysis & Library Search data2->data3

Caption: High-level workflow for GC-MS analysis.

Data Analysis and Expected Fragmentation

The primary goal of the GC-MS analysis is structural confirmation. This is achieved by analyzing the mass spectrum of the peak corresponding to this compound.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): A peak at m/z 189 corresponding to the molecular weight of the compound (C₉H₁₆ClNO).

  • Isotope Peak (M+2): A peak at m/z 191, with an intensity approximately one-third of the m/z 189 peak, confirming the presence of one chlorine atom.[10]

  • Key Fragment Ions: Fragmentation is expected to occur via alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. Common fragmentation patterns for halogenated compounds and piperidines suggest the following key ions[10][12]:

    • m/z 98: [C₆H₁₂N]⁺, corresponding to the 4-methylpiperidine radical cation after loss of the chloropropanoyl group.

    • m/z 112: [C₇H₁₄N]⁺, from alpha-cleavage and loss of a propyl group.

    • m/z 154: [M-Cl]⁺, corresponding to the loss of the chlorine radical.

    • m/z 56: A common fragment from the piperidine ring itself.

Analysis of the acquired mass spectrum should involve confirming the presence of the molecular ion and its isotope peak, followed by identifying the key fragment ions to piece together the structure of the parent molecule.

Method Validation Summary

For use in a regulated environment, both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines.[6][8] Validation demonstrates that the analytical procedure is suitable for its intended purpose.

Validation ParameterHPLC (Assay)GC-MS (Identification)
Specificity Demonstrate separation from impurities/degradants.Confirm unique retention time and mass spectrum.
Linearity Typically 5 levels, 80-120% of nominal concentration.Not required for identification.
Range 80-120% of nominal concentration.Not required for identification.
Accuracy 9 determinations across 3 levels (e.g., 80, 100, 120%).Not required for identification.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day).Demonstrate repeatable retention time and spectrum.
Limit of Detection (LOD) Determined by S/N ratio (e.g., 3:1).[4]Determine the lowest concentration giving a clear spectrum.
Limit of Quantitation (LOQ) Determined by S/N ratio (e.g., 10:1).[4]Not required for identification.
Robustness Small variations in flow rate, temp, mobile phase pH.Small variations in oven ramp, flow rate.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubChem. 1-(3-Chloropropyl)-4-methylpiperazine. National Center for Biotechnology Information. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • National Institutes of Health. (2012). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of piperidine derivatives. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. (2018). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. [Link]

  • PubChem. N-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2019). A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. [Link]

  • PubChem. 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • International Journal of Research in Ayurveda and Pharmacy. (2021). GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Oakwood Chemical. This compound, 95% Purity. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Rasayan Journal of Chemistry. (2015). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. 4-chloro-N-methylpiperidine. National Center for Biotechnology Information. [Link]

  • Der Pharma Chemica. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

  • PubChem. 3-Methylpiperidine. National Center for Biotechnology Information. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(3-chloropropanoyl)-4-methylpiperidine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

The synthesis of this compound is a foundational N-acylation reaction, proceeding through a nucleophilic acyl substitution mechanism.[1] It involves the reaction of 4-methylpiperidine with 3-chloropropionyl chloride. While straightforward in principle, achieving high yields consistently requires careful control over several critical parameters. This guide provides a structured approach to understanding the reaction, troubleshooting common issues, and implementing an optimized protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to understanding the synthesis.

Q1: What is the fundamental reaction mechanism for this synthesis? A: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-methylpiperidine (the nucleophile) attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion—a good leaving group. A base is required to neutralize the hydrogen chloride (HCl) byproduct that is formed.[1][2][3]

Q2: My reaction yield is consistently low. What are the most likely causes? A: Persistently low yields are typically traced back to one of three primary issues:

  • Hydrolysis of the Acyl Chloride: 3-Chloropropionyl chloride is extremely sensitive to moisture and reacts violently with water to form the unreactive 3-chloropropionic acid, effectively removing it from the reaction.[4]

  • Protonation of the Amine: The HCl generated during the reaction will protonate the starting 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction.[5] This is why a sufficient amount of a non-nucleophilic base is critical.

  • Inadequate Temperature Control: The reaction is exothermic.[1] Adding the acyl chloride at an elevated temperature can accelerate side reactions, leading to impurity formation and reduced yield.

Q3: What are the most critical parameters to control for a successful reaction? A: To maximize yield and purity, you must meticulously control the following:

  • Anhydrous Conditions: All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the acyl chloride.[4]

  • Temperature: The initial addition of 3-chloropropionyl chloride should be performed at a reduced temperature (e.g., 0 °C) to manage the exothermic nature of the reaction.[1]

  • Choice and Stoichiometry of Base: A suitable base (like triethylamine or pyridine) must be used in at least a stoichiometric amount (typically 1.1-1.2 equivalents) to effectively scavenge the HCl byproduct.[1][6]

  • Reagent Quality: Use high-purity, fresh 3-chloropropionyl chloride, as it can degrade upon storage.

Q4: What are the major byproducts and impurities I should expect? A: The primary impurities encountered are typically:

  • Unreacted Starting Materials: 4-methylpiperidine and residual 3-chloropropionyl chloride.

  • 3-Chloropropionic Acid: The product of acyl chloride hydrolysis.[4]

  • Triethylammonium Chloride (or similar): The salt formed from the reaction between the base and the HCl byproduct. This is typically removed during the aqueous workup.

  • N,N-disubstituted products: While less common for this specific reaction, over-acylation or other side reactions can occur if conditions are not optimized.[7]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific experimental issues.

Problem Possible Cause Scientific Explanation & Recommended Solution
Low or No Product Formation Degradation of 3-Chloropropionyl Chloride 3-Chloropropionyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture or residual water in the solvent.[4] This converts the electrophile into an unreactive carboxylic acid.Solution: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum). Use a fresh bottle of high-purity acyl chloride and anhydrous grade solvents. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Inactivation of 4-Methylpiperidine Nucleophile The reaction generates one equivalent of HCl, which readily protonates the basic nitrogen of 4-methylpiperidine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride.[1][5]Solution: Use at least 1.1 equivalents of a non-nucleophilic organic base, such as triethylamine (Et₃N). The base will preferentially react with the generated HCl, preserving the nucleophilicity of the 4-methylpiperidine.
Product Contaminated with Starting Amine Incomplete Reaction or Incorrect Stoichiometry The reaction may not have gone to completion, or an insufficient amount of the acylating agent was used.Solution: Use a slight excess of 3-chloropropionyl chloride (e.g., 1.1 equivalents) to ensure all the 4-methylpiperidine is consumed. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting amine before proceeding with the workup.[1]
Difficult Purification / Oily Product that Won't Solidify Residual Ammonium Salts The salt byproduct (e.g., triethylammonium chloride) is highly soluble in polar solvents and can be difficult to remove, often resulting in an oily or sticky crude product.Solution: Perform a thorough aqueous workup. Wash the organic layer multiple times with water, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to aid in phase separation.
Presence of Multiple Byproducts Poor temperature control or the use of a wet solvent can lead to a complex mixture of byproducts that co-elute during purification.Solution: Strictly adhere to the temperature protocol, especially the slow, dropwise addition of the acyl chloride at 0 °C. Ensure all reagents and solvents are anhydrous. If the product is still impure, optimize silica gel column chromatography conditions, testing different solvent systems (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[8]
Part 3: Optimized Synthesis Protocol & Workflow

This section provides a validated, step-by-step protocol for the synthesis and visual workflows for clarity.

Optimized Protocol: N-Acylation using Triethylamine

This protocol is based on standard Schotten-Baumann modifications widely used for N-acylation.[1][2][6]

Reagents & Materials:

ReagentM.W.Amount (mmol)EquivalentsVolume / Mass
4-Methylpiperidine99.1750.01.05.5 mL (4.96 g)
3-Chloropropionyl Chloride126.9855.01.14.8 mL (6.98 g)
Triethylamine (Et₃N)101.1960.01.28.4 mL (6.07 g)
Dichloromethane (DCM), Anhydrous---200 mL

Procedure:

  • Setup: Under an inert atmosphere of nitrogen, add 4-methylpiperidine (1.0 eq) and anhydrous dichloromethane (DCM) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 30-45 minutes. Crucially, ensure the internal temperature remains below 5 °C during the addition. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, and then let it warm slowly to room temperature.

  • Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC (e.g., using a 10% Methanol in DCM mobile phase).

  • Workup: Once the reaction is complete, quench by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visual Workflow Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Setup Flame-dried glassware under N₂ dissolve 2. Dissolve Amine 4-Methylpiperidine in Anhydrous DCM setup->dissolve cool 3. Cool to 0 °C dissolve->cool add_base 4. Add Base Triethylamine (1.2 eq) cool->add_base add_acyl 5. Acylation Add 3-Chloropropionyl Chloride (1.1 eq) Dropwise, maintain T < 5 °C add_base->add_acyl stir 6. Stir Warm to RT, stir for 2-4h add_acyl->stir monitor 7. Monitor Check for amine consumption via TLC stir->monitor quench 8. Quench Add H₂O monitor->quench extract 9. Extraction & Washes (HCl, NaHCO₃, Brine) quench->extract dry 10. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 11. Purify Silica Gel Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Impure Product? cause1 Was the reaction run under anhydrous conditions? start->cause1 sol1_yes Yes cause1->sol1_yes Yes sol1_no No cause1->sol1_no No cause2 Was temperature controlled during acyl chloride addition? sol1_yes->cause2 action1 Action: Re-run using oven-dried glassware, anhydrous solvents, and an inert atmosphere. sol1_no->action1 sol2_yes Yes cause2->sol2_yes Yes sol2_no No cause2->sol2_no No cause3 Was sufficient base (≥1.1 eq) used? sol2_yes->cause3 action2 Action: Ensure slow, dropwise addition while maintaining internal temp < 5 °C. sol2_no->action2 sol3_yes Yes cause3->sol3_yes Yes sol3_no No cause3->sol3_no No cause4 Was the workup thorough? sol3_yes->cause4 action3 Action: Use 1.1-1.2 eq of a non-nucleophilic base like triethylamine. sol3_no->action3 sol4_yes Yes cause4->sol4_yes Yes sol4_no No cause4->sol4_no No end_node Review purification strategy (chromatography conditions). sol4_yes->end_node action4 Action: Perform all aqueous washes (acid, base, brine) to remove salts and unreacted reagents. sol4_no->action4

Caption: A decision tree for troubleshooting low yield and impurity issues.

References
  • Schotten–Baumann reaction. Grokipedia. Available at: [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available at: [Link]

  • Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. Available at: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

  • Synthesis of 1-(3-Chloropropyl)-4-phenylpiperidine. PrepChem.com. Available at: [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. Available at: [Link]

  • CN1349969A - Prepn of 3-chloropropionyl chloride. Google Patents.
  • 3-Chloropropionyl Chloride. Synlett. Available at: [Link]

  • Reaction mechanism of the examined 3‐chloropiperidines 1 a‐e, a mixture... ResearchGate. Available at: [Link]

  • Piperidine Synthesis. DTIC. Available at: [Link]

  • Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • Green Chemistry - In situ Fmoc removal. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available at: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

Sources

common side reactions in the synthesis of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding this important synthetic transformation. Our goal is to equip you with the necessary insights to navigate the common challenges and side reactions associated with this procedure, ensuring a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a standard N-acylation reaction, typically performed by reacting 4-methylpiperidine with 3-chloropropanoyl chloride in the presence of a base. This reaction, often conducted under Schotten-Baumann conditions, is fundamental in medicinal chemistry for the generation of versatile intermediates.[1] The product contains a reactive alkyl chloride handle, making it a valuable building block for further functionalization through nucleophilic substitution.[2]

While the primary reaction is straightforward, the bifunctional nature of 3-chloropropanoyl chloride and the nucleophilicity of the piperidine nitrogen can lead to several side reactions. Understanding and controlling these pathways is critical for maximizing yield and purity.

Synthesis_Overview cluster_conditions Conditions 4-Methylpiperidine 4-Methylpiperidine Target_Product 1-(3-Chloropropanoyl)- 4-methylpiperidine 4-Methylpiperidine->Target_Product Nucleophilic Attack 3-Chloropropanoyl_Chloride 3-Chloropropanoyl_Chloride 3-Chloropropanoyl_Chloride->Target_Product Base Base (e.g., Triethylamine, Pyridine) Byproduct_Salt Ammonium Salt (e.g., Triethylammonium Chloride) Base->Byproduct_Salt Neutralizes HCl Solvent Aprotic Solvent (e.g., DCM, THF) Temperature Low Temperature (e.g., 0 °C to RT)

Caption: Overview of the N-acylation reaction.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis and purification of this compound.

FAQ 1: My reaction is sluggish or stalls completely. What are the likely causes?

Possible Causes & Solutions:

  • Protonation of the Starting Amine: The acylation reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the unreacted 4-methylpiperidine, rendering it non-nucleophilic and effectively stopping the reaction.[2]

    • Solution: Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is present in the reaction mixture to neutralize the HCl as it forms. For amine hydrochloride salts, at least two equivalents of base are required: one to free-base the amine and one to scavenge the HCl.[3]

  • Moisture Contamination: 3-Chloropropanoyl chloride is highly sensitive to moisture and will rapidly hydrolyze to 3-chloropropionic acid. This not only consumes the acylating agent but also introduces an acidic impurity that can protonate the amine.

    • Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While initial cooling (e.g., to 0 °C) is recommended to control the exothermic reaction during the addition of the acyl chloride, maintaining too low a temperature for an extended period may slow down the reaction rate.

    • Solution: After the dropwise addition of 3-chloropropanoyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for several hours to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

FAQ 2: I'm observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

Primary Suspect: Elimination Byproduct

The most common byproduct in this synthesis is 1-acryloyl-4-methylpiperidine , formed via a base-mediated elimination of HCl from the desired product. The presence of a base, especially in excess or at elevated temperatures, can promote this E2 elimination.

Elimination_Side_Reaction Target_Product 1-(3-Chloropropanoyl)- 4-methylpiperidine Elimination_Product 1-Acryloyl-4-methylpiperidine (α,β-Unsaturated Amide) Target_Product->Elimination_Product E2 Elimination Base Base (e.g., Excess TEA) Base->Elimination_Product Abstracts β-proton Byproducts Base-HCl + H2O

Caption: Formation of the elimination byproduct.

Identification and Mitigation:

  • Identification: The formation of the acryloyl derivative can be identified by:

    • ¹H NMR: Appearance of characteristic vinyl proton signals between 5.5 and 7.0 ppm.

    • Mass Spectrometry: A molecular ion peak corresponding to a loss of 36.5 Da (HCl) from the target product's mass.

    • IR Spectroscopy: A C=C stretching frequency may appear around 1620-1640 cm⁻¹.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acyl chloride and a stoichiometric amount of base (1.0-1.2 equivalents) relative to the amine.

    • Temperature Control: Maintain low temperatures (0 °C) during the addition of the acyl chloride and avoid heating the reaction mixture.

    • Choice of Base: While triethylamine is common, a less hindered or weaker base might disfavor the elimination pathway. However, this could also slow down the desired acylation.

    • Work-up: Upon reaction completion, a mild acidic wash (e.g., with cold, dilute HCl) can quench the base and prevent further elimination during work-up.

FAQ 3: My final product is a yellow or brown oil. How can I improve its appearance and purity?

Possible Causes & Solutions:

  • Oxidation: Piperidine derivatives can be susceptible to air oxidation over time, leading to colored impurities.[4]

    • Solution: Store the purified product under an inert atmosphere and in a cool, dark place. If discoloration is present in the crude product, it can often be removed by column chromatography or distillation.

  • Residual Solvents/Impurities: The presence of residual solvents or minor, colored byproducts can prevent the product from solidifying and impart a yellow tint.

    • Solution 1: Column Chromatography: This is a highly effective method for removing both polar and non-polar impurities. A typical solvent system would be a gradient of ethyl acetate in hexanes.

    • Solution 2: Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale. The boiling point of 1-(3-chloropropanoyl)-3-methylpiperidine is predicted to be around 301°C at atmospheric pressure, so vacuum distillation is necessary.[5]

    • Solution 3: Acid-Base Extraction: An aqueous work-up involving washes with dilute acid (to remove any remaining amine), followed by a wash with a dilute base (like sodium bicarbonate solution to remove acidic impurities), and finally a brine wash is crucial.[3]

FAQ 4: Could intramolecular cyclization be a side reaction?

While chemically plausible, the intramolecular cyclization of this compound to form a bicyclic lactam is generally not a major competing pathway under standard acylation conditions. This type of cyclization typically requires more forcing conditions, such as stronger bases or higher temperatures, to facilitate the intramolecular nucleophilic attack of the amide nitrogen (or its enolate) on the carbon bearing the chlorine. Under the mild, base-mediated conditions of the acylation, the intermolecular reaction with 4-methylpiperidine is kinetically favored.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Materials:

    • 4-methylpiperidine

    • 3-chloropropanoyl chloride

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl), cold

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-methylpiperidine (1.0 eq) and anhydrous DCM.

    • Cool the flask to 0 °C in an ice bath.

    • Add triethylamine (1.1 eq) to the stirred solution.

    • Add a solution of 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylammonium chloride will form.[3]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes) until the 4-methylpiperidine spot is consumed.

    • Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient elution is recommended, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-40% ethyl acetate in hexanes.

  • Procedure:

    • Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Dry the silica with the adsorbed product and load it onto the top of the packed column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze the fractions by TLC and combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Interpretation

The following table summarizes the expected spectroscopic data for the target product and the primary elimination byproduct.

Compound ¹H NMR (Expected Signals) ¹³C NMR (Expected Signals) Mass Spec (EI+)
This compound δ ~3.7 (t, -CH₂Cl), ~2.9 (t, -COCH₂-), piperidine ring protons, methyl singlet/doubletδ ~169 (C=O), ~41 (-CH₂Cl), ~36 (-COCH₂-), piperidine & methyl carbonsM⁺ at m/z 189/191 (3:1 ratio due to ³⁵Cl/³⁷Cl)
1-Acryloyl-4-methylpiperidine δ ~6.0-6.8 (m, 3H, vinyl protons), piperidine ring protons, methyl singlet/doubletδ ~165 (C=O), ~128-130 (vinyl carbons), piperidine & methyl carbonsM⁺ at m/z 153

References

  • Amino Acid-Derived Enaminones: A Study in Ring Formation Providing Valuable Asymmetric Synthons. PMC - NIH.
  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. Benchchem.
  • Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. NIH.
  • Enamine, enamide synthesis. Organic Chemistry Portal.
  • Structure of diverse β-enaminone-amide group derivatives with interesting biological activities.
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journals, 2022.
  • Synthesis of piperidines using the aza-Prins cyclization of n-aryl vinylogous. University of Southern Mississippi.
  • Amines. NCERT.
  • Synthesis of 1-acryloyl-4-methyl piperazine. PrepChem.com.
  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry. Radboud Repository.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Selective endo-Cyclic α‑Functionalization of Satur
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Acetylation of Secondary amines. Chemistry Stack Exchange, 2022.
  • Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub.
  • Methods for the acylation of amine compounds.
  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Inform
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Wiley Online Library.
  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community.
  • Supporting Inform
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube, 2021.
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • N-Acylation Reactions of Amines.
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic...
  • Chiral separation of nipecotic acid amides. PubMed - NIH.
  • Purification of substances by a process of freezing and fractional melting under equilibrium conditions. NIST.
  • Mechanistic Analysis by NMR Spectroscopy: a Users Guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 2022.
  • Supplementary Inform
  • Acryloyl Chloride: An Excellent Substrate for Cross-Metathesis.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed, 2016.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH, 2016.
  • 349097-98-9(1-(3-chloropropanoyl)-3-methylpiperidine) Product Description. ChemicalBook.
  • side reaction prevention in the synthesis of cyclic peptides. Benchchem.

Sources

Technical Support Center: Identification of Byproducts in 1-(3-chloropropanoyl)-4-methylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(3-chloropropanoyl)-4-methylpiperidine. This document provides in-depth troubleshooting advice and analytical protocols to identify and mitigate the formation of common byproducts during its synthesis. The synthesis, typically an N-acylation of 4-methylpiperidine with 3-chloropropanoyl chloride, is a fundamental transformation, but one that is susceptible to several side reactions that can impact yield, purity, and the safety profile of subsequent products.[1] This guide is structured to help you anticipate, identify, and solve these challenges.

Part 1: Understanding Potential Byproduct Formation

The primary reaction is a nucleophilic acyl substitution where the secondary amine of 4-methylpiperidine attacks the carbonyl carbon of 3-chloropropanoyl chloride.[1] However, the high reactivity of the acyl chloride and the presence of a reactive alkyl halide in the product create pathways for several potential side reactions.

Byproduct_Formation cluster_reactants Reactants & Reagents cluster_byproducts Potential Byproducts R1 4-Methylpiperidine Product 1-(3-chloropropanoyl) -4-methylpiperidine (Target Product) R1->Product Main Reaction (N-Acylation) R1->Product R2 3-Chloropropanoyl Chloride R2->Product Main Reaction (N-Acylation) R2->Product B1 3-Chloropropionic Acid R2->B1 Hydrolysis Base Base (e.g., Et3N) Base->Product Main Reaction (N-Acylation) Base->Product B2 N-Acryloyl-4-methylpiperidine Base->B2 Elimination (E2) B4 Triethylammonium Chloride Base->B4 Salt Formation (from HCl byproduct) H2O Trace Water H2O->B1 Hydrolysis Product->B2 Elimination (E2) B3 Dimer/Oligomers Product->B3 Self-Reaction (SN2) Product->B4 Salt Formation (from HCl byproduct)

Caption: Key reaction pathways in the synthesis of this compound.

Mechanisms of Byproduct Formation:
  • Hydrolysis of Acyl Chloride: 3-chloropropanoyl chloride is extremely sensitive to moisture.[2] Any trace water in the reactants, solvent, or from the atmosphere will rapidly hydrolyze the acyl chloride to form 3-chloropropionic acid.[2] This is often the most common process-related impurity.

  • Base-Promoted Elimination: The product contains a chlorine atom beta to a carbonyl-activated proton. In the presence of a base (like triethylamine, used to scavenge HCl), an E2 elimination can occur, yielding the unsaturated byproduct, N-acryloyl-4-methylpiperidine.

  • Dimerization/Oligomerization: The alkyl chloride moiety on the product molecule is an electrophilic site. Another nucleophile, such as an unreacted 4-methylpiperidine molecule or even another product molecule under certain conditions, can displace the chloride via an SN2 reaction. This can lead to the formation of dimers or even oligomers, complicating purification. The dimerization of piperidine-based structures is a known phenomenon.[3][4]

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-methylpiperidine and 3-chloropropanoyl chloride (or its hydrolyzed form).[5]

Part 2: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during synthesis and analysis.

Q1: What are the most common impurities I should expect, and what are their molecular weights?

A1: A multi-technique approach is often necessary for comprehensive impurity profiling.[5] The most common impurities arise from the side reactions described above. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the preferred method for detection and preliminary identification.[6][7][8]

Compound Name Molecular Formula Monoisotopic Mass (Da) Likely Origin
Target: this compound C₉H₁₆ClNO189.09Target Product
4-MethylpiperidineC₆H₁₃N99.10Unreacted Starting Material
3-Chloropropionic AcidC₃H₅ClO₂108.00Hydrolysis of 3-chloropropanoyl chloride[2]
N-Acryloyl-4-methylpiperidineC₉H₁₅NO153.12Base-promoted elimination
Dimer (Self-alkylation product)C₁₈H₃₁N₂O291.24 (as cation)Self-reaction of product

Q2: My reaction is sluggish or appears incomplete by TLC analysis. What could be the cause?

A2: Several factors can lead to an incomplete reaction:

  • Moisture Contamination: As discussed, water will consume your acylating agent.[2] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents.

  • Insufficient Base: The N-acylation reaction generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] At least one equivalent of a non-nucleophilic base, such as triethylamine, is required to neutralize this acid. It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the base.

  • Low Temperature: While the reaction is typically initiated at a low temperature (e.g., 0 °C) to control the exothermic addition of the acyl chloride, it may need to be warmed to room temperature to proceed to completion.[1]

Q3: I see an unexpected, less polar spot on my TLC plate compared to my product. What might it be?

A3: A less polar spot often indicates the formation of a more hydrocarbon-like or less functionalized molecule. The most likely candidates are:

  • N-Acryloyl-4-methylpiperidine: The elimination of HCl removes a polar C-Cl bond and introduces a C=C double bond, which typically results in a higher Rf value (less polar) on silica gel TLC.

  • Dimer/Oligomer: While dimerization increases molecular weight, it can sometimes lead to a less polar product depending on the overall structure and the eluent system used.

Q4: How can I minimize the formation of these byproducts?

A4: Careful control of reaction conditions is paramount:

  • Strict Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere to prevent hydrolysis of the 3-chloropropanoyl chloride.[2]

  • Controlled Temperature: Add the acyl chloride dropwise at 0 °C to manage the exotherm and minimize side reactions.[1] Do not allow the reaction to run at elevated temperatures for extended periods, as this can promote elimination and dimerization.

  • Correct Stoichiometry: Use a slight excess of the acyl chloride (e.g., 1.05-1.1 equivalents) to ensure full consumption of the valuable amine, but avoid a large excess which can lead to more side reactions. Use 1.1-1.2 equivalents of base.

  • Immediate Work-up: Once the reaction is complete as monitored by TLC, proceed with the aqueous work-up promptly. This quenches the reaction and removes the base and water-soluble byproducts.

Part 3: Analytical Workflows for Byproduct Identification

A systematic approach is crucial for identifying unknown peaks in your chromatogram. The general workflow involves initial screening by TLC, followed by HPLC-MS for separation and mass identification, and GC-MS for volatile components.

Sources

Technical Support Center: Troubleshooting the Acylation of 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this fundamental transformation. The following question-and-answer format provides in-depth, field-proven insights to help you diagnose and resolve experimental issues, ensuring the integrity and success of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My acylation of 4-methylpiperidine is resulting in a low yield or incomplete conversion. What are the likely causes and how can I improve it?

A1: Low yield or incomplete conversion in the acylation of 4-methylpiperidine is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and the corresponding solutions.

Causality and Solutions:

  • Insufficient Reactivity of the Acylating Agent: The choice of acylating agent is paramount. Acyl chlorides are generally more reactive than anhydrides or carboxylic acids (which require activators). If you are using a less reactive acylating agent, consider switching to the corresponding acyl chloride for a more facile reaction.[1][2]

  • Inadequate Base: A base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) generated during the reaction.[3][4] This byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a suitable base. For acylations with acyl chlorides, a common and effective strategy is to use an excess of the amine itself (if it's not a precious material) or to add a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used both as a base and a catalyst.[2][5] The classical Schotten-Baumann conditions, which utilize an aqueous base like sodium hydroxide in a biphasic system, are also highly effective for this transformation.[6][7]

  • Hydrolysis of the Acylating Agent: Acyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture.[2][8][9] If your reagents or solvents are not anhydrous, the acyl chloride will be consumed by water, leading to a lower yield of the desired amide.

    • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Steric Hindrance: While 4-methylpiperidine is not exceptionally bulky, a sterically demanding acylating agent can slow down the reaction rate.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or extend the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.

Troubleshooting Workflow for Low Yield:

start Low Yield / Incomplete Conversion check_reagents 1. Verify Reagent Purity & Integrity (4-methylpiperidine, Acylating Agent) start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Evaluate Workup & Purification start->check_workup sub_reagents1 Is Acylating Agent Reactive Enough? (e.g., Anhydride vs. Chloride) check_reagents->sub_reagents1 sub_conditions1 Is the Base Adequate? (Stoichiometry, Strength) check_conditions->sub_conditions1 sub_workup1 Product Loss During Extraction? check_workup->sub_workup1 sub_reagents2 Are Reagents Anhydrous? sub_reagents1->sub_reagents2 Yes solution1 Switch to Acyl Chloride sub_reagents1->solution1 No sub_reagents2->check_conditions Yes solution2 Use Anhydrous Solvents & Inert Atmosphere sub_reagents2->solution2 No sub_conditions2 Is Temperature/Time Optimal? sub_conditions1->sub_conditions2 Yes solution3 Use >1 eq. Base (e.g., TEA, Pyridine, or Schotten-Baumann) sub_conditions1->solution3 No sub_conditions2->check_workup Yes solution4 Increase Temperature/Time & Monitor by TLC/LC-MS sub_conditions2->solution4 No sub_workup2 Degradation During Purification? sub_workup1->sub_workup2 No solution5 Optimize Extraction pH & Solvent Choice sub_workup1->solution5 Yes solution6 Use Milder Purification (e.g., Flash Chromatography) sub_workup2->solution6 Yes

Caption: A flowchart for troubleshooting low yields in the acylation of 4-methylpiperidine.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I prevent them?

A2: The formation of byproducts is a clear indicator of side reactions occurring in your flask. Identifying and mitigating these is key to obtaining a clean product.

Common Byproducts and Their Prevention:

  • Unreacted Starting Material: As discussed in Q1, this is often due to incomplete conversion.

  • Carboxylic Acid: This arises from the hydrolysis of the acylating agent (e.g., acyl chloride).[2][8][9]

    • Prevention: The most effective preventative measure is to rigorously exclude water from your reaction by using anhydrous solvents and an inert atmosphere.

  • Diacylation Product (N,N-diacylamine): This is generally not a significant issue with secondary amines like 4-methylpiperidine as they lack the second proton on the nitrogen required for the formation of a stable diacylamine. However, under forcing conditions or with highly reactive acylating agents, complex side reactions could occur.

  • Salt of Protonated Amine: The HCl generated reacts with 4-methylpiperidine to form 4-methylpiperidinium chloride. This salt is often insoluble in common organic solvents and may appear as a white precipitate.

    • Prevention: The use of a scavenger base like triethylamine is essential to neutralize the HCl as it is formed, preventing the protonation of the starting amine.[2]

Comparative Table of Common Bases:

BasepKa of Conjugate AcidKey FeaturesConsiderations
Triethylamine (TEA)~10.7Non-nucleophilic, organic soluble, easily removed in vacuo.Can form insoluble triethylammonium chloride salt.
Pyridine~5.2Acts as a base and a nucleophilic catalyst (forms a highly reactive acylpyridinium intermediate).Can be harder to remove due to its higher boiling point.[5]
Sodium Hydroxide~15.7Inexpensive and highly effective, used in Schotten-Baumann conditions.[6]Requires a biphasic system, risk of hydrolyzing the acyl chloride if not managed correctly.
4-Methylpiperidine (excess)~11.2Acts as both reactant and base.Only feasible if the amine is inexpensive and the resulting salt is easily removed.
Q3: How do I effectively monitor the progress of my acylation reaction?

A3: Proper reaction monitoring is crucial to avoid under- or over-reacting your materials. The two most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Monitoring Techniques:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive way to qualitatively assess the reaction progress.

    • Procedure: Spot the reaction mixture alongside your starting materials (4-methylpiperidine and the acylating agent) on a TLC plate.

    • Interpretation: The disappearance of the limiting reagent (usually the 4-methylpiperidine) and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. It's advisable to use a stain, such as ninhydrin, which is excellent for visualizing primary and secondary amines.[5] The starting 4-methylpiperidine will stain (often yellow or purple), while the acylated product (a tertiary amide) will not.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and quantifying the relative amounts of starting material and product.

    • Procedure: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS.

    • Interpretation: Look for the expected mass-to-charge ratio (m/z) of your product and the disappearance of the starting materials. This is the most reliable method for determining reaction completion.

Q4: What is the best way to work up and purify the acylated 4-methylpiperidine product?

A4: A proper workup and purification strategy is essential to isolate your product in high purity.

Step-by-Step Workup and Purification Protocol:

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If you used an acyl chloride, you can quench the excess reagent by slowly adding water or a saturated aqueous solution of sodium bicarbonate. Be cautious as this can be an exothermic reaction and may release gas.

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent (e.g., ethyl acetate, dichloromethane).[10]

    • Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted 4-methylpiperidine and the scavenger base (e.g., triethylamine). The protonated amines will be soluble in the aqueous layer.

    • Wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts (e.g., the carboxylic acid from hydrolysis of the acyl chloride).

    • Wash with brine (saturated aqueous NaCl) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by one of the following methods:

    • Flash Column Chromatography: This is the most common method for achieving high purity. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

    • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.

    • Distillation: If your product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be an option.

Reaction and Purification Workflow:

start Completed Reaction Mixture quench 1. Quench Reaction (e.g., with NaHCO₃ soln) start->quench extract 2. Liquid-Liquid Extraction quench->extract wash_acid Wash with 1M HCl (Removes amines) extract->wash_acid wash_base Wash with NaHCO₃ (Removes acids) wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry 3. Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate 4. Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purify 5. Purify crude_product->purify chromatography Flash Chromatography purify->chromatography Common crystallization Crystallization purify->crystallization If Solid distillation Distillation purify->distillation If Liquid

Caption: A general workflow for the workup and purification of acylated 4-methylpiperidine.

Mechanism Spotlight: The Acylation of a Secondary Amine

The acylation of 4-methylpiperidine with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism.[1][11][12]

cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products cluster_deprotonation Deprotonation r1 4-Methylpiperidine inter [Intermediate] r1->inter Nucleophilic Attack (Addition) r2 Acyl Chloride r2->inter p1 N-Acyl-4-methylpiperidine inter->p1 Elimination of Cl⁻ p2 Chloride Ion inter->p2 deprot Protonated Amide p1->deprot final_amide Final Amide deprot->final_amide Base removes H⁺ protonated_base Protonated Base deprot->protonated_base base Base base->final_amide

Sources

preventing decomposition of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we will address potential decomposition pathways and provide actionable troubleshooting advice to ensure the integrity and yield of your product.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing step-by-step solutions and the scientific rationale behind them.

Issue 1: Low or No Yield of the Desired Product

Symptoms: After the reaction and workup, you observe a significantly lower-than-expected yield of this compound, or none at all.

Potential Causes & Solutions:

  • Cause A: Degradation of 3-Chloropropionyl Chloride. The primary culprit is often the acylating agent, 3-chloropropionyl chloride, which is highly sensitive to moisture.[1][2] It can readily hydrolyze to 3-chloropropionic acid, which is unreactive under these conditions.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (oven-dried or flame-dried under vacuum). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][3]

      • Use High-Purity Reagents: Use a fresh or properly stored bottle of 3-chloropropionyl chloride. If the purity is questionable, consider distillation before use.

      • Proper Handling: Handle 3-chloropropionyl chloride in a fume hood, minimizing exposure to atmospheric moisture.[2][3]

  • Cause B: Ineffective HCl Scavenging. The acylation reaction produces hydrochloric acid (HCl) as a byproduct.[1] If not neutralized, the HCl will protonate the 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction.

    • Solution:

      • Use of a Non-Nucleophilic Base: Incorporate a tertiary amine base, such as triethylamine (TEA) or pyridine, in at least a stoichiometric amount to the 4-methylpiperidine.[1][4] This base will scavenge the HCl produced.

      • Order of Addition: Add the 3-chloropropionyl chloride solution dropwise to the mixture of 4-methylpiperidine and the scavenger base at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

Issue 2: Presence of an Acrylamide Impurity

Symptoms: Your crude product analysis (e.g., NMR, LC-MS) shows the presence of 1-acryloyl-4-methylpiperidine.

Potential Causes & Solutions:

  • Cause: β-Elimination of the Product. The desired product, this compound, can undergo β-elimination to form the corresponding acrylamide, especially in the presence of excess base or at elevated temperatures. This is a known challenge in the synthesis of related acrylamide APIs.[5]

    • Solution:

      • Control Stoichiometry of Base: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the scavenger base.

      • Maintain Low Temperatures: Keep the reaction temperature at 0 °C or below during the addition of the acyl chloride and for a period afterward. Avoid heating the reaction mixture.

      • Aqueous Workup: Quench the reaction with cold water or a mild acidic solution to neutralize any remaining base promptly.

Issue 3: Formation of a White Precipitate (Amine Hydrochloride Salt)

Symptoms: A significant amount of white solid crashes out of the reaction mixture, making stirring difficult.

Potential Causes & Solutions:

  • Cause: Insufficient Scavenger Base or Localized High HCl Concentration. If the scavenger base is insufficient or not well-mixed, the generated HCl will react with the 4-methylpiperidine to form 4-methylpiperidine hydrochloride, which is often insoluble in common organic solvents.

    • Solution:

      • Ensure Adequate Mixing: Use efficient stirring throughout the reaction.

      • Slow Addition: Add the 3-chloropropionyl chloride slowly to prevent a rapid buildup of HCl in one area.

      • Sufficient Base: Double-check the stoichiometry of your scavenger base to ensure it is adequate to neutralize all the HCl that will be formed.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

Aprotic solvents are generally preferred to avoid reaction with the acyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices. DCM is often favored for its ability to dissolve the starting materials and the product, and for its ease of removal.

Q2: How should I purify the final product?
  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary. This typically involves washing the organic layer with a mild acid (e.g., dilute HCl) to remove any remaining amine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, and finally a brine wash.

  • Crystallization/Chromatography: If impurities persist, recrystallization from a suitable solvent system can be effective.[1] For more challenging separations, column chromatography on silica gel is a reliable method.

Q3: What are the best practices for storing 3-chloropropionyl chloride?

3-Chloropropionyl chloride is highly sensitive to moisture.[6] It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, and bases.[1][2][3]

Q4: Can I use an alternative to 3-chloropropionyl chloride?

While 3-chloropropionyl chloride is a highly reactive and effective acylating agent, 3-chloropropionic anhydride could be used as a less moisture-sensitive alternative, though it may be less reactive.[1][7] The reaction mechanism would be similar, but the byproduct would be 3-chloropropionic acid instead of HCl.

III. Visualizing the Process

Reaction and Decomposition Pathway

cluster_main Main Reaction cluster_decomp Decomposition Pathways 4-Methylpiperidine 4-Methylpiperidine Product This compound 4-Methylpiperidine->Product + 3-Chloropropionyl Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride 3-Chloropropionyl_Chloride->Product Hydrolysis Hydrolysis (Moisture) Acid 3-Chloropropionic Acid 3-Chloropropionyl_Chloride->Acid Decomposition Elimination β-Elimination (Excess Base/Heat) Acrylamide 1-Acryloyl-4-methylpiperidine Product->Acrylamide Decomposition Base Base (e.g., TEA) Base->Product Scavenges HCl Hydrolysis->Acid Elimination->Acrylamide

Caption: Key reaction and potential side reactions.

Troubleshooting Flowchart

start Low Yield or Impurities? check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_base Verify Base Stoichiometry (1.05-1.1 eq) check_reagents->check_base Reagents OK check_temp Confirm Low Temperature (0°C or below) check_base->check_temp Base OK workup Review Workup Procedure (Prompt Quench) check_temp->workup Temp OK success Synthesis Optimized workup->success Workup OK

Sources

Technical Support Center: Scale-Up Synthesis of 1-(3-Chloropropanoyl)-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-chloropropanoyl)-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key intermediate.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a fundamental acylation reaction. It involves the reaction of 4-methylpiperidine with 3-chloropropionyl chloride, typically in the presence of a base to neutralize the hydrogen chloride byproduct. While straightforward on a lab scale, scaling up this process introduces several challenges that can impact yield, purity, and safety.

This guide will address common issues such as exothermic reactions, impurity formation, and purification difficulties that are often encountered during scale-up.

Reaction Scheme

Reaction_Scheme 4-Methylpiperidine 4-Methylpiperidine Product This compound 4-Methylpiperidine->Product + 3-Chloropropionyl_Chloride 3-Chloropropionyl Chloride 3-Chloropropionyl_Chloride->Product HCl HCl Base-HCl_Salt Base-HCl Salt Base Base Base->Base-HCl_Salt + HCl Solvent Solvent

Caption: General reaction for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis, offering potential causes and actionable solutions.

Q1: The reaction is highly exothermic and difficult to control, leading to a rapid temperature increase.

Potential Causes:

  • Rapid Addition of Reagents: Adding the 3-chloropropionyl chloride too quickly to the 4-methylpiperidine solution can lead to a sudden and uncontrollable exotherm.

  • Insufficient Cooling: The cooling capacity of the reactor may be inadequate for the scale of the reaction.

  • Inappropriate Solvent: The solvent may have a low boiling point or poor heat transfer properties.

Solutions:

  • Controlled Addition: Add the 3-chloropropionyl chloride dropwise or in portions, carefully monitoring the internal temperature. For larger scales, a syringe pump or a dosing pump is highly recommended for precise control.

  • Enhanced Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating chiller). Pre-cooling the 4-methylpiperidine solution before adding the acyl chloride can also help manage the initial exotherm.

  • Solvent Selection: Use a solvent with a higher boiling point and good heat capacity, such as dichloromethane (DCM) or toluene.

  • Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.

Q2: The final product is contaminated with a significant amount of a di-acylated impurity.

Potential Causes:

  • Excess 3-Chloropropionyl Chloride: Using a stoichiometric excess of the acylating agent can lead to the formation of byproducts.

  • Localized High Concentrations: Poor mixing can create areas of high 3-chloropropionyl chloride concentration, promoting side reactions.

Solutions:

  • Stoichiometric Control: Use a slight excess of 4-methylpiperidine (e.g., 1.05-1.1 equivalents) to ensure the complete consumption of the more reactive 3-chloropropionyl chloride.

  • Efficient Mixing: Employ robust mechanical stirring to ensure homogenous mixing of the reactants. Baffles within the reactor can also improve mixing efficiency.

  • Reverse Addition: Consider adding the 4-methylpiperidine solution to the 3-chloropropionyl chloride solution. This can sometimes minimize the formation of certain impurities, although it may present different challenges with exotherm control.

Q3: The product yield is consistently low, even with apparently complete conversion by TLC or LC-MS.

Potential Causes:

  • Product Loss During Workup: The product may have some solubility in the aqueous phase during extraction.

  • Hydrolysis of 3-Chloropropionyl Chloride: The acyl chloride is moisture-sensitive and can hydrolyze to 3-chloropropionic acid, which will not react with the piperidine.[1][2]

  • Adsorption onto Byproducts: The product may be adsorbed onto the solid byproducts (e.g., the hydrochloride salt of the base) and lost during filtration.

Solutions:

  • Workup Optimization:

    • Perform multiple extractions with an appropriate organic solvent (e.g., DCM, ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities and then with brine to reduce the water content.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction. Use anhydrous solvents.

  • Thorough Washing of Solids: After filtering off any solid byproducts, wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

Q4: The isolated product is an oil that is difficult to handle and purify by crystallization.

Potential Causes:

  • Residual Solvent: Trace amounts of solvent can prevent the product from solidifying.

  • Impurities: The presence of impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.

Solutions:

  • High-Vacuum Drying: Dry the product under high vacuum for an extended period to remove all traces of solvent. Gentle heating during this process can be beneficial, but care must be taken to avoid product degradation.

  • Chromatographic Purification: If impurities are preventing crystallization, purification by column chromatography on silica gel may be necessary. A gradient elution system, for example starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

  • Alternative Purification: Consider distillation under reduced pressure if the product is thermally stable.

III. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction at scale?

For scale-up, an inexpensive and easily removable base is preferred. Triethylamine (TEA) is a common choice. Inorganic bases like potassium carbonate or sodium carbonate can also be used, especially if the reaction is run in a solvent in which the base is at least partially soluble. The choice of base can also influence the reaction rate and impurity profile.

Q2: What are the critical safety precautions when handling 3-chloropropionyl chloride?

3-Chloropropionyl chloride is a corrosive, lachrymatory, and moisture-sensitive liquid.[3][4][5][6] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] It reacts violently with water and should be stored in a tightly sealed container in a cool, dry place.[1][6]

Hazard Precaution
CorrosiveWear chemical-resistant gloves and a lab coat.[4]
LachrymatorHandle in a well-ventilated fume hood.[5]
Moisture SensitiveUse dry glassware and an inert atmosphere.[1]
Reacts with WaterAvoid contact with water or moisture.[6]
Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). The disappearance of the 4-methylpiperidine spot (which may require staining with ninhydrin for visualization) and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.

Q4: What are the common impurities I should look for in the final product?

Besides the di-acylated byproduct, other potential impurities include:

  • Unreacted 4-methylpiperidine.

  • 3-chloropropionic acid (from hydrolysis of the acyl chloride).

  • The hydrochloride salt of 4-methylpiperidine.

These can typically be identified by NMR, LC-MS, or GC-MS analysis.

Q5: Are there alternative, greener solvents I can use for this synthesis?

While dichloromethane is effective, its environmental and health impacts are a concern. Greener alternatives that could be explored include 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).[7] However, solvent screening and process optimization would be necessary to ensure comparable performance.

Workflow for Scale-Up Synthesis

Scale-Up_Workflow A 1. Reactor Setup & Inerting (Dry glassware, N2 atmosphere) B 2. Charge 4-Methylpiperidine, Base, & Solvent A->B C 3. Cool Reaction Mixture (e.g., 0-5 °C) B->C D 4. Controlled Addition of 3-Chloropropionyl Chloride (Monitor Temperature) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E F 6. Aqueous Workup (Quench, Wash with NaHCO3, Brine) E->F Upon Completion G 7. Phase Separation & Organic Layer Drying (Na2SO4 or MgSO4) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Product Purification (Chromatography or Distillation) H->I J 10. Final Product Drying & Characterization I->J

Caption: A typical workflow for the scale-up synthesis of this compound.

IV. References

  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE. Retrieved from [Link]

  • Six Chongqing Chemdad Co., Ltd. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of piperidine derivatives. Retrieved from [Link]

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. Retrieved from

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]

  • ArTS. (n.d.). Materials and Methods. Retrieved from [Link]

  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloropropionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Crude 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1-(3-chloropropanoyl)-4-methylpiperidine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high purity for this critical synthetic intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses common foundational questions regarding the impurity profile and analytical assessment of crude this compound.

Q1: What are the most probable sources of impurities in my crude product?

A: Impurities can originate from several stages of the synthesis and workup process.[1] A thorough understanding of these sources is the first step in designing an effective purification strategy.

  • Unreacted Starting Materials: The most common impurities are residual 4-methylpiperidine and 3-chloropropanoyl chloride (or its hydrolyzed form, 3-chloropropanoic acid). Incomplete reaction or improper stoichiometry are the primary causes.

  • Reaction Byproducts: The reaction of 4-methylpiperidine with 3-chloropropanoyl chloride generates hydrochloric acid (HCl). If a scavenger base (like triethylamine or pyridine) is not used or is insufficient, the HCl will form a hydrochloride salt with the basic 4-methylpiperidine starting material, which can complicate purification.

  • Side-Reaction Products: While less common, side reactions such as the elimination of HCl from the chloropropanoyl moiety to form an acryloyl derivative can occur, especially if the reaction is heated excessively.

  • Degradation Products: The amide bond in the final product can be susceptible to hydrolysis back to 4-methylpiperidine and 3-chloropropanoic acid under harsh acidic or basic conditions during aqueous workup.[2] The chloropropyl group is also a potential site for nucleophilic substitution or degradation.

  • Residual Solvents: Solvents used in the reaction and purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present in the final product.[1]

Q2: What analytical techniques are essential for accurately assessing the purity of my product?

A: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying non-volatile organic impurities. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile and water, often with a modifier like formic acid or TFA, is typically effective.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, including residual solvents and some low-boiling point byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural confirmation of your desired product and for identifying and quantifying impurities with distinct signals. It can often provide a clear picture of the molar ratio of product to key impurities like unreacted starting materials.

  • Mass Spectrometry (MS): Provides crucial molecular weight information for the identification of unknown impurity peaks detected by HPLC or GC.[1]

Q3: Are there specific stability concerns I should be aware of during workup and storage?

A: Yes. The primary stability concern is the potential for degradation.

  • pH Sensitivity: Avoid prolonged exposure to strong acids or bases during the aqueous workup to prevent amide hydrolysis. A rapid wash with a mild base like saturated sodium bicarbonate solution is generally safe.

  • Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures (e.g., during distillation) can potentially lead to degradation. If distillation is considered, it should be performed under high vacuum to lower the boiling point.

  • Storage: For long-term storage, keep the purified compound in a tightly sealed container, protected from moisture, and stored in a cool, dark place. Refrigeration is recommended. The basic piperidine nitrogen can make the compound susceptible to oxidation over time, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[4][5]

Section 2: Troubleshooting Guide - From Crude Mixture to Pure Compound

This guide provides direct answers to specific experimental issues, helping you navigate the purification process logically.

Issue 1: Low Purity After Initial Aqueous Workup

Question: I've completed my reaction and performed a standard aqueous workup (e.g., washing with NaHCO₃ and brine), but my NMR and HPLC analyses show a complex mixture with only 70-85% purity. What is the most logical next step?

Answer: This is a very common scenario. The initial aqueous workup is designed to remove bulk, water-soluble impurities like salts and some starting materials, but it is rarely sufficient for achieving high purity. Your next step depends on the physical state of your crude product. Use the following decision workflow to select the appropriate technique.

G A Crude Product (Post-Workup, 70-85% Pure) B Determine Physical State (Solid or Oil?) A->B C Attempt Recrystallization (See Protocol 3) B->C  Solid D Perform Flash Column Chromatography (See Protocol 2) B->D  Oil / Waxy Solid E Analyze Purity (HPLC, TLC, NMR) C->E D->E F Purity > Target? E->F G Final Purified Product F->G Yes H Consider orthogonal purification (e.g., Prep-HPLC or Distillation) F->H No

Caption: Decision Workflow for Purification.

Issue 2: Challenges with Silica Gel Column Chromatography

Question: My product is streaking badly on the TLC plate and I'm getting poor separation and peak tailing during column chromatography. How can I fix this?

Answer: This issue is almost certainly caused by the interaction of the basic piperidine nitrogen with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor chromatography.

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the silanol groups.

  • Triethylamine (Et₃N): The most common solution is to add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute symmetrically.[6]

  • Ammonia in Methanol: If using a more polar solvent system like Dichloromethane/Methanol, using a pre-mixed solution of 2M ammonia in methanol as the polar component can also be highly effective.

Issue 3: Difficulty Achieving High Purity (>99%) for Pharmaceutical Applications

Question: My product is ~98% pure after column chromatography, but I need to remove a final, closely-eluting impurity to meet pharmaceutical standards. What should I do?

Answer: Reaching this level of purity often requires an orthogonal purification technique—one that separates compounds based on a different physical principle.

  • Recrystallization as a Polishing Step: If your product is a solid, recrystallization is an excellent method for removing trace impurities.[7][8] Since the impurity profile is now much simpler, finding a suitable solvent system (see Protocol 3) is often easier. A successful recrystallization can often elevate purity from 98% to >99.5%.

  • Preparative HPLC: For very challenging separations or when dealing with an oil that cannot be crystallized, preparative HPLC is a powerful option. It offers much higher resolution than flash chromatography, but is more resource-intensive.

Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup Procedure
  • After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • If the reaction was run in a water-miscible solvent (like THF), remove the solvent under reduced pressure. Re-dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid chloride and HCl.

    • Water.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation.

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Flash Column Chromatography (with Optimization)
  • Select the Eluent: Start by finding a solvent system that gives your product an Rf value of ~0.3 on a TLC plate. A common starting point is a mixture of Hexane and Ethyl Acetate.

  • Add the Modifier: Based on your TLC analysis, add 0.5-1% triethylamine to the chosen eluent system to prevent peak tailing.

  • Pack the Column: Pack a silica gel column with your modified eluent. Ensure there are no cracks or air bubbles.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or DCM). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Run the column, collecting fractions. Monitor the elution of your product using TLC.

  • Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization Solvent Screening and Protocol
  • Solvent Screening: The ideal solvent will dissolve your compound poorly at room temperature but completely at an elevated temperature.[8]

    • Place ~20-30 mg of your crude material into several small test tubes.

    • Add a few drops of a different solvent (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, toluene) to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it does not dissolve, gently heat the mixture. If it dissolves upon heating, it is a potential candidate.

    • Allow the promising candidates to cool slowly to room temperature and then in an ice bath. The solvent that yields high-quality crystals is your best choice.

  • Recrystallization Protocol:

    • Dissolve the crude solid in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Once crystal formation appears complete, cool the flask in an ice bath for 30-60 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.

Section 4: Data Summary

The choice of purification strategy significantly impacts the final purity and yield. The following table provides a representative comparison of outcomes.

Purification Strategy Typical Starting Purity Typical Final Purity Estimated Yield Notes
Aqueous Workup Only70-85%70-85%~95%Insufficient for most applications; serves as a preliminary clean-up.
Single Column Chromatography70-85%95-98.5%60-80%Effective for removing most impurities. Yield loss depends on separation difficulty.
Single Recrystallization85-95%98-99.5%70-90%Highly effective if a suitable solvent is found and the product is a solid.
Column Chromatography + Recrystallization 70-85% >99.5% 50-70% The gold standard for achieving high purity for pharmaceutical intermediates.
References
  • BenchChem Technical Support. (2025). Identification and characterization of impurities in 1-(3-Methoxypropyl)-4-piperidinamine.
  • The Royal Society of Chemistry. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Google Patents. (n.d.).
  • ArTS. (n.d.). Materials and Methods. [Link]

  • The Royal Society of Chemistry. (2013). S1 Supporting Information Development of Diketopiperazine-forming Dipeptidy Pro-Gly Spacer for Preparation of Antibody-Drug Conj. [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?[Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • NIH. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. [Link]

  • PubMed. (n.d.). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?[Link]

Sources

catalyst selection for optimizing 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(3-Chloropropanoyl)-4-methylpiperidine

Welcome to the technical support guide for optimizing the synthesis of this compound. This document provides in-depth guidance on catalyst selection, reaction optimization, and troubleshooting for researchers, chemists, and drug development professionals. Our goal is to equip you with the causal understanding needed to navigate experimental challenges and achieve high-yield, high-purity synthesis.

Part 1: Foundational Principles of the Acylation Reaction

The synthesis of this compound is a classic nucleophilic acyl substitution, specifically an N-acylation. The reaction involves the nucleophilic nitrogen of 4-methylpiperidine attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride.[1] This process, while seemingly straightforward, involves critical steps that are pivotal for success.

The reaction proceeds via a tetrahedral intermediate which then collapses, expelling a chloride ion.[1] A crucial byproduct of this reaction is hydrogen chloride (HCl). If left unneutralized, HCl will protonate the basic nitrogen of the 4-methylpiperidine starting material, rendering it non-nucleophilic and effectively halting the reaction.[1] Therefore, the selection of an appropriate agent—whether a simple base or a true catalyst—is paramount for driving the reaction to completion.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R1 4-Methylpiperidine Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack R2 3-Chloropropanoyl Chloride R2->Inter Nucleophilic Attack Plus1 + P1 This compound Inter->P1 Collapse & Chloride Expulsion P2 Base-HCl Salt Plus2 + Base Base (e.g., Et3N) Base->P2 HCl Scavenging

Caption: General mechanism for N-acylation of 4-methylpiperidine.

Part 2: Catalyst and Base Selection Guide

The term "catalyst" in this context often refers to the base used to scavenge HCl. However, true nucleophilic catalysts can also be employed to accelerate the reaction, especially under challenging conditions.

Stoichiometric HCl Scavengers (Bases)

The most critical role is that of the HCl scavenger. The choice of base impacts reaction rate, workup procedure, and overall process efficiency.

Base/CatalystpKa (of Conjugate Acid)Primary FunctionKey Considerations
Triethylamine (TEA) ~10.7HCl ScavengerIndustry standard. Non-nucleophilic, easy to remove under vacuum. Forms triethylammonium chloride salt, which is removed during aqueous workup.
Pyridine ~5.2HCl ScavengerWeaker base than TEA. Can act as a nucleophilic catalyst, but is less effective than DMAP. Can be harder to remove than TEA due to higher boiling point.
4-Dimethylaminopyridine (DMAP) ~9.7Nucleophilic CatalystUsed in small, catalytic amounts (1-10 mol%). Dramatically accelerates acylation by forming a highly reactive acylpyridinium intermediate.[2] Often used with a stoichiometric base like TEA.
Excess 4-Methylpiperidine ~11.2HCl ScavengerA simple approach where the starting material also acts as the base. Requires at least 2 equivalents of the amine. Can complicate purification and is less atom-economical.
Nucleophilic Catalysis: The Role of DMAP

For most acylations of simple secondary amines like 4-methylpiperidine, the reaction with an acyl chloride is rapid, and a nucleophilic catalyst is unnecessary. However, if the reaction is sluggish due to steric hindrance or low reactivity of analogs, a catalyst like DMAP is highly effective.[]

DMAP functions by reacting with the acyl chloride to form a stable but highly electrophilic N-acylpyridinium salt. This intermediate is much more reactive towards the amine nucleophile than the original acyl chloride.

DMAP_Catalysis AC Acyl Chloride (R-COCl) Intermediate N-Acylpyridinium Ion [DMAP-COR]+ Cl- AC->Intermediate Fast DMAP DMAP DMAP->Intermediate Intermediate->DMAP Catalyst Regeneration Product Amide Product Intermediate->Product Rate-determining step (Nucleophilic Attack) Amine 4-Methylpiperidine Amine->Product

Caption: Catalytic cycle of DMAP in N-acylation reactions.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes?

Low yield is a frequent issue that can be traced back to several factors. Use the following flowchart to diagnose the problem.

Troubleshooting_Low_Yield Start Low Yield Observed CheckTLC Is starting amine consumed (by TLC/LCMS)? Start->CheckTLC IncompleteRxn Potential Cause: Incomplete Reaction CheckTLC->IncompleteRxn No BaseIssue Was a base used (>=1 equivalent)? CheckTLC->BaseIssue Yes Solutions1 Solutions: - Increase reaction time - Increase temperature moderately - Consider a catalyst (DMAP) IncompleteRxn->Solutions1 SideRxns Potential Cause: Side Reactions / Degradation Solutions2 Solutions: - Run at lower temp (0 °C) - Check purity of acyl chloride - Ensure inert atmosphere SideRxns->Solutions2 WorkupLoss Potential Cause: Product Loss During Workup SideRxns->WorkupLoss Also consider... Solutions3 Solutions: - Check pH during extraction - Perform back-extraction of aqueous layers - Optimize purification method WorkupLoss->Solutions3 BaseIssue->SideRxns Yes NoBase Potential Cause: Amine Protonation BaseIssue->NoBase No Solutions4 Solution: Repeat reaction with >=1 eq. of base (e.g., Triethylamine) NoBase->Solutions4

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

Q2: I see multiple unexpected spots on my TLC plate. What are the possible side reactions?

  • Dimerization/Polymerization: 3-Chloropropanoyl chloride is bifunctional. The product, this compound, still has a reactive alkyl chloride. This can react with another molecule of 4-methylpiperidine, leading to a quaternized byproduct or other complex mixtures. Solution: Use slow addition of the acyl chloride at low temperatures to favor the intramolecular reaction over intermolecular side reactions. Ensure a slight excess of the amine is not used if this side reaction is prevalent.

  • Reaction with Solvent: If using a nucleophilic solvent (like an alcohol), it may compete with the amine in reacting with the highly reactive acyl chloride. Solution: Use inert, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Hydrolysis of Acyl Chloride: If moisture is present, 3-chloropropanoyl chloride will hydrolyze to 3-chloropropanoic acid. This acid will not acylate the amine but will react with the base, consuming it and lowering the yield. Solution: Use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q3: The reaction is violently exothermic and the color turns dark brown/black. How can I control it?

This indicates an uncontrolled reaction, which compromises both safety and product purity.

  • Control the Rate of Addition: The single most effective technique is to dissolve the amine and base in the solvent, cool the mixture in an ice bath (0 °C), and then add the acyl chloride dropwise via a syringe or dropping funnel over a prolonged period (e.g., 30-60 minutes).

  • Ensure Efficient Stirring: Good agitation dissipates heat and prevents localized "hot spots" where degradation can occur.

  • Dilution: Running the reaction at a lower concentration (more solvent) can help to moderate the temperature increase.

Q4: How do I effectively purify the final product?

  • Quenching: Carefully quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acyl chloride and begin the separation process.

  • Aqueous Wash: Perform a liquid-liquid extraction. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess base (like TEA), then with a mild base (e.g., saturated NaHCO₃) to remove any acidic byproducts, and finally with brine to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The crude product can often be purified by flash column chromatography on silica gel. If the product is a solid, recrystallization may be a viable alternative.

Part 4: Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. 3-Chloropropanoyl chloride is corrosive and lachrymatory. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Synthesis using Triethylamine

This protocol is suitable for standard, lab-scale synthesis.

Materials:

  • 4-Methylpiperidine

  • 3-Chloropropanoyl chloride

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-methylpiperidine (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).

  • Add triethylamine (1.1 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add 3-chloropropanoyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel if necessary.

Protocol 2: DMAP-Catalyzed Synthesis for Hindered Analogs

This protocol is recommended when the standard reaction is sluggish.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Add 4-dimethylaminopyridine (DMAP) (0.05 eq) to the cooled solution.

  • Slowly add the acyl chloride (1.05 eq) dropwise as described in Protocol 1.

  • Monitor the reaction closely; it is often significantly faster than the uncatalyzed version. Stir for 1-2 hours at room temperature after addition is complete.

  • Follow the workup and purification steps (6-9) from Protocol 1. Note that DMAP will be removed during the 1M HCl wash.

References

  • Source: Google Patents (CN108017573B)
  • Title: Making Amides from Acyl Chlorides Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities Source: Molecules (MDPI) URL: [Link]

  • Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: Journal of the Serbian Chemical Society URL: [Link]

Sources

solvent effects on the reaction rate of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE formation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solvent Effects on Amide Synthesis

Topic: Optimizing the Reaction Rate of 1-(3-Chloropropanoyl)-4-Methylpiperidine Formation

Guide ID: TSC-ACYL-001

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound. The focus is on understanding and manipulating solvent effects to control and accelerate the reaction rate. This content is intended for researchers, chemists, and process development professionals.

Introduction: The Reaction at a Glance

The formation of this compound is a nucleophilic acyl substitution reaction. It involves the acylation of a secondary amine, 4-methylpiperidine, with an acyl chloride, 3-chloropropanoyl chloride. While seemingly straightforward, the reaction's efficiency is highly sensitive to the chosen solvent system. This sensitivity stems from the solvent's role in stabilizing reactants, intermediates, and transition states, as well as its interplay with the necessary acid scavenger.

The reaction generates hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] Therefore, a base is required as an acid scavenger. The choice of solvent directly impacts the effectiveness of this base and the overall reaction kinetics.

Frequently Asked Questions & Troubleshooting

Q1: My reaction is proceeding very slowly or has stalled. What is the most likely cause related to the solvent?

A1: A sluggish reaction is one of the most common issues encountered. The solvent choice is often the primary culprit.

  • Insufficient Polarity: The reaction proceeds through a polar, tetrahedral transition state. Nonpolar solvents (e.g., hexane, toluene) cannot effectively stabilize this transition state, leading to a high activation energy and a slow reaction rate.

  • Protonation of the Amine: If you are not using a base, the HCl generated will protonate your 4-methylpiperidine, effectively removing it from the reaction.[1] In a single-phase system without an explicit base, the reaction will stop after a maximum of 50% conversion.

  • Inappropriate Biphasic System: The classic method for this type of reaction is the Schotten-Baumann condition, which uses a two-phase system of water and an immiscible organic solvent like dichloromethane (DCM).[2][3][4] If the organic solvent is too nonpolar, the polar reactants may not have sufficient solubility. Conversely, if the organic solvent is too miscible with water, a distinct two-phase system will not form, defeating the purpose of the setup.

Troubleshooting Workflow:

Caption: Troubleshooting flow for a slow acylation reaction.

Q2: What is the optimal solvent for this reaction, and why?

A2: The "optimal" solvent depends on the desired reaction conditions (e.g., single-phase vs. two-phase) and the chosen base.

Scenario 1: Biphasic (Schotten-Baumann) Conditions This is often the most robust method.[4][5]

  • Recommended Solvent: Dichloromethane (DCM) or diethyl ether.[3][4]

  • Why it Works:

    • Phase Separation: DCM is immiscible with water, creating a clear two-phase system.

    • Reagent Solubility: The organic starting materials (4-methylpiperidine and 3-chloropropanoyl chloride) reside in the organic phase.

    • Byproduct Sequestration: An aqueous base (e.g., NaOH, K₂CO₃) is dissolved in the water phase. The HCl byproduct is neutralized in the aqueous layer, preventing it from protonating the amine in the organic layer.[2] This physical separation of the acid-scavenging action from the main reaction is highly efficient.

Scenario 2: Single-Phase Anhydrous Conditions

  • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[6]

  • Why it Works: These polar aprotic solvents effectively dissolve the reactants and stabilize the polar transition state. An organic base, such as triethylamine (TEA) or pyridine, must be used as the acid scavenger.[7] Pyridine can sometimes act as a nucleophilic catalyst, further accelerating the reaction.[2]

The relationship between solvent properties and reaction rate can be summarized as follows:

Solvent ClassExample(s)Dielectric Constant (ε)Key CharacteristicsExpected Effect on Rate
Polar Aprotic DCM, THF, MeCN9.1, 7.6, 37.5Solubilizes reactants, stabilizes polar transition state.High
Biphasic (Polar Aprotic/Water) DCM / H₂O-Efficiently separates reaction from acid neutralization.[2][3]Very High / Robust
Polar Protic Ethanol, Water24.5, 80.1Can H-bond with amine, reducing nucleophilicity. Can hydrolyze acyl chloride.Variable to Low
Nonpolar Hexane, Toluene2.0, 2.4Poorly solubilizes reactants and destabilizes polar transition state.Very Low
Q3: I am observing significant hydrolysis of my acyl chloride. How can I prevent this?

A3: Hydrolysis of 3-chloropropanoyl chloride to 3-chloropropanoic acid is a major competing side reaction, especially in the presence of water.

The best way to mitigate this is by using the Schotten-Baumann (biphasic) method . While it may seem counterintuitive to add water, the key is the phase separation. The acyl chloride remains predominantly in the organic phase, where it can react with the amine. Its contact with the aqueous phase at the interface is limited. The acylation of the amine is typically much faster than the hydrolysis of the acyl chloride, especially with vigorous stirring to maximize the interfacial area.

Experimental Protocol: Optimized Schotten-Baumann Synthesis

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-methylpiperidine (1.0 eq) in dichloromethane (DCM).

  • Aqueous Base: Separately, prepare a solution of sodium hydroxide (1.1 - 1.5 eq) in water. Add this to the reaction flask.

  • Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq) in a small amount of DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the vigorously stirred mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LCMS.

  • Workup: Once complete, separate the organic layer. Wash with dilute acid (to remove any remaining base), then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Caption: Schotten-Baumann experimental workflow.

Q4: How does the solvent polarity mechanistically influence the reaction rate?

A4: The solvent's influence is rooted in its interaction with the species involved in the rate-determining step. The acylation of an amine proceeds through a nucleophilic addition-elimination mechanism, forming a charged, tetrahedral intermediate.

G cluster_energy cluster_solvent reactants Reactants (Neutral) ts1 Transition State 1 (TS1) (Developing Charge Separation, δ+/δ-) reactants->ts1 ΔG‡ (Rate Determining) intermediate Tetrahedral Intermediate (Full Charge Separation, +/-) ts1->intermediate ts2 Transition State 2 (TS2) (Charge Collapsing, δ+/δ-) intermediate->ts2 S2 High Stabilization in Polar Solvent intermediate->S2 products Products (Neutral) ts2->products S1 Low Stabilization in Nonpolar Solvent

Caption: Energy profile showing stabilization of the charged intermediate.

As shown in the diagram, the transition states and the tetrahedral intermediate are significantly more polar than the neutral reactants.

  • Polar Solvents (e.g., DCM, MeCN): These solvents have strong dipole moments. They can arrange themselves around the charged intermediate, creating a stabilizing "solvation shell." This stabilization lowers the energy of the intermediate and the transition states leading to it. According to the Hammond postulate, this lowers the activation energy (ΔG‡), thereby accelerating the reaction.[8]

  • Nonpolar Solvents (e.g., Hexane): These solvents cannot effectively stabilize the charge separation. Consequently, the energy of the transition state remains high, resulting in a slow reaction.

Therefore, choosing a solvent with sufficient polarity is critical for achieving a synthetically useful reaction rate.

References

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.com. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. [Link]

  • ResearchGate. (2018). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. [Link]

  • Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]

  • ResearchGate. (2012). Solvent Effects on Transition States and Reaction Rates. [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. [Link]

Sources

workup procedures to minimize impurities in 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

A Guide to Workup Procedures and Impurity Troubleshooting for Research Professionals

Welcome to the technical support center for the synthesis and purification of this compound. As Senior Application Scientists, we understand that a successful synthesis is defined by the purity of the final compound. This guide is designed to provide in-depth, field-proven insights into the workup and purification stages of this specific acylation reaction. We will move beyond simple procedural lists to explain the chemical rationale behind each step, helping you anticipate, identify, and resolve common impurity-related challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you might have before or during the workup phase.

Q1: What are the most common impurities I should expect in my crude this compound?

A: The impurity profile typically arises from the starting materials and the reaction conditions. The primary species to anticipate are:

  • Unreacted 4-methylpiperidine: A basic impurity, highly soluble in acidic aqueous solutions.

  • 3-Chloropropanoic acid: An acidic impurity formed from the hydrolysis of 3-chloropropanoyl chloride by trace moisture.[1]

  • Triethylamine Hydrochloride (or similar amine salt): A salt byproduct formed from the neutralization of HCl generated during the acylation. It usually precipitates from the reaction solvent.[2]

  • 1-(Acryloyl)-4-methylpiperidine: This can form if the 3-chloropropanoyl chloride starting material contains acryloyl chloride as an impurity, or if elimination of HCl occurs under basic conditions.[3]

  • Dimeric Piperidine Adduct: A higher molecular weight impurity formed by the nucleophilic attack of a second molecule of 4-methylpiperidine on the alkyl chloride of the product.

Q2: My reaction mixture turned into a thick, white slurry after adding the 3-chloropropanoyl chloride. Is this normal?

A: Yes, this is a very common and expected observation. The acylation of an amine with an acyl chloride generates one equivalent of hydrogen chloride (HCl).[4] The tertiary amine base you've added (e.g., triethylamine, DIPEA) is there to neutralize this HCl. The resulting ammonium salt, such as triethylamine hydrochloride, has low solubility in common aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and precipitates, causing the slurry to form.[2] This precipitation is a good visual indicator that the reaction is proceeding.

Q3: Why is stringent moisture control so critical for this reaction?

A: The acyl chloride functional group in 3-chloropropanoyl chloride is highly electrophilic and extremely susceptible to hydrolysis.[1] Even trace amounts of water, from solvents, glassware, or the atmosphere, will rapidly convert the acyl chloride into the corresponding carboxylic acid (3-chloropropanoic acid). This has two negative consequences:

  • It consumes your acylating agent, leading to lower yields.

  • It introduces an acidic impurity (3-chloropropanoic acid) that must be removed during the workup.[1] Therefore, using anhydrous solvents and performing the reaction under an inert atmosphere (like nitrogen or argon) is crucial for success.

Q4: How can I effectively monitor the reaction to know when it's complete?

A: Thin-Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture against a spot of your starting material, 4-methylpiperidine. Since 4-methylpiperidine is a basic amine, it will often streak on a standard silica gel plate. To get a clear spot, you can pre-treat the TLC plate by eluting it once in a solvent system containing a small amount of triethylamine (e.g., 1% in ethyl acetate/hexanes) and then drying it before use. The reaction is complete when the spot corresponding to 4-methylpiperidine is no longer visible. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor the disappearance of starting materials and the appearance of the product.[5]

Troubleshooting Guide: From Crude Reaction to Pure Product

This section provides direct solutions to specific problems encountered during the workup and purification process.

Problem 1: My final product yield is significantly lower than expected.

Potential Cause Troubleshooting Action & Rationale
Incomplete Reaction Verify Completion: Before starting the workup, confirm the absence of the limiting reagent (typically 4-methylpiperidine) via TLC or GC-MS. Rationale: Prematurely quenching the reaction is a common source of low yield. Acylations can sometimes be slower than anticipated depending on concentration and temperature.
Hydrolysis of Acyl Chloride Use Anhydrous Conditions: Ensure all glassware is flame- or oven-dried. Use anhydrous solvents from a sealed bottle or a solvent purification system. Perform the reaction under an inert atmosphere. Rationale: As discussed in the FAQ, moisture destroys your electrophile, directly impacting the theoretical yield.[1]
Loss of Product During Workup Minimize Emulsions: During aqueous extractions, avoid vigorous shaking which can create stable emulsions, especially with chlorinated solvents. Instead, gently invert the separatory funnel. If an emulsion forms, adding brine can help break it. Rationale: Product trapped in an emulsion layer will be lost during phase separation.
Insufficient Base Check Stoichiometry: Ensure you have used at least one full equivalent of the scavenger base (e.g., triethylamine) relative to the 3-chloropropanoyl chloride. Using a slight excess (1.1-1.2 eq) is common practice. Rationale: If HCl is not fully neutralized, it will protonate the 4-methylpiperidine, rendering it non-nucleophilic and effectively stopping the reaction.[4]

Problem 2: My purified product is contaminated with a basic impurity.

Symptom Identification & Solution
NMR shows broad peaks, mass spec shows a signal for 4-methylpiperidine. Impurity: Unreacted 4-methylpiperidine. Solution: Re-dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, DCM) and perform an acidic wash with 1M HCl. The basic amine will be protonated to its hydrochloride salt and extracted into the aqueous layer. Follow this with a neutral wash (water or brine) before drying and concentrating. Rationale: This liquid-liquid extraction leverages the change in solubility of the amine upon protonation, making it a highly effective purification step.[6]

Problem 3: My product is contaminated with an acidic impurity.

Symptom Identification & Solution
NMR shows an extra triplet around 2.8-3.0 ppm and 3.8-3.9 ppm. Mass spec may show a signal for 3-chloropropanoic acid. Impurity: 3-Chloropropanoic acid (from hydrolysis of the acyl chloride). Solution: Dissolve the crude product in an organic solvent and wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acid will be deprotonated to its carboxylate salt and extracted into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ gas will be evolved. Follow with a brine wash. Rationale: This is a classic acid-base extraction. The deprotonated carboxylate salt is ionic and therefore highly soluble in water, allowing for its selective removal from the organic phase.[2]

Problem 4: My final product is a persistent oil and won't crystallize.

Potential Cause Troubleshooting Action & Rationale
Residual Solvent High-Vacuum Drying: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40 °C), to remove all traces of the extraction solvent. Rationale: Even small amounts of solvent can act as a "eutectic impurity," depressing the melting point and preventing crystallization.
Presence of Impurities Chromatography: If the product is still an oil after thorough drying and standard workup, residual impurities are the likely cause. Purification by flash column chromatography on silica gel is the recommended next step. Rationale: Chromatography provides a much higher degree of separation than simple extraction and is often necessary to obtain high-purity, crystalline material.[6]

Visualized Workflows and Reaction Pathways

A clear understanding of the process flow and potential side reactions is essential for effective troubleshooting.

Standard Workup Protocol Flowchart

The following diagram outlines a robust, self-validating workup procedure for isolating this compound.

Workup_Flowchart cluster_reaction Reaction Phase cluster_workup Aqueous Workup Phase cluster_isolation Isolation Phase Reaction Crude Reaction Mixture (Product, Base HCl, Impurities) Filter 1. Filter to Remove Precipitated Base HCl Salt Reaction->Filter Organic_Phase Organic Phase in Separatory Funnel Filter->Organic_Phase Acid_Wash 2. Wash with 1M HCl (Removes basic impurities) Organic_Phase->Acid_Wash Organic Layer Base_Wash 3. Wash with sat. NaHCO3 (Removes acidic impurities) Acid_Wash->Base_Wash Organic Layer Brine_Wash 4. Wash with Brine (Removes bulk water) Base_Wash->Brine_Wash Organic Layer Dry 5. Dry Organic Layer (e.g., over Na2SO4) Brine_Wash->Dry Concentrate 6. Concentrate Under Reduced Pressure Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Analysis Purity Analysis (NMR, GC-MS, LC-MS) Crude_Product->Analysis Reaction_Scheme MP 4-Methylpiperidine Product 1-(3-chloropropanoyl)- 4-methylpiperidine (Desired Product) MP->Product + CPC Amine_Salt 4-Methylpiperidine•HCl (Inactive Amine) MP->Amine_Salt + HCl (No Base) CPC 3-Chloropropanoyl Chloride CPC->Product Acid_Impurity 3-Chloropropanoic Acid (Acidic Impurity) CPC->Acid_Impurity + H2O (Hydrolysis) Base Base (e.g., Et3N) Base_Salt Base•HCl Salt (Precipitate) Base->Base_Salt + HCl H2O Trace H2O H2O->Acid_Impurity HCl HCl (byproduct) HCl->Base_Salt HCl->Amine_Salt Product->HCl

Caption: Desired reaction path and key impurity formation pathways.

Data Summary Tables

Table 1: Common Solvents for Extraction

SolventPolarityDensity (g/mL)LayerKey Considerations
Dichloromethane (DCM) Polar Aprotic~1.33BottomGood solvent for product; can form emulsions.
Ethyl Acetate (EtOAc) Mid-Polarity~0.90TopGreener solvent choice; less prone to emulsions than DCM.
Diethyl Ether Non-Polar~0.71TopHighly volatile; good for extracting less polar compounds.

Table 2: Summary of Common Impurities and Removal Strategy

ImpurityChemical NatureIdentification MethodPrimary Removal Step
4-MethylpiperidineBasicTLC, GC-MS, ¹H NMR1M HCl Wash
3-Chloropropanoic AcidAcidic¹H NMR, LC-MSSat. NaHCO₃ Wash
Triethylamine HClSaltInsoluble in DCM/EtOAcFiltration
1-(Acryloyl)-4-methylpiperidineNeutralGC-MS, ¹H NMRColumn Chromatography

References

  • Environmental Protection Agency. (n.d.). Analytical Methods.
  • BenchChem. (2024). Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride.
  • BenchChem. (2024). Application Notes and Protocols: 3-Chloropropionyl Chloride in the Synthesis of Pharmaceutical Intermediates.
  • BenchChem. (2024). Preventing hydrolysis of 3-Hydroxypropanoyl chloride in experiments.
  • PubChem. (n.d.). 3-Chloropropionyl chloride.
  • VanDeMark Chemical. (2021). 3-CHLOROPROPIONYL CHLORIDE.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Bentz, E. N., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. Chemistry – A European Journal, 24(45), 11779-11784. Retrieved from [Link]

  • Gale, P. A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research International, 34(23B), 1-5.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthetic Landscape of Acylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

The acylated piperidine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from the piperidine ring's ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the acyl group provides a crucial handle for modulating target engagement and biological activity. The strategic construction of these scaffolds is therefore a critical task for researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic routes to acylated piperidines. We will move beyond simple procedural lists to dissect the underlying chemical logic, compare performance with experimental data, and provide detailed, field-tested protocols. Our focus is on empowering researchers to make informed decisions when selecting a synthetic strategy, balancing factors such as efficiency, stereocontrol, scalability, and substrate scope.

Strategic Approaches to Acylated Piperidine Synthesis

The synthesis of an acylated piperidine can be broadly categorized into two strategic approaches:

  • Late-Stage Acylation: Constructing the piperidine ring first, followed by N-acylation.

  • Convergent Assembly: Building the acylated piperidine scaffold through cyclization reactions where the acyl group (or a precursor) is incorporated during the ring-forming process.

This guide will explore the most powerful methods within each of these strategic domains.

Strategy 1: N-Acylation of Pre-Formed Piperidines

This is the most direct and conceptually simple approach, involving the formation of an amide bond between a pre-synthesized piperidine and a carboxylic acid or its activated derivative. Its primary advantage is modularity; a single piperidine core can be readily diversified with a library of acylating agents.

Causality and Mechanistic Insight

The core of this strategy is the nucleophilic attack of the piperidine nitrogen onto an electrophilic carbonyl carbon. The efficiency and success of the reaction hinge on the activation of the carboxylic acid, as it is not sufficiently electrophilic to react directly with the amine. Common activation methods include conversion to acyl chlorides, mixed anhydrides, or the use of peptide coupling reagents.[4][5]

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: General workflow for N-Acylation of piperidines.

Comparative Data: Common Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's sensitivity, cost, and the desired purity of the final product.

Coupling Reagent SystemKey AdvantagesKey DisadvantagesTypical Yield RangeReference
Acyl Chlorides Highly reactive, inexpensive starting materials.Generates HCl byproduct requiring a base; sensitive functional groups may not be tolerated.80-95%[5]
Carbodiimides (DCC, EDC) Widely used, effective, and versatile.DCC forms insoluble dicyclohexylurea (DCU) byproduct; risk of racemization for chiral acids.75-98%[6]
Phosphonium Salts (PyBOP) High reactivity, low racemization, suitable for hindered amines/acids.More expensive, byproducts can be difficult to remove.85-99%[6]
Uronium Salts (HATU, HBTU) Very fast reaction times, highly efficient, low racemization.Cost is a significant factor; can be sensitive to moisture.90-99%[6][7]
Mixed Anhydrides Clean reactions, activated species is highly reactive.Requires low temperatures to prepare the anhydride; can be prone to side reactions.85-97%[4]
Experimental Protocol: N-Acylation using EDC/HOBt

This protocol is a robust, general procedure for the N-acylation of a piperidine with a carboxylic acid, minimizing racemization of chiral centers.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 1-Hydroxybenzotriazole (HOBt) (1.2 equiv) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF) under an inert atmosphere (N₂ or Argon).

  • Amine Addition: Add the piperidine substrate (1.1 equiv) to the solution, followed by a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.5 equiv).

  • Activation & Coupling: Cool the mixture to 0 °C in an ice bath. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Strategy 2: Reductive Amination

Reductive amination is a powerful and widely used method for forming the piperidine ring itself, often from acyclic precursors. The "double reductive amination" of a 1,5-dicarbonyl compound with a primary amine or ammonia is particularly effective for creating the core heterocyclic structure.[8][9] The acylation step can then be performed subsequently.

Causality and Mechanistic Insight

This one-pot process involves the sequential formation of two imine (or enamine) intermediates from a 1,5-dicarbonyl compound and an amine. These intermediates are then reduced in situ by a hydride reducing agent. The key is the choice of a reductant that is mild enough not to reduce the initial carbonyl groups but reactive enough to reduce the intermediate iminium ions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are classic reagents for this purpose.[10]

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Mechanism of double reductive amination.

Comparative Data: Reducing Agents for Reductive Amination
Reducing AgentKey AdvantagesKey DisadvantagesTypical Yield RangeReference
NaBH₃CN Classic reagent, selective for imines over carbonyls.Highly toxic (generates HCN in acidic conditions), reactions can be slow.60-85%[10]
Na(OAc)₃BH (STAB) Non-toxic, mild, and highly effective; often faster than NaBH₃CN.More expensive, can be sensitive to moisture.70-95%[10]
H₂ with Pd/C or PtO₂ "Green" reagent, high yielding, scalable.Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes, etc.).75-99%[2][10]
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Double Reductive Amination

This protocol illustrates the construction of a piperidine precursor from an acyclic dicarbonyl equivalent.

  • Precursor Preparation: Prepare a solution of 1,3-acetonedicarboxylic acid (1.0 equiv) in water.

  • Reaction Setup: In a separate flask, add benzylamine (1.1 equiv) and formaldehyde (2.5 equiv, as a 37% aqueous solution). Cool this mixture to 0 °C.

  • Mannich Reaction: Slowly add the solution of 1,3-acetonedicarboxylic acid to the benzylamine/formaldehyde mixture. A precipitate will form.

  • Cyclization & Decarboxylation: Stir the mixture at room temperature for 2 hours, then heat to 80-90 °C for 4 hours to drive the decarboxylation.

  • Work-up: Cool the reaction mixture and make it basic (pH > 10) with aqueous NaOH. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic extracts, concentrate, and purify by vacuum distillation or column chromatography to yield N-benzyl-4-piperidone, which can then be acylated as per Strategy 1.

Strategy 3: Aza-Michael Addition (Intramolecular)

The intramolecular aza-Michael addition is a powerful C-N bond-forming cyclization strategy for synthesizing piperidines. This method involves the addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl system (a Michael acceptor).[11][12]

Causality and Mechanistic Insight

The reaction is driven by the formation of a stable six-membered ring. The amine nitrogen attacks the β-carbon of the unsaturated system, followed by protonation of the resulting enolate to give the substituted piperidine. The stereochemical outcome can often be controlled by the substrate or through the use of chiral catalysts.[13][14] This method is particularly useful for synthesizing piperidines with substitution at the 3- and 4-positions.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Intramolecular aza-Michael addition pathway.

Comparative Data: Catalysis in Aza-Michael Additions
Catalysis MethodKey AdvantagesKey DisadvantagesTypical Yield RangeReference
Base-Catalyzed Simple, inexpensive, and often high-yielding.Can lead to side reactions; stereocontrol can be poor without substrate bias.70-95%[12]
Organocatalytic Enables high enantioselectivity, mild conditions.Catalysts can be expensive; optimization may be required.80-99% (with high ee)[13]
Biocatalytic (e.g., Transaminase) Extremely high stereoselectivity, environmentally friendly.Limited substrate scope, requires specialized biochemical expertise.60-90% (with high ee)[14]
Experimental Protocol: Organocatalytic Enantioselective Aza-Michael Addition

This protocol is representative of modern approaches to chiral piperidines.[13]

  • Catalyst Solution: In a vial, dissolve the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv) and a carboxylic acid additive (e.g., benzoic acid, 0.1 equiv) in a non-polar solvent like toluene.

  • Reactant Addition: Add the α,β-unsaturated aldehyde or ketone (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Add the N-protected amine (e.g., a carbamate, 1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at the specified temperature (can range from -20 °C to room temperature) for 24-72 hours, monitoring by chiral HPLC or TLC.

  • Work-up: Quench the reaction by adding a reducing agent (e.g., NaBH₄) to reduce the intermediate aldehyde/ketone to an alcohol, which facilitates purification and further steps. Follow with a standard aqueous workup.

  • Purification: Purify the resulting product by flash column chromatography. The product is a precursor that can be further elaborated into the final acylated piperidine.

Strategy 4: Multicomponent Reactions (MCRs)

MCRs offer a highly efficient route to complex, functionalized piperidines in a single synthetic operation by combining three or more starting materials.[15][16] This approach is prized for its atom economy, step economy, and ability to rapidly generate molecular diversity.

Causality and Mechanistic Insight

A common MCR for piperidines involves the condensation of an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound.[15] The reaction proceeds through a cascade of events, typically involving Knoevenagel condensation, Michael addition, and intramolecular condensation/cyclization to form a highly substituted dihydropyridine, which can then be reduced to the piperidine. The acylation can be a final step or the amine component can already contain the acyl group.

dot graph ERD { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: A typical multicomponent reaction pathway.

Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines

This protocol is adapted from procedures using nano-crystalline solid acid catalysts.[15]

  • Catalyst Suspension: Suspend a catalytic amount of a solid acid catalyst (e.g., nano-sulfated zirconia, 10 mol%) in ethanol.

  • Reactant Addition: To the stirred suspension, add the aromatic aldehyde (1.0 mmol), the amine (1.0 mmol), and the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for the time specified in the literature (typically 4-8 hours). Monitor the reaction by TLC.

  • Work-up: Upon completion, filter off the catalyst (which can often be recovered and reused).

  • Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the highly substituted piperidine derivative.

Strategy 5: Transition-Metal Catalyzed Cycloadditions

Modern organometallic chemistry provides powerful tools for constructing piperidine rings with excellent control over stereochemistry. Rhodium-catalyzed [2+2+2] cycloadditions are a prime example, allowing for the asymmetric synthesis of polysubstituted piperidines.[17][18]

Causality and Mechanistic Insight

In this approach, a substrate containing an alkyne, an alkene, and an isocyanate tethered together undergoes a formal cycloaddition reaction in the presence of a chiral rhodium catalyst.[17][18] The catalyst orchestrates the assembly of the three components into a single cyclic product, with the chirality of the catalyst dictating the enantioselectivity of the newly formed stereocenters. The resulting vinylogous amide can be reduced to the saturated piperidine.

dot graph ERD { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Caption: Rhodium-catalyzed [2+2+2] cycloaddition workflow.

Comparative Analysis Summary

Synthetic StrategyTypical YieldsStereocontrolSubstrate ScopeScalabilityKey AdvantageKey Limitation
N-Acylation 80-99%Dependent on piperidine synthesis.Broad; limited by piperidine availability.ExcellentHigh modularity for SAR studies.Requires prior synthesis of the piperidine core.
Reductive Amination 70-95%Good diastereoselectivity is achievable.Broad for amines; requires 1,5-dicarbonyls.GoodConvergent and uses simple starting materials.Can require harsh conditions; functional group tolerance varies.
Aza-Michael Addition 70-99%Excellent enantioselectivity with catalysts.Moderate; requires specific unsaturated precursors.ModeratePowerful for creating chiral centers.Precursor synthesis can be multi-step.
Multicomponent Rxns 60-95%Often poor unless chiral catalysts are used.Broad but sensitive to steric/electronic effects.GoodHigh efficiency and complexity generation.Optimization can be challenging; often produces mixtures.
TM-Catalyzed 75-95%Excellent enantioselectivity possible.Moderate to good, but can be catalyst-dependent.ModerateAccess to complex, polysubstituted scaffolds.Catalyst cost and sensitivity; precursor synthesis.

Conclusion

The synthesis of acylated piperidines is a rich and diverse field, offering chemists multiple strategic pathways to these valuable scaffolds.

  • For rapid analogue synthesis around a known piperidine core, N-acylation remains the undisputed method of choice due to its simplicity and modularity.

  • When constructing the piperidine ring from acyclic precursors, reductive amination offers a robust and scalable solution.

  • For accessing highly functionalized, chiral piperidines, modern methods like asymmetric aza-Michael additions and transition-metal-catalyzed cycloadditions provide unparalleled control over stereochemistry, albeit at the cost of more complex precursor synthesis and reaction optimization.

  • Multicomponent reactions stand out for their efficiency in rapidly building molecular complexity, making them ideal for generating diverse libraries for initial screening.

The optimal synthetic route is ultimately dictated by the specific target molecule, the required stereochemistry, the scale of the synthesis, and the availability of starting materials. A thorough understanding of the advantages and limitations of each method, as presented in this guide, is essential for the modern medicinal chemist to navigate this landscape effectively.

References

  • G. C. Fu, "Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes," Journal of the American Chemical Society. [Link]

  • P. O'Brien, et al., "Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine," ACS Publications. [Link]

  • M. G. Banwell, "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines," DR-NTU, Nanyang Technological University. [Link]

  • T. Rovis, et al., "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether," PMC - NIH. [Link]

  • X. Li, et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," Journal of the American Chemical Society. [Link]

  • T. Rovis, et al., "A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether," PubMed. [Link]

  • R. C. D. Brown, et al., "A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines," Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • W. Wang, et al., "Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition," PMC - NIH. [Link]

  • V. G. Nenajdenko, et al., "Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems," ResearchGate. [Link]

  • D. W. C. MacMillan, et al., "A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition," Organic Letters. [Link]

  • B. M. Reddy, et al., "Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts," Journal of the Serbian Chemical Society. [Link]

  • N. J. Turner, et al., "Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds," Journal of the American Chemical Society. [Link]

  • M. Sun, et al., "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol," Organic Letters. [Link]

  • M. G. Banwell, "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines," Organic & Biomolecular Chemistry. [Link]

  • A. Padwa, et al., "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines," ResearchGate. [Link]

  • T. Atobe, et al., "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor," ResearchGate. [Link]

  • A. V. Aksenov, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PMC - PubMed Central. [Link]

  • M. Movassaghi, et al., "Construction of highly functionalized piperidines by stepwise dearomative functionalization reaction," ResearchGate. [Link]

  • Organic Chemistry Portal, "Piperidine synthesis," Organic Chemistry Portal. [Link]

  • M. Sun, et al., "Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol," Organic Letters. [Link]

  • I. Khan, et al., "Synthesis of highly functionalized piperidines," ResearchGate. [Link]

  • C.-C. Li, et al., "Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D," RSC Publishing. [Link]

  • J. P. Zhu, et al., "Multicomponent reactions for the synthesis of complex piperidine scaffolds," Angewandte Chemie International Edition. [Link]

  • C. Matassini, F. Clemente, F. Cardona, "THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES," Arkivoc. [Link]

  • G. Brahmachari, "Synthesis of Functionalized Piperidine Derivatives Based on Multicomponent Reaction," CRC Press. [Link]

  • S. G. O. d. Solla, et al., "Transition Metal Catalyzed Azidation Reactions," MDPI. [Link]

  • A. Gassama, A. Diatta, "Synthesis of N-Substituted piperidines from piperidone," ResearchGate. [Link]

  • C. Matassini, et al., "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars," ResearchGate. [Link]

  • D. A. D. D. Leon, "C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation," ResearchGate. [Link]

  • X. Li, et al., "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine," ACS Publications. [Link]

  • J. P. Zhu, et al., "ChemInform Abstract: Multicomponent Reactions for the Synthesis of Complex Piperidine Scaffolds.," ResearchGate. [Link]

  • Aapptec, "Coupling Reagents," Aapptec Peptides. [Link]

  • Google Patents, "US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal," Google P
  • R. J. K. Taylor, et al., "SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY," White Rose eTheses Online. [Link]

  • P. O'Brien, "Asymmetric routes to substituted piperidines," Chemical Communications. [Link]

  • B. S. Chhikara, et al., "Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage," Beilstein Journals. [Link]

  • The Organic Chemistry Tutor, "Reductive Amination & Amide Synthesis (IOC 40)," YouTube. [Link]

  • Y. Zhang, et al., "N-acylation of amides through internal nucleophilic catalysis," Semantic Scholar. [Link]

  • ResearchGate, "Main routes to the piperidine cycle synthesis," ResearchGate. [Link]

  • T. Atobe, et al., "Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor," PMC - NIH. [Link]

  • J. Zhao, et al., "Ynamide Coupling Reagents: Origin and Advances," Accounts of Chemical Research. [Link]

  • H. Zhang, et al., "One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines," PubMed Central. [Link]

  • CDN, "N-Terminus Acetylation Protocol," CDN. [Link]

  • I. A. Tiritiris, et al., "Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines," New Journal of Chemistry. [Link]

Sources

comparing the reactivity of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. This compound, a bifunctional reagent, presents a compelling case study in reactivity, balancing the electrophilicity of an acyl chloride with the structural and electronic contributions of a 4-methylpiperidine moiety. This guide provides an in-depth comparison of its reactivity against structurally similar compounds, supported by experimental design principles and mechanistic insights.

The 4-methylpiperidine scaffold is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates targeting the central nervous system (CNS) to modulate pharmacological activity and pharmacokinetic properties.[1][2] Its presence in this compound suggests its utility in constructing complex pharmaceutical intermediates.[3] The reactivity of this compound is primarily dictated by the 3-chloropropanoyl group, which combines the high reactivity of an acyl chloride with a propyl chain bearing a chlorine atom, offering a secondary site for nucleophilic substitution.[4]

Understanding the Reactivity Landscape: Nucleophilic Acyl Substitution

The core reaction of this compound is nucleophilic acyl substitution. This reaction proceeds via a two-step addition-elimination mechanism.[5][6] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, this intermediate collapses, ejecting the most stable leaving group—in this case, the chloride ion.[5][7]

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution follows a well-established hierarchy: acyl halides > anhydrides > esters ≈ acids >> amides.[8][9] Acyl chlorides, like the one in our title compound, are the most reactive due to the strong electron-withdrawing inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon.[6][8] Furthermore, the chloride ion is an excellent leaving group, being the conjugate base of a strong acid (HCl).[10]

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we will compare it with two classes of analogous compounds:

  • Analogs with varying acyl groups attached to 4-methylpiperidine: This will highlight the influence of the acyl portion on reactivity.

  • Analogs with a constant 3-chloropropanoyl group attached to different piperidine derivatives: This will illustrate the impact of substitutions on the piperidine ring.

Comparison with Acyl Group Analogs

CompoundAcyl GroupKey Structural DifferenceExpected Relative ReactivityRationale
This compound 3-chloropropanoylAcyl chloride with an electron-withdrawing chlorine on the alkyl chainHighThe acyl chloride is inherently highly reactive. The chlorine atom on the propyl chain exerts a minor electron-withdrawing inductive effect, slightly enhancing carbonyl electrophilicity.
1-acetyl-4-methylpiperidineAcetylAn amideLowAmides are the least reactive carboxylic acid derivatives due to significant resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.[6][8]
1-(3-phenylpropanoyl)-4-methylpiperidine3-phenylpropanoylAn amide with a phenyl group on the alkyl chainLowSimilar to 1-acetyl-4-methylpiperidine, this is an amide and thus exhibits low reactivity. The phenyl group is too distant to exert a significant electronic effect on the carbonyl carbon.

The dramatic difference in reactivity between an acyl chloride and an amide underscores the importance of the functional group attached to the piperidine nitrogen. The high reactivity of this compound makes it an excellent acylating agent for a wide range of nucleophiles, including amines (aminolysis), alcohols (alcoholysis), and water (hydrolysis).[8]

Comparison with Piperidine Ring Analogs

The structure of the piperidine ring can influence reactivity through steric and electronic effects. The methyl group at the 4-position in this compound is remote from the reaction center and is expected to have a negligible electronic effect on the amide nitrogen. Its primary influence is on the overall conformation and pharmacological properties of the resulting molecule.[1] However, substituents closer to the nitrogen atom can have a more pronounced impact.

CompoundPiperidine MoietyKey Structural DifferenceExpected Relative ReactivityRationale
1-(3-chloropropanoyl)-piperidinePiperidineUnsubstituted piperidine ringBaselineServes as the baseline for comparison.
This compound 4-methylpiperidineMethyl group at the 4-positionSimilar to baselineThe methyl group is distant from the nitrogen and carbonyl, exerting minimal steric or electronic influence on the acylation reaction itself.
1-(3-chloropropanoyl)-2-methylpiperidine2-methylpiperidineMethyl group at the 2-position (α-position)Lower than baselineThe methyl group adjacent to the nitrogen introduces significant steric hindrance, impeding the approach of the acylating agent during its synthesis and potentially influencing the conformation of the resulting amide, which could subtly affect its reactivity in subsequent reactions.[11][12] Studies on the kinetic resolution of disubstituted piperidines have shown that substituents at the α-position can have a profound effect on acylation reactivity.[13][14][15]
1-(3-chloropropanoyl)-3-methylpiperidine3-methylpiperidineMethyl group at the 3-position (β-position)Slightly lower than baselineThe methyl group at the 3-position introduces some steric bulk, which could have a minor impact on the reactivity compared to the unsubstituted analog.
Experimental Design for Reactivity Studies

To quantitatively compare the reactivity of these compounds, a kinetic study can be designed. A model nucleophilic substitution reaction, such as the aminolysis with a primary amine (e.g., benzylamine), provides a reliable system for monitoring reaction progress.

Experimental Workflow

Caption: Workflow for kinetic analysis of acylation reactions.

Detailed Protocol: Kinetic Analysis of Aminolysis

  • Materials:

    • This compound (and its analogs)

    • Benzylamine (or other suitable nucleophile)

    • Anhydrous dichloromethane (DCM) as solvent[4]

    • Triethylamine (as a non-nucleophilic base to scavenge HCl byproduct)[4]

    • Internal standard for analytical quantification (e.g., dodecane for GC analysis)

    • Quenching solution (e.g., a dilute solution of a different, highly reactive amine in a suitable solvent)

  • Procedure: a. Prepare stock solutions of the acyl chloride, benzylamine, and triethylamine in anhydrous DCM. b. In a thermostated reaction vessel (e.g., at 25°C), combine the benzylamine and triethylamine solutions. c. Initiate the reaction by adding the acyl chloride solution. Start a timer immediately. d. At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing the quenching solution to stop the reaction. e. Analyze the quenched samples by a suitable method (e.g., HPLC or GC) to determine the concentration of the remaining benzylamine or the formed amide product. f. Plot the concentration of the reactant or product versus time and determine the initial reaction rate. g. Repeat the experiment with the other acyl chlorides under identical conditions.

  • Data Analysis:

    • The reaction is expected to follow second-order kinetics (first order in each reactant). The rate law can be expressed as: Rate = k[Acyl Chloride][Amine].

    • By using pseudo-first-order conditions (e.g., a large excess of the amine), the calculation of the rate constant (k) can be simplified.

    • The calculated rate constants will provide a quantitative measure of the relative reactivity of each compound.

Mechanistic Considerations and Influencing Factors

The reactivity in nucleophilic acyl substitution is governed by a combination of electronic and steric factors.[6][11]

  • Electronic Effects: The primary driver of the high reactivity of this compound is the electron-withdrawing nature of the acyl chloride group.[9] The chlorine atom on the propyl chain also contributes a minor inductive effect, which can influence the reactivity at that position in subsequent reactions.[16]

  • Steric Effects: While the 4-methyl group has a negligible steric impact on the acylation reaction, substituents in the 2- or 3-positions of the piperidine ring can hinder the approach of a nucleophile to the carbonyl carbon, thereby decreasing the reaction rate.[7][12]

  • Leaving Group Ability: The stability of the leaving group is crucial.[7] The chloride ion is a very stable leaving group, making the elimination step of the mechanism highly favorable.[10] In contrast, for amides, the leaving group would be an amide anion (R₂N⁻), which is a very poor leaving group, hence their low reactivity.[10]

Practical Implications and Applications

The high reactivity of this compound makes it a valuable and versatile intermediate in multi-step syntheses.[17][18] It can be used to readily introduce the 4-methylpiperidine-1-carbonyl moiety onto a variety of nucleophilic substrates. The presence of the chlorine atom on the propyl chain provides a second reactive handle for subsequent transformations, such as intramolecular cyclizations or further nucleophilic substitutions, allowing for the construction of more complex heterocyclic systems. This dual functionality is particularly useful in the synthesis of pharmaceutical intermediates.[4]

Conclusion

This compound is a highly reactive acylating agent due to the inherent properties of the acyl chloride functional group. Its reactivity is significantly greater than that of its amide analogs. While the 4-methyl group has minimal impact on the reactivity of the acyl group, substituents closer to the piperidine nitrogen, particularly at the 2-position, can introduce steric hindrance that reduces reactivity. The bifunctional nature of this compound, possessing both a reactive acyl chloride and a secondary reaction site on the propyl chain, makes it a strategic building block for the efficient synthesis of complex molecules in drug discovery and development.

References

  • Nucleophilic Acyl Substitution. (2019). Chemistry LibreTexts. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). Journal of the American Chemical Society. [Link]

  • Describe the nucleophilic substitution reaction of acyl chlorides. (2023). Filo. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (n.d.). Sci-Hub. [Link]

  • Nucleophilic Acyl Substitution Reactions. (n.d.). Fiveable. [Link]

  • Relative Reactivity of Carboxylic Acid Derivatives. (2024). Chemistry LibreTexts. [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2015). Journal of the American Chemical Society. [Link]

  • Nucleophilic acyl substitution. (2014). Khan Academy. [Link]

  • Nucleophilic Acyl Substitution: Videos & Practice Problems. (n.d.). Pearson. [Link]

  • Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. (2025). Wiley Online Library. [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2001). ResearchGate. [Link]

  • Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents. (2014). Butlerov Communications. [Link]

  • Nucleophilic Acyl Substitution Reactions. (2021). Chemistry LibreTexts. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters. [Link]

  • Nucleophilic acyl substitution. (2014). YouTube. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). ResearchGate. [Link]

  • Organic Chemistry Some Basic Principles And Techniques. (2025). Vedantu. [Link]

  • 3-Chloropropionyl Chloride. (2015). Synlett. [Link]

  • General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. [Link]

Sources

A Comparative Guide to the Biological Activity Screening of Novel 1-(3-Chloropropanoyl)-4-Methylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in medicinal chemistry, lauded for its presence in numerous pharmaceuticals and natural alkaloids.[1][2] Its structural versatility has led to the development of agents with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][4] This guide focuses on a novel chemical class: 1-(3-chloropropanoyl)-4-methylpiperidine derivatives . While specific data for this scaffold is not yet prevalent in published literature, this document serves as a comprehensive roadmap for its synthesis and biological evaluation, drawing parallels with established piperidine analogs to provide context and benchmarks for performance.

Herein, we will explore the critical experimental workflows for screening these novel derivatives for anticancer, antimicrobial, and anti-inflammatory activities. We will detail the causality behind experimental choices, present comparative data from closely related piperidine derivatives to establish performance benchmarks, and provide detailed, actionable protocols.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered nitrogen-containing heterocycle of piperidine offers a flexible yet stable framework that can be readily functionalized.[1] This allows for the precise spatial orientation of various pharmacophores, enabling targeted interactions with biological macromolecules. The introduction of a 3-chloropropanoyl group at the 1-position and a methyl group at the 4-position of the piperidine ring creates a unique chemical entity with potential for novel biological activities. The electrophilic nature of the chloropropanoyl moiety, for instance, could facilitate covalent interactions with target proteins, a mechanism exploited by a number of targeted therapeutic agents.

Anticancer Activity Screening

The evaluation of novel compounds for anticancer activity is a critical step in oncological drug discovery. A common initial approach is to assess the cytotoxicity of the compounds against a panel of human cancer cell lines.

Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A-549 for lung cancer, HCT-116 for colon cancer, and K562 for leukemia) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[5][6]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent, such as DMSO, to create stock solutions.[7] These are then serially diluted to a range of concentrations and added to the wells. A vehicle control (DMSO) and a positive control (a known anticancer drug like Gefitinib or Doxorubicin) are included.[5]

  • Incubation: The plates are incubated for a period of 48 to 72 hours.[5]

  • MTT Addition and Incubation: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Comparative Data for Piperidine Derivatives

To provide a benchmark, the following table summarizes the anticancer activity of other piperidine derivatives found in the literature.

Compound ClassCancer Cell LineIC50 (µM)Reference
(Substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivativesK562 (Leukemia)Low concentration[6][8]
2,6-disubstituted N-methylpiperidine derivativesHT 29 (Colon)6-11[9]
N-methylpiperidin-4-one derivativesRL-95-2, HEC-1A, HEC-1B (Endometrial)Significant antitumor effect[10]
Methyl piperazine derivatives (piperidine bioisosteres)A-549 (Lung)5.71[11]
Methyl piperazine derivatives (piperidine bioisosteres)HCT-116 (Colon)4.26[11]
Anticancer Screening Workflow

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening cluster_analysis Lead Identification synth Synthesize 1-(3-chloropropanoyl)- 4-methylpiperidine Derivatives culture Culture Cancer Cell Lines synth->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compounds seed->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read calc Calculate IC50 Values read->calc compare Compare Activity to Known Anticancer Agents calc->compare lead Identify Lead Compounds compare->lead

Caption: Workflow for anticancer activity screening of novel compounds.

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Piperidine derivatives have shown promise in this area.[12][13][14]

Methodology: Disc Diffusion Method

The disc diffusion method is a widely used technique to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[12][14]

Experimental Protocol:

  • Microorganism Preparation: Strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are cultured in appropriate broth to a standardized turbidity.[12][13]

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Disc Application: Sterile paper discs are impregnated with known concentrations of the synthesized piperidine derivatives. These discs, along with a negative control (solvent) and a positive control (e.g., Ampicillin for bacteria, Terbinafine for fungi), are placed on the surface of the inoculated agar plate.[13]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Comparative Data for Piperidine Derivatives
Compound ClassMicroorganismActivityReference
Piperidin-4-one thiosemicarbazone derivativesS. aureus, E. coli, B. subtilisGood activity compared to Ampicillin[13]
Piperidin-4-one thiosemicarbazone derivativesC. albicansSignificant activity compared to Terbinafine[13]
Novel piperidine derivativesS. aureus, E. coliAntimicrobial activity observed[12]
Various piperidine derivativesVarious bacteria and fungiVarying degrees of inhibition[7][15]
Antimicrobial Screening Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Disc Diffusion Assay cluster_results Analysis prep_culture Prepare Microbial Cultures (Bacteria & Fungi) inoculate Inoculate Agar Plates prep_culture->inoculate prep_compounds Prepare Compound-impregnated Discs place_discs Place Discs on Agar prep_compounds->place_discs inoculate->place_discs incubate Incubate Plates place_discs->incubate measure Measure Zones of Inhibition incubate->measure compare_controls Compare with Positive/ Negative Controls measure->compare_controls determine_mic Determine Minimum Inhibitory Concentration (MIC) compare_controls->determine_mic

Caption: Workflow for antimicrobial activity screening using the disc diffusion method.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Piperidine derivatives have been shown to modulate key inflammatory pathways.[16][17]

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism through which some piperidine derivatives exert their anti-inflammatory effects is by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6.[16]

Methodology: Lipopolysaccharide (LPS)-Stimulated Macrophages

A standard in vitro model for assessing anti-inflammatory activity involves the use of murine macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that potently activates inflammatory responses.[17]

Experimental Protocol:

  • Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in 24-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of the synthesized piperidine derivatives for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition by the compounds is calculated relative to the LPS-stimulated control.

Comparative Data for Piperidine Derivatives
CompoundTargetInhibitory Activity (%)ConcentrationReference
Dexamethasone (Standard)TNF-α751 µM[18]
Dexamethasone (Standard)IL-6841 µM[18]
Compound 5c (Triazine derivative)TNF-α65-7310 µM[18]
Compound 5f (Triazine derivative)IL-673-8510 µM[18]
Anti-inflammatory Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Piperidine Piperidine Derivatives Piperidine->IKK Inhibition ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory transcription

Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.

Conclusion and Future Directions

The this compound scaffold presents an intriguing starting point for the development of novel therapeutic agents. This guide provides a robust framework for the systematic screening of its derivatives for anticancer, antimicrobial, and anti-inflammatory activities. By employing the detailed protocols and leveraging the comparative data from related piperidine compounds, researchers can efficiently evaluate the biological potential of this novel chemical series. Future work should focus on synthesizing a library of these derivatives with diverse substitutions to establish clear structure-activity relationships (SAR). Positive hits from these initial screens will warrant further investigation into their mechanisms of action, selectivity, and in vivo efficacy, paving the way for the potential identification of new drug candidates.

References

  • Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.).
  • Application Notes and Protocols for Anti-inflammatory Piperidine Deriv
  • A Comparative Analysis of the Anti-inflammatory Potential of Piperidine-Based Compounds. (2025). BenchChem.
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2016).
  • Antimicrobial and antioxidant activities of piperidine derivatives. (2015). Academic Journals, 10(33), 783-790.
  • Lai, G., Huang, Y., Zhang, B., et al. (2017). Synthesis of N-methylpiperidin-4-one derivatives and evaluation of their anti-endometrial cancer activity. Russian Journal of General Chemistry, 87(5), 1053–1056.
  • Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4).
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Semantic Scholar.
  • Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025).
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88.
  • Synthesis and Anti-Cancer Activity of 2,6-disubstituted N-methylpiperidine Derivatives and Their N-oxides. (n.d.). PubMed.
  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • General strategy for the synthesis of piperidine derivatives. (n.d.).
  • synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
  • Racemic and Optically Active 1,3,3-trimethyl-4-phenyl-4-(propionyloxy)piperidine. (n.d.). PubMed.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023). MDPI.
  • Vinaya, K., Kavitha, C. V., Chandrappa, S., Prasanna, D. S., Raghavan, S. C., & Rangappa, K. S. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Chemical biology & drug design, 78(4), 622–630.

Sources

A Comparative Guide to the Analytical Method Validation for the Quantification of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 1-(3-chloropropanoyl)-4-methylpiperidine. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity and concentration is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven expertise to guide the selection and validation of an appropriate analytical method.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8] While specific, published methods for this compound are not widely available, this guide extrapolates from established analytical techniques for similar chemical entities, providing a robust framework for method development and validation.

The Criticality of Quantifying this compound

This compound serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The precise quantification of this intermediate is essential for several reasons:

  • Stoichiometric Control: Accurate measurement ensures the correct molar ratios in subsequent synthetic steps, maximizing yield and minimizing side-product formation.

  • Impurity Profiling: The manufacturing process can introduce impurities that may be carried through to the final API. A validated analytical method is crucial for their detection and quantification.

  • Stability Assessment: The stability of the intermediate under various storage and handling conditions must be monitored to ensure its quality over time.

  • Regulatory Compliance: Regulatory bodies require validated analytical methods for all critical reagents and intermediates to ensure the safety and efficacy of the final drug product.[4][9]

Comparison of Analytical Methodologies

The choice of an analytical method is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following sections compare the most pertinent techniques for the quantification of this compound.

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness.[10][11][12] For a non-chromophoric compound like this compound, derivatization or the use of a universal detector is necessary.

  • Principle: The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the two phases.

  • Strengths:

    • High resolution and selectivity.

    • Applicable to a wide range of compounds.

    • Well-established and widely available instrumentation.

  • Weaknesses for this Analyte:

    • Lacks a strong UV chromophore, necessitating derivatization or alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).[13]

    • Derivatization can add complexity and potential for variability.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[14][15]

  • Principle: The sample is vaporized and injected into a capillary column. An inert gas carries the sample through the column, where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer for detection and identification.

  • Strengths:

    • Excellent sensitivity and selectivity, especially with mass spectrometric detection.[16]

    • Ideal for identifying and quantifying volatile impurities.

  • Weaknesses for this Analyte:

    • The analyte may require derivatization to increase its volatility and thermal stability.[17]

    • Potential for thermal degradation in the injector or column.

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it the gold standard for trace-level quantification.[18][19][20][21][22]

  • Principle: After separation by LC, the analyte is ionized and enters a mass spectrometer containing two mass analyzers separated by a collision cell. The first analyzer selects the parent ion, which is then fragmented in the collision cell. The second analyzer detects specific fragment ions, providing a highly selective and sensitive signal.

  • Strengths:

    • Exceptional sensitivity (sub-ppm levels).[19][20]

    • High specificity, minimizing interference from matrix components.

    • Does not require a chromophore.

  • Weaknesses for this Analyte:

    • Higher instrument cost and complexity compared to HPLC-UV or GC-MS.

    • Matrix effects can influence ionization efficiency, requiring careful method development and validation.

The following diagram illustrates a logical workflow for selecting the most appropriate analytical method.

MethodSelection start Define Analytical Requirements sensitivity Sensitivity Needed? start->sensitivity matrix Complex Matrix? sensitivity->matrix High volatility Volatile Impurities a Concern? sensitivity->volatility Low to Moderate hplc HPLC with Derivatization or Universal Detector matrix->hplc No lcmsms LC-MS/MS matrix->lcmsms Yes volatility->hplc No gcms GC-MS volatility->gcms Yes end Final Method Selection hplc->end gcms->end lcmsms->end

Caption: Method selection workflow for this compound.

Experimental Protocol: A Validated LC-MS/MS Method

Based on the need for high sensitivity and specificity in a pharmaceutical setting, an LC-MS/MS method is presented as the most suitable approach. The following protocol is a representative example and should be adapted and fully validated for its intended use.

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
MRM Transition To be determined by infusion of the reference standard
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration within the calibration range.

ExperimentalWorkflow prep Sample and Standard Preparation lc_sep LC Separation prep->lc_sep ionization Electrospray Ionization (ESI) lc_sep->ionization ms_analysis Tandem MS Analysis (MRM) ionization->ms_analysis data_acq Data Acquisition ms_analysis->data_acq quant Quantification data_acq->quant

Caption: LC-MS/MS experimental workflow.

Method Validation Parameters: A Comparative Overview

A robust analytical method must be validated to ensure it is fit for its intended purpose.[23][24][25][26] The following table compares the typical performance characteristics of the discussed methods, with acceptance criteria based on ICH guidelines.[5][27][28]

Validation ParameterHPLC with Derivatization/CADGC-MSLC-MS/MSICH Acceptance Criteria (Typical)
Specificity/Selectivity Good, but potential for interference from derivatizing agent or matrix.Excellent, based on chromatographic retention time and mass spectrum.Excellent, based on retention time and specific MRM transitions.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[28][29]
Linearity (r²) > 0.995> 0.998> 0.999r² ≥ 0.99[30]
Range 80-120% of the target concentration80-120% of the target concentration70-130% of the target concentration (wider range often achievable)The range should be established based on the application.[23]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%Typically 98.0 - 102.0% for drug substance assay.[25][30]
Precision (% RSD) < 2.0%< 1.5%< 1.0%Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%[30]
Limit of Detection (LOD) ng/mL rangepg/mL rangeLow pg/mL rangeSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangeLow pg/mL rangeSignal-to-noise ratio of 10:1
Robustness ModerateGoodGoodThe method should remain unaffected by small, but deliberate variations in method parameters.[29]

Conclusion and Recommendations

The selection of an analytical method for the quantification of this compound requires a careful consideration of the specific analytical needs.

  • For routine quality control where high sensitivity is not paramount, a well-developed HPLC method with derivatization or a universal detector like CAD can be a cost-effective and robust solution.

  • If the analysis of volatile impurities is a primary concern, GC-MS offers unparalleled capability in this regard.

  • For applications requiring the highest sensitivity and specificity, such as impurity profiling at trace levels or analysis in complex matrices, LC-MS/MS is the unequivocal choice.

Regardless of the chosen method, a thorough validation according to ICH, FDA, and EMA guidelines is mandatory to ensure the generation of reliable and defensible data, ultimately contributing to the quality and safety of the final pharmaceutical product.[1][2][3][6][31][32]

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]

  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Paediatric Translational Research Infrastructure. EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Patent.
  • Chemistry Research Journal. Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • International Journal of Pharmaceutical Erudition. Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. [Link]

  • International Journal of Research in Ayurveda and Pharmacy. GC-MS ANALYSIS OF CHEMICAL COMPONENTS OF TWO DIFFERENT STAGES OF ROOT PART OF MOOLAK (RAPHANUS SATIVUS LINN.). [Link]

  • South Eastern European Journal of Public Health. Analytical Method Validation: A Comprehensive Review of Current Practices. [Link]

  • ResearchGate. (PDF) Trace level quantification of 1-(3-chloropropyl)- 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS. [Link]

  • Arabian Journal of Chemistry. 4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS. [Link]

  • Journal of Drug Delivery and Therapeutics. Analytical Method Development and Validation: A Review. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

  • ResearchGate. A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. [Link]

  • Shimadzu. Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • Collaborative International Pesticides Analytical Council. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

Sources

A Senior Application Scientist's Guide to 1-(3-Chloropropanoyl)-4-methylpiperidine: A Comparative Analysis of its Covalent Alkylating Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 1-(3-chloropropanoyl)-4-methylpiperidine against other classes of alkylating agents. We will move beyond a simple catalog of features to explore the mechanistic nuances, explain the rationale behind experimental design for characterization, and provide a clear perspective on its potential within modern drug discovery, particularly in the realm of targeted covalent inhibitors.

Introduction: The Evolving Landscape of Alkylating Agents

Alkylating agents represent one of the earliest classes of non-hormonal cancer therapies, historically valued for their ability to covalently modify and damage the DNA of rapidly dividing cancer cells.[1][2] This class includes venerable drugs like the nitrogen mustards (e.g., chlorambucil) and alkyl sulfonates.[1][2][3] While effective, their mechanism often leads to significant off-target effects and toxicity because they cannot distinguish between healthy and malignant cells.[4]

The contemporary application of alkylation chemistry in drug development has pivoted towards precision. Instead of indiscriminately targeting DNA, the focus is now on designing Targeted Covalent Inhibitors (TCIs) .[5] These molecules consist of two key components: a scaffold that directs the molecule to a specific binding site on a target protein, and an electrophilic "warhead" that forms a precise covalent bond with a nearby nucleophilic amino acid residue.[5][6] Cysteine, with its highly nucleophilic thiol group, is the most common target for these warheads.[7][8]

This compound is a molecule situated firmly in this modern context. It features a 3-chloropropanoyl group, a classic halo-amide warhead, attached to a 4-methylpiperidine scaffold. This guide will dissect its properties by comparing its warhead and mechanism to other well-established alkylating agents, providing the necessary framework for its strategic deployment in research and drug development.

Part 1: A Mechanistic Overview of Covalent Modification

The unifying principle of alkylating agents is their electrophilic nature; they are molecular entities that seek out and react with electron-rich nucleophiles in biological systems.[9][10] The diversity among these agents arises from the specific chemistry of their electrophilic warhead, which dictates their reaction mechanism, speed, and preferred biological target.

  • Classical DNA Alkylators (e.g., Nitrogen Mustards): These agents, like mechlorethamine, typically operate by forming a highly reactive aziridinium ion intermediate.[1][3] This strained, positively charged ring is a potent electrophile that readily reacts with the nucleophilic N7 position of guanine bases in DNA, leading to strand breaks and cell death.[1][2]

  • Michael Acceptors (e.g., Acrylamides): A cornerstone of modern TCIs, acrylamides are α,β-unsaturated carbonyl compounds. They react with nucleophiles like cysteine via a conjugate (Michael) addition mechanism.[5][6] This reaction is generally irreversible and highly effective for targeting cysteine residues.[5][7]

  • Halo-Carbonyl Compounds (e.g., Haloacetamides & α-Haloketones): This class, which includes the 3-chloropropanoyl moiety of our subject compound, functions as a direct alkylating agent through a bimolecular nucleophilic substitution (SN2) reaction.[11][12] The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-halogen bond, rendering the α-carbon susceptible to nucleophilic attack by residues like cysteine.[11] The halogen is displaced as a leaving group, forming a stable covalent bond. The reactivity within this class is heavily dependent on the halogen's ability to act as a leaving group, following the trend: Iodine > Bromine > Chlorine > Fluorine .[13]

Caption: General SN2 mechanism of cysteine alkylation by a chloro-carbonyl warhead.

Part 2: Comparative Analysis of Alkylating Warheads

The choice of an alkylating agent is a trade-off between reactivity, selectivity, and potential for off-target effects. The following table provides a direct comparison of this compound with other common alkylating agents.

FeatureThis compoundIodoacetamideAcrylamideChlorambucil (Nitrogen Mustard)
Warhead Structure 3-Chloropropanoyl AmideIodoacetamideAcrylamideBis(2-chloroethyl)amine
Mechanism SN2SN2Michael AdditionAziridinium Ion Formation
Primary Target Protein Cysteine ThiolsProtein Cysteine ThiolsProtein Cysteine ThiolsDNA (N7 of Guanine)
Relative Reactivity Moderate. The C-Cl bond is less reactive than C-I, providing a balance between stability and reactivity.[13][14]High. The C-I bond is weaker, making iodide an excellent leaving group and leading to very fast reactions.[14]High (Context Dependent). Reactivity is tuned by the electronics of the scaffold.Very High (Post-activation). The aziridinium ion is extremely reactive.[1][3]
Selectivity Potentially High. Designed for TCIs. The scaffold directs binding, and moderate reactivity can reduce off-target reactions.Moderate to Low. High reactivity can lead to off-target alkylation of other nucleophilic residues like methionine.[15][16]High. Widely used in successful TCIs, demonstrating high selectivity for targeted cysteines.[5][6]Low. Reacts broadly with accessible nucleophiles, primarily on DNA, leading to high general toxicity.[4]
Common Uses Targeted Covalent Inhibitor (TCI) development, Chemical Biology Probes.Proteomics (cysteine blocking), Affinity Labeling.[14][15]TCI Drug Discovery (e.g., Ibrutinib, Osimertinib).[5][6]Cancer Chemotherapy.[2][3]
Key Advantage Balanced reactivity may offer a wider therapeutic window and fewer off-target effects compared to iodo-analogs.Rapid and complete reaction for applications where speed is critical (e.g., proteomics sample prep).[14]Proven and effective warhead for developing highly selective and potent covalent drugs.Potent cytotoxic effects against rapidly dividing cells.[1]

Part 3: Experimental Protocols for Performance Validation

To rigorously characterize an alkylating agent like this compound, a systematic experimental approach is required. The following protocols provide a framework for assessing its fundamental reactivity and biological activity.

Protocol 1: Quantitative Reactivity Assessment with a Thiol Probe

Expert Rationale: Before testing in complex biological systems, it is crucial to establish the intrinsic reactivity of the electrophilic warhead. This is achieved by measuring its reaction rate with a model nucleophile, typically a thiol-containing small molecule like Glutathione (GSH). By comparing this rate to that of a well-characterized agent like iodoacetamide under identical conditions, we can quantitatively benchmark its reactivity. This assay validates the compound's ability to act as an alkylating agent and provides data to inform the design of subsequent experiments.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Iodoacetamide (as a positive control) in DMSO.

    • Prepare a 1 M stock of HEPES buffer, pH 7.4.

    • Prepare a 100 mM stock of Glutathione (GSH) in water.

    • Prepare a 10 mM stock of Thiol-reactive fluorescent probe (e.g., ThioGlo™) in DMSO.

  • Reaction Setup:

    • In a 96-well microplate, prepare a reaction buffer consisting of 100 mM HEPES, pH 7.4.

    • Add the test compound or control to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding GSH to a final concentration of 100 µM.

  • Kinetic Monitoring:

    • Immediately after adding GSH, add the fluorescent probe according to the manufacturer's instructions.

    • Place the microplate in a plate reader set to the appropriate excitation/emission wavelengths for the probe.

    • Monitor the decrease in fluorescence (as the probe reacts with unconsumed GSH) over time, taking readings every 60 seconds for 1-2 hours.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each compound.

    • Calculate the initial reaction rate from the slope of the curve.

    • Compare the rate of this compound to that of iodoacetamide to determine its relative reactivity.

Caption: Workflow for the in vitro thiol reactivity assay.

Protocol 2: Target Engagement Confirmation by Mass Spectrometry

Expert Rationale: Demonstrating that the compound can covalently modify a target protein is the critical next step. Intact protein mass spectrometry provides a rapid and unambiguous method to confirm covalent bond formation. An increase in the protein's mass corresponding to the molecular weight of the bound compound is direct evidence of target engagement. This experiment validates the compound's utility in a more biologically relevant context.

Methodology:

  • Reagents:

    • A purified protein containing an accessible cysteine residue (e.g., Human Serum Albumin, a specific kinase of interest).

    • This compound stock solution (10 mM in DMSO).

    • Reaction Buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 10 µM) and the test compound (e.g., to a final concentration of 100 µM).

    • Incubate the mixture at room temperature or 37°C for a defined period (e.g., 2 hours).

    • Prepare a control sample with protein and DMSO only.

  • Sample Preparation for MS:

    • Quench the reaction by adding an excess of a reducing agent like DTT or by acidifying the sample.

    • Desalt the protein sample using a C4 ZipTip or similar desalting column to remove unreacted compound and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein by Liquid Chromatography-Mass Spectrometry (LC-MS) using a system capable of resolving the intact protein mass.

    • Deconvolute the resulting mass spectrum to determine the precise molecular weight of the protein in both the control and treated samples.

  • Interpretation:

    • Compare the mass of the treated protein to the control. A mass shift equal to the molecular weight of this compound (minus HCl) confirms covalent modification.

Part 4: The Critical Role of the 4-Methylpiperidine Scaffold

While the warhead dictates reactivity, the 4-methylpiperidine scaffold is responsible for the molecule's pharmacological properties and target specificity.[17] This component is not merely a passive carrier for the warhead; it is integral to the compound's function.

  • Physicochemical Properties: The piperidine ring is a common motif in medicinal chemistry that imparts favorable properties such as aqueous solubility (due to the basic nitrogen) and a defined three-dimensional structure, which is critical for fitting into a protein's binding pocket.[18][19]

  • Target Recognition: In a TCI, the scaffold is designed to form non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, positioning the warhead in close proximity to the target nucleophile (e.g., cysteine). The affinity and selectivity of these non-covalent interactions are what distinguish a targeted inhibitor from a non-specific alkylating agent.

  • Steric and Electronic Influence: The methyl group at the 4-position can influence the binding orientation within a target site and may enhance metabolic stability.[17][20] The basicity of the piperidine nitrogen (pKa ~11) means it will be protonated at physiological pH, which affects cell permeability and potential ionic interactions.[17]

Conclusion

This compound emerges as a valuable tool for modern chemical biology and drug discovery. It functions as a cysteine-directed covalent modifier with a moderately reactive SN2 warhead . Its key characteristics can be summarized as follows:

  • Balanced Reactivity: It is expected to be less reactive than iodoacetamide, which can be advantageous in a biological system by minimizing off-target reactions and potentially widening the therapeutic index.[14][15]

  • Targeted Potential: Unlike classical chemotherapeutics, its utility lies in its incorporation into larger molecules where the 4-methylpiperidine scaffold can be part of a larger structure engineered for high-affinity binding to a specific protein target.

  • Versatility: The compound represents a versatile building block. The piperidine nitrogen offers a handle for further chemical elaboration, allowing for the synthesis of a library of derivatives to optimize target binding and pharmacokinetic properties.

For researchers developing TCIs, this compound offers a compelling alternative to more reactive warheads, providing a platform to build highly selective and potent probes and drug candidates. Its successful application will depend on the careful design of the overall molecular scaffold to achieve precise and selective target engagement.

References

  • Krishnamurthy, N., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Center for Biotechnology Information. [Link]

  • Colvin, M. (2000). Alkylating Agents. Holland-Frei Cancer Medicine, 5th edition. National Center for Biotechnology Information. [Link]

  • Krishnamurthy, N., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. PubMed. [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. [Link]

  • Gnad, F., et al. (2017). Determining cysteines available for covalent inhibition across the human kinome. National Center for Biotechnology Information. [Link]

  • García-Linares, S., et al. (2021). Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. ScienceDirect. [Link]

  • ResearchGate. (2019). Alkylating Agents. [Link]

  • Nursing CE Central. (2022). Reviewing the Pharmacology of Alkylating Agents. [Link]

  • Britannica. (n.d.). Alkylating agent. [Link]

  • ResearchGate. (2022). (PDF) Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. [Link]

  • Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. [Link]

  • ResearchGate. (2002). Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). α-Halo ketone. [Link]

  • ResearchGate. (n.d.). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Holoimines | Request PDF. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. ProteomeXchange. [Link]

  • Semantic Scholar. (n.d.). The chemistry of α-haloketones, α-haloaldehydes and α-haloimines. [Link]

  • PubChem. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. [Link]

  • Neumaier, F., et al. (2018). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. ChemistrySelect. [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • PubChem. (n.d.). 3-Methylpiperidine. [Link]

  • Google Patents. (2021). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2018). (PDF) Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Michejda, C. J., et al. (1990). 1,3-Dialkyl-3-acyltriazenes, a novel class of antineoplastic alkylating agents. PubMed. [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. [Link]

  • Ziering, A., & Lee, J. (1947). Piperidine derivatives; 1,3-dialkyl-4-aryl-4-acyloxypiperidines. PubMed. [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the quality of starting materials is non-negotiable. The purity of a synthetic intermediate like 1-(3-chloropropanoyl)-4-methylpiperidine can significantly impact reaction yields, impurity profiles of downstream products, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of this crucial building block from various suppliers, ensuring that only the highest quality material proceeds in your development pipeline.

The integrity of any pharmaceutical product is fundamentally linked to the quality of its intermediates.[1][2] Impurities, even in trace amounts, can have unforeseen consequences, making rigorous analytical testing an indispensable part of the manufacturing process.[3][4]

The Analytical Imperative: Anticipating Potential Impurities

A robust analytical strategy begins with understanding the potential impurities that could arise during the synthesis of this compound. Common synthetic routes may introduce several classes of impurities:

  • Unreacted Starting Materials: Such as 4-methylpiperidine and 3-chloropropanoyl chloride.

  • By-products: Arising from side reactions, these can include dimerization products or products of incomplete reactions.[5]

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[6][7][8]

  • Degradation Products: Resulting from instability of the product under certain storage or handling conditions.

International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, provide a framework for the classification, control, and qualification of impurities in new drug substances, underscoring the regulatory importance of this analysis.[3][9][10][11][12]

A Multi-Technique Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of several orthogonal methods, is essential for a thorough evaluation. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[1][2][13]

Below is a visual representation of the comprehensive workflow for assessing the purity of this compound.

Caption: Workflow for Purity Assessment of this compound.

Comparative Analysis: A Hypothetical Case Study

To illustrate the application of this multi-technique approach, consider the following hypothetical data for this compound sourced from three different suppliers.

Analytical Test Supplier A Supplier B Supplier C Acceptance Criteria
Appearance White to off-white solidYellowish solidWhite solidWhite to off-white solid
Purity by HPLC (%) 99.297.599.8≥ 99.0%
Largest Single Impurity by HPLC (%) 0.080.450.03≤ 0.1%
Total Impurities by HPLC (%) 0.251.80.15≤ 0.5%
Residual Solvents by GC-MS (ppm) Toluene: 50Toluene: 300, Acetone: 1000Toluene: <10Toluene: ≤ 890, Acetone: ≤ 5000
¹H NMR Conforms to structureConforms to structure, minor unidentified peaksConforms to structureConforms to reference spectrum
Water Content (Karl Fischer, %) 0.10.80.05≤ 0.5%

Interpretation:

  • Supplier A: Meets all specifications, presenting a high-quality product.

  • Supplier B: Fails on purity, total impurities, and has a noticeable color. The high water content is also a concern. This material would likely be rejected.

  • Supplier C: Demonstrates the highest purity with minimal impurities and residual solvents, making it the superior choice.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Rationale: HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical intermediates due to its high resolution and sensitivity.[13][14] For an amide-containing compound like this compound, a reversed-phase method is typically effective.[15][16]

Step-by-Step Protocol:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Rationale: GC-MS is the preferred method for identifying and quantifying volatile organic compounds, such as residual solvents, due to their volatility and the high sensitivity and specificity of mass spectrometric detection.[17][18][19][20][21] This is in line with USP <467> guidelines for residual solvent testing.[6][7][8][22][23]

Step-by-Step Protocol:

  • System: Headspace GC with a Mass Spectrometer detector.

  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector (MS) Transfer Line Temperature: 280 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).

¹H NMR Spectroscopy for Structural Confirmation and Purity Estimation

Rationale: ¹H NMR provides invaluable information about the molecular structure of the compound, confirming its identity.[24][25] It can also be used to estimate purity by comparing the integrals of the compound's signals to those of a certified internal standard. The characteristic signals of the piperidine ring protons can be used for structural confirmation.[26][27][28]

Step-by-Step Protocol:

  • Spectrometer: 400 MHz or higher.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Internal Standard (for quantitative NMR): Add a known amount of a certified internal standard (e.g., maleic acid).

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate all signals.

  • Analysis: Compare the chemical shifts and coupling patterns to a reference spectrum to confirm the structure. For purity assessment, calculate the molar ratio of the analyte to the internal standard.

Holistic Data Interpretation and Supplier Qualification

The final assessment of a supplier's material should be a holistic one, considering all the data generated. While HPLC purity is a primary indicator, high levels of residual solvents or the presence of unidentified peaks in the NMR spectrum can be disqualifying. A thorough understanding of the regulatory guidelines, such as those from the ICH, is crucial in setting appropriate specifications and making informed decisions.[3][9][11] The goal is to ensure a consistent and high-quality supply of this compound, thereby safeguarding the integrity of the entire drug development process.

References

  • USP-NF. (2019). <467> RESIDUAL SOLVENTS. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • USP-NF. (n.d.). (467) RESIDUAL SOLVENTS. [Link]

  • PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • PubMed. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]

  • Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]

  • ICH. (2006). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]

  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]

  • ESSLAB. (n.d.). SPEX CertiPrep USP 467 Residual Solvents. [Link]

  • PMC - NIH. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. [Link]

  • Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. [Link]

  • ResearchGate. (2025). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. [Link]

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ResearchGate. (2017). How can I separate drugs with carboxylic and drugs with amide group in a mixture by using HPLC?. [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • MicroSolv. (2025). Amide or Amino HPLC Columns What are the Differences. [Link]

  • ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • PubChem. (n.d.). 4-Methylpiperidine. [Link]

  • ResearchGate. (2025). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. [Link]

Sources

A Comprehensive Guide to the Synthesis and Applications of Substituted Piperidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids underscores its significance as a privileged scaffold in drug design.[1][3] This guide provides an in-depth analysis of the key synthetic strategies for constructing substituted piperidines and explores their diverse applications, offering a comparative perspective supported by experimental data to aid researchers in this dynamic field.

Part 1: Strategic Approaches to the Synthesis of Substituted Piperidines

The construction of the piperidine core can be achieved through a variety of synthetic methodologies, each with its own advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. This section compares some of the most powerful and widely adopted methods.

Hydrogenation and Reduction of Pyridine Derivatives: The Direct Route

The catalytic hydrogenation of readily available pyridine precursors represents the most atom-economical pathway to piperidines.[4] This approach, however, is not without its challenges, including the inherent aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[4]

Comparative Analysis of Catalytic Systems:

A range of catalysts, both heterogeneous and homogeneous, have been developed to address these challenges.[5]

Catalyst SystemTypical ConditionsAdvantagesDisadvantagesRepresentative Yield
Heterogeneous Catalysts
Rhodium(III) oxide (Rh₂O₃)H₂ (5 bar), TFE, 40 °C, 4 hHigh activity for unprotected pyridines, mild conditions, broad scope.[6]Potential for reduction of other functional groups.[6]>95%[6]
Palladium on Carbon (Pd/C)H₂ (high pressure), acidic additiveWidely used, efficient.[4]Requires high pressure and temperature, potential for catalyst poisoning.[4]85-95%[4]
Homogeneous Catalysts
[Cp*RhCl₂]₂/KIHCOOH/Et₃N, 40 °CMild conditions, high chemoselectivity for piperidines or tetrahydropyridines.[7]Requires quaternized pyridinium salts.[7]up to 94%[7]
Iridium(III) complexesH₂ (ionic hydrogenation)Tolerates sensitive functional groups (nitro, azido, bromo), scalable.[8]Requires specific iridium catalysts.>90%[8]
Metal-Free Catalysis
Borane catalysts (FLPs)Ammonia boraneAvoids transition metals, good cis-selectivity.[2][9]May require specific substitution patterns.70-90%[2][9]

Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation of a Pyridinium Salt [7]

This protocol details the reduction of a pyridinium salt to the corresponding piperidine using a rhodium catalyst and a formic acid/triethylamine mixture as the hydrogen source.

  • To a solution of the pyridinium salt (0.5 mmol) in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N, 1.4 mL) is added [Cp*RhCl₂]₂ (0.005 mol%) and potassium iodide (KI, 0.01 mol%).

  • The reaction mixture is stirred at 40 °C for 24 hours.

  • Upon completion, the reaction is cooled to room temperature and basified with an aqueous solution of potassium hydroxide (KOH).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the piperidine product.

Hydrogenation_Workflow cluster_prep Substrate Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Work-up and Purification Pyridine Pyridine Derivative Quaternization Quaternization (if required) Pyridine->Quaternization Pyridinium Pyridinium Salt Quaternization->Pyridinium Reaction_Vessel Reaction at 40 °C Pyridinium->Reaction_Vessel Catalyst Catalyst System (e.g., [Cp*RhCl₂]₂/KI) Catalyst->Reaction_Vessel H_Source Hydrogen Source (e.g., HCOOH/Et₃N) H_Source->Reaction_Vessel Basification Basification (aq. KOH) Reaction_Vessel->Basification Extraction Extraction (Ethyl Acetate) Basification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Purification Drying->Purification Product Substituted Piperidine Purification->Product

Caption: General workflow for the catalytic transfer hydrogenation of pyridinium salts.

Cycloaddition Reactions: Building the Ring with Precision

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a powerful means to construct highly functionalized piperidine rings with excellent stereocontrol.[10][11]

The Aza-Diels-Alder Reaction:

This reaction involves the coupling of an imine (the dienophile) with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.[12] The use of chiral phosphine catalysts has enabled highly enantioselective variants of this reaction.[10][13]

Experimental Protocol: Catalytic Asymmetric Aza-Diels-Alder Reaction [10]

This protocol describes a phosphine-catalyzed [4+2] annulation of an imine with an allene.

  • To a solution of the imine (0.20 mmol) and the allene (0.30 mmol) in toluene (2.0 mL) is added the chiral phosphepine catalyst (15 mol%).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the substituted piperidine derivative.

Aza_Diels_Alder cluster_reaction Reaction Imine Imine (Dienophile) TS [4+2] Annulation Imine->TS Allene Allene (Diene Component) Allene->TS Catalyst Chiral Phosphine Catalyst Catalyst->TS Product Functionalized Piperidine TS->Product

Caption: Schematic of the catalytic asymmetric aza-Diels-Alder reaction.

Intramolecular Cyclization Strategies

The Pictet-Spengler Reaction:

A classic and powerful method for synthesizing tetrahydroisoquinolines and related piperidine-containing fused systems, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[14] The reaction is typically acid-catalyzed and proceeds through an electrophilic iminium ion intermediate.[14][15] Diastereoselectivity can often be controlled by adjusting reaction conditions to favor either kinetic or thermodynamic products.[16]

Ring-Closing Metathesis (RCM):

RCM has emerged as a versatile tool for the construction of a wide variety of carbo- and heterocycles, including piperidines.[17][18] This reaction, catalyzed by ruthenium complexes, involves the intramolecular cyclization of a diene substrate.[17] The high functional group tolerance of modern RCM catalysts makes this a particularly attractive strategy for the synthesis of complex piperidine derivatives.[17]

Experimental Protocol: Ring-Closing Metathesis for Piperidine Synthesis [19]

This protocol illustrates the synthesis of a 4-substituted 3-aminopiperidine derivative using RCM.

  • A solution of the diene precursor (1.0 mmol) in dry dichloromethane (CH₂Cl₂, 100 mL) is degassed with argon for 15 minutes.

  • Grubbs' second-generation catalyst (5 mol%) is added, and the mixture is refluxed under an argon atmosphere for 4 hours.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the tetrahydropyridine intermediate.

  • The intermediate is then subjected to hydrogenation (e.g., using H₂, Pd/C) to afford the final substituted piperidine.

Direct C-H Functionalization: A Modern Approach

The direct functionalization of C-H bonds in piperidines offers a highly efficient and step-economical approach to introducing substituents, bypassing the need for pre-functionalized starting materials.[20][21] Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have proven particularly effective for the site-selective functionalization of piperidines at the C2, C3, or C4 positions, with selectivity often controlled by the choice of catalyst and the nitrogen protecting group.[20][21] Photoredox catalysis has also emerged as a powerful tool for the α-C-H arylation of piperidines.[22]

Part 2: The Pivotal Role of Substituted Piperidines in Drug Discovery and Beyond

The unique structural and physicochemical properties of the piperidine ring make it an exceptionally valuable scaffold in medicinal chemistry.[3][23]

A Privileged Scaffold in Pharmaceuticals

Substituted piperidines are integral components of a vast number of approved drugs across a wide range of therapeutic areas.[1][3]

Drug (Brand Name)Therapeutic AreaKey Piperidine-Related Structural Feature
Methylphenidate (Ritalin)ADHD2-Phenyl-2-(piperidin-2-yl)acetate
Donepezil (Aricept)Alzheimer's DiseaseN-Benzylpiperidine moiety[2]
Fentanyl (Sublimaze)AnalgesicN-(1-(2-Phenylethyl)piperidin-4-yl)-N-phenylpropanamide
Paroxetine (Paxil)Antidepressant(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-(4-fluorophenyl)piperidine
Risperidone (Risperdal)AntipsychoticFused piperidine ring system
Loratadine (Claritin)Antihistamine4-(8-Chloro-5,6-dihydro-11H-benzo[10][19]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester[3]

The introduction of chiral centers and specific substitution patterns on the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, selectivity, pharmacokinetic profile, and even reduce cardiac toxicity.[23]

Emerging Applications

Beyond their established role in medicinal chemistry, substituted piperidines are finding increasing use as:

  • Chiral Auxiliaries and Ligands: Their rigid conformational nature makes them excellent scaffolds for inducing stereoselectivity in asymmetric synthesis.[3]

  • Agrochemicals: The piperidine motif is present in a number of pesticides and herbicides.[3]

  • Natural Product Synthesis: The piperidine core is a common feature in a vast array of alkaloids with diverse biological activities, making their synthesis a major focus of research.[24][25][26]

Conclusion

The synthesis and functionalization of the piperidine scaffold remain a vibrant and highly impactful area of chemical research. The continued development of novel and efficient synthetic methodologies, from catalytic hydrogenations and cycloadditions to direct C-H functionalizations, provides chemists with an ever-expanding toolkit to construct these valuable heterocycles. As our understanding of the intricate relationship between structure and function grows, the strategic application of substituted piperidines is poised to play an even more critical role in the discovery and development of new medicines and other functional molecules.

References

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Watson, P. S., Jiang, B., & Scott, B. (2000). A New Route to the Piperidine-Based CCR5 Receptor Antagonist UK-427,857. The Journal of Organic Chemistry, 65(18), 5669–5675.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Dabiri, M., Tisseh, Z. N., & Danesh, P. (2019). Recent advances in the synthesis of piperidines. RSC advances, 9(28), 15976-16006.
  • Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 130(42), 13945–13947. [Link][10][13]

  • Ye, N., & Li, G. (2005). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. Organic Letters, 7(14), 2985–2988. [Link][19]

  • O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(10), 2201–2204. [Link]

  • Rovis, T. (2009). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 131(31), 10872–10873. [Link][27]

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link][28]

  • Kwon, O. (2003). Phosphine-Catalyzed [4 + 2] Annulation: Synthesis of Functionalized Piperidines. Organic Letters, 5(4), 451–453.
  • Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 9033-9039. [Link][20]

  • Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(10), 903-911. [Link][29]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Felpin, F. X., & Lebreton, J. (2003). Recent advances in the total synthesis of piperidine and pyrrolidine natural alkaloids with ring-closing metathesis as a key step. European Journal of Organic Chemistry, 2003(19), 3693-3714.
  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Rovis, T. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7765–7770. [Link][22]

  • Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 59(23), 9033-9039. [Link][21]

  • Sarpong, R. (2020). Approaches to α-functionalization of piperidines by C H functionalization. ResearchGate. [Link]

  • Njardarson, J. T. (2018). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 14, 2598-2608. [Link]

  • Cramer, N. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link][8]

  • Xiao, J. L. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(4), 1299-1303. [Link][7]

  • Hartmann, M., & Witte, J. F. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(19), 4531. [Link]

  • Williams, J. M. J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(3), 503-507. [Link][6]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar. [Link][17]

  • ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. [Link]

  • Plunkett, O., & Sainsbury, M. (1991). Pyridine and piperidine alkaloids. In Second Supplements to the 2nd Edition of Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 1-54). Elsevier. [Link][25]

  • Bailey, P. D. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(9), 3159-3171. [Link][11]

  • Bailey, P. D., Smith, P. D., Pederson, F., Clegg, W., Rosair, G. M., & Teat, S. J. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link]

  • Grieco, P. A. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(16), 10731–10739. [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. [Link][23]

  • Toste, F. D. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Angewandte Chemie International Edition, 51(48), 12115-12119. [Link]

  • Wikipedia. (2023, December 1). Pictet–Spengler reaction. [Link][14]

  • ResearchGate. (n.d.). The use of the aza-Diels–Alder reaction in the synthesis of pinidine and other piperidine alkaloids. [Link]

  • Xiong, X., et al. (2019). Piperidine polyketide alkaloids of bacterial origin: Occurrence, bioactivity, and biosynthesis. Applied Microbiology and Biotechnology, 103(15), 5929-5942. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Recent Advances on the Synthesis of Piperidines Through Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link][9]

  • ResearchGate. (n.d.). Biological activities of piperidine alkaloids. [Link][26]

  • Wikipedia. (2023, October 23). Ring-closing metathesis. [Link][18]

  • ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Link]

  • Iannelli, M. A., & Sala, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 899. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(3-Chloropropanoyl)-4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(3-Chloropropanoyl)-4-Methylpiperidine. The following procedural guide is a synthesis of expert analysis based on the compound's constituent functional groups—an acyl chloride and a substituted piperidine—and data from structurally analogous chemicals. This molecule should be treated as highly reactive, corrosive, and toxic. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols, as local regulations are paramount.

Core Principle: Hazard-Informed Waste Management

The disposal strategy for any chemical is dictated by its inherent hazards. For this compound, the risk profile is twofold, stemming from its hybrid structure:

  • The Acyl Chloride Moiety (-COCl): This functional group is exceptionally reactive. It will readily undergo hydrolysis upon contact with water, including atmospheric moisture, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1][2] This reaction is vigorous and exothermic, releasing steamy, corrosive HCl fumes.[2]

  • The 4-Methylpiperidine Moiety: Piperidine and its derivatives are known to be corrosive, causing severe skin burns and eye damage. They are also classified as toxic if swallowed, inhaled, or in contact with skin.[3][4]

Consequently, this compound must be presumed to be a highly hazardous substance. The primary disposal directive is to prevent its uncontrolled reaction with the environment and to ensure it is handled by a licensed hazardous waste disposal service. Direct disposal into standard waste streams or sanitary sewers is strictly prohibited.[5]

Assumed Hazard Profile

The following table summarizes the likely hazard classifications for this compound, extrapolated from its functional components.

Hazard ClassificationGHS Hazard Statement (Assumed)Rationale and Causality
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.The piperidine base is inherently corrosive.[6] The acyl chloride group reacts with moisture on the skin to form hydrochloric acid, causing immediate and severe chemical burns.
Acute Toxicity (Dermal, Inhalation, Oral) H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled.Piperidine derivatives are known to be toxic via multiple exposure routes.[7] Inhalation of vapors or aerosols is particularly dangerous due to the release of HCl upon hydrolysis in the respiratory tract.
Reactivity EUH014: Reacts violently with water.This is a hallmark of acyl chlorides.[2][8] This reactivity necessitates storage in anhydrous conditions and careful segregation from aqueous waste streams.
Environmental Hazard H411: Toxic to aquatic life with long-lasting effects.As a chlorinated organic compound, it is expected to be persistent and harmful to aquatic ecosystems.[9]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Handling this compound for any purpose, including disposal, requires stringent adherence to PPE protocols to mitigate the severe risks of exposure.

Protective EquipmentSpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and the corrosive HCl vapors that can be generated, which can cause severe eye damage.[10]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). A double-gloving approach is recommended.Prevents skin contact, which can lead to severe chemical burns and systemic toxicity.[11]
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Protects against skin contact and contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge.Mandatory if handling outside of a certified chemical fume hood to protect against toxic and corrosive vapors.[4]

Spill Management Protocol

In the event of a spill, the cleanup materials themselves must be treated as hazardous waste.[5]

  • Immediate Evacuation & Isolation: Alert all personnel in the immediate vicinity. Evacuate the area and restrict access.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood. Do not use recirculating air.

  • Containment (Small Spill): For small spills (<100 mL), cover with a dry, inert absorbent material such as vermiculite, sand, or a specialized acid spill neutralizer. Do not use water or combustible materials like paper towels directly on the spill.

  • Neutralization: Once absorbed, cautiously apply a weak base like sodium bicarbonate or calcium carbonate to the absorbent material to neutralize the residual acidity from hydrolysis.[6]

  • Collection: Carefully collect the absorbent material using non-sparking tools and place it into a designated, properly labeled, and sealable container for hazardous waste.[4][5]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone), followed by soap and water, collecting all cleaning materials as hazardous waste.

Step-by-Step Waste Disposal Protocol

The guiding principle is waste segregation and containment for professional disposal. In-lab chemical neutralization of bulk waste is not recommended due to the high reactivity and potential for uncontrolled reactions.

  • Waste Segregation:

    • This compound must be disposed of as halogenated organic waste .[12][13]

    • Crucially, keep this waste stream entirely separate from aqueous waste, acids, bases, and oxidizers. [10][12] Mixing with water will generate large volumes of HCl gas, creating a dangerous pressurization and corrosion hazard.

  • Containerization:

    • Collect all waste, including unused product and contaminated disposables (e.g., pipette tips, weighing paper), in a designated container.

    • The container must be made of a compatible material (e.g., glass or fluorinated polyethylene) with a secure, tightly sealing cap.

    • The container should be stored under an inert atmosphere (e.g., nitrogen or argon) if possible, particularly for long-term accumulation, to prevent degradation and pressure buildup from reaction with ambient moisture.

  • Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE".[5]

    • List the full chemical name: "Waste this compound".

    • Indicate the associated hazards: "Corrosive, Toxic, Reacts Violently with Water".

    • Include the date of accumulation and the generating laboratory/researcher's name.[5]

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is cool, dry, and away from sunlight and incompatible materials.[7] The container must be within secondary containment to control any potential leaks.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste contractor.

    • The anticipated final disposal method for chlorinated organic residues is high-temperature incineration, which ensures the complete destruction of the molecule into less harmful components like carbon dioxide and hydrogen halides, which are then scrubbed from the exhaust gases.[9][14]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound.

G cluster_0 Step 1: Generation & Assessment cluster_1 Step 2: Segregation & Containment cluster_2 Step 3: Storage & Disposal Start Waste Generated (Unused chemical, contaminated labware) Assess Assess Hazards: - Acyl Chloride (Reactive, Corrosive) - Piperidine (Toxic, Corrosive) - Chlorinated Organic (Environmental) Start->Assess Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Classify Waste Container Use designated, dry, compatible waste container Segregate->Container Label Label Container: - Full Chemical Name - 'Hazardous Waste' - All Hazard Symbols Container->Label Store Store in secure, ventilated, secondary containment area Label->Store Transfer to Storage ContactEHS Contact EHS for Pickup Store->ContactEHS Disposal Professional Disposal (High-Temperature Incineration) ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). United States Environmental Protection Agency.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Piperidine Safety Data Sheet. (2024). Penta Chemicals.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • (1-Methyl-4-piperidinyl)methanamine Safety Data Sheet. (2023). Thermo Fisher Scientific.
  • Piperidine Safety Data Sheet. (2019). Chemos GmbH & Co.KG.
  • 4-Methylpiperidine Safety Data Sheet. (2015). Thermo Fisher Scientific.
  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. (n.d.). AAPPTec, LLC.
  • Piperidine Safety Data Sheet. (2025). Carl ROTH.
  • Process for the incineration of chlorinated organic materials. (1980). Google Patents.
  • 1-(3-Chloropropyl)piperidine Hydrochloride Safety Data Sheet. (2025). TCI Chemicals.
  • Hazardous Waste Reduction. (n.d.). University of California, Santa Cruz - Environmental Health and Safety.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). United States Environmental Protection Agency. Retrieved from [Link]

  • Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

  • 1-(3-Aminopropyl)-4-methylpiperazine Safety Data Sheet. (2025). Fisher Scientific.
  • 4-Chloro-1-methylpiperidine hydrochloride Safety Data Sheet. (2025). Fisher Scientific.
  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. Retrieved from [Link]

  • Acylation Mechanism. (2025). Save My Exams. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

  • An introduction to acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(3-CHLOROPROPANOYL)-4-METHYLPIPERIDINE

Hazard Assessment: A Compound of Dual Reactivity

The operational risk of this compound stems from two distinct, yet synergistic, sources of chemical hazard. Understanding these is fundamental to establishing a self-validating system of safe handling.

  • The Acyl Chloride Moiety (3-Chloropropanoyl group): This functional group is highly reactive and dictates the primary corrosive and respiratory hazards. Acyl chlorides are known to be:

    • Intensely Corrosive: Causing severe skin burns and serious eye damage upon contact.[1][2]

    • Water-Reactive: Reacts violently with water, including atmospheric moisture, to produce corrosive hydrogen chloride (HCl) gas.[3] This reaction is exothermic and can lead to pressure buildup in sealed containers.

    • Lachrymatory and a Severe Respiratory Hazard: The vapors are irritating to the eyes, mucous membranes, and respiratory tract.[1][4] Inhalation can be fatal.[1][2]

  • The Substituted Piperidine Moiety (4-Methylpiperidine group): This portion of the molecule introduces significant flammability and additional corrosive properties. Substituted piperidines are:

    • Highly Flammable: They are typically volatile liquids with low flash points, posing a significant fire risk.[5][6] Vapors can form explosive mixtures with air.

    • Corrosive and Caustic: As amines, they are alkaline and can cause severe skin burns and eye damage.[5][7] Inhalation can lead to corrosive injuries to the respiratory system.[5][7]

Based on this analysis, the compound should be treated as possessing, at a minimum, the following hazards:

Hazard ClassificationDescriptionRationale and Precaution
Flammable Liquid Highly flammable liquid and vapor.[2][5]Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground all equipment.[6]
Acute Toxicity, Inhalation Potentially fatal if inhaled.[1][2]All handling must occur in a certified chemical fume hood.
Skin Corrosion Causes severe skin burns.[1][5]Wear appropriate chemical-resistant gloves and body protection at all times.
Eye Damage Causes serious, potentially irreversible, eye damage.[5][8]Wear chemical splash goggles and a full-face shield.
Water-Reactivity Reacts with water to produce toxic gas (HCl).[3]Store in a dry environment and handle with care to avoid contact with moisture.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the compound's multifaceted hazards. The selection of PPE is not merely a checklist; it is a critical control system designed to protect against simultaneous chemical and fire risks.

Task / ScenarioEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coatNot required
Weighing & Aliquoting Tightly-fitting chemical splash goggles AND full-face shield.[3][8]Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[8][9]Flame-resistant lab coat AND a chemical-resistant apron.[8]Mandatory: Certified chemical fume hood.[10][11]
Reaction Setup & Workup Tightly-fitting chemical splash goggles AND full-face shield.[3][8]Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[8][9]Flame-resistant lab coat AND a chemical-resistant apron.[8]Mandatory: Certified chemical fume hood.[10][11]
Spill Cleanup Full-face air-purifying respirator (or SCBA for large spills).[3][8]Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Fully encapsulated, chemical-resistant suit.Full-face air-purifying respirator with cartridges for organic vapors and acid gases, or SCBA.[12]
Causality of PPE Choices:
  • Goggles and Face Shield: Goggles provide a seal against splashes and vapors, while the face shield offers a secondary barrier against high-volume splashes, protecting the entire face.[3][8] This combination is crucial due to the severe corrosivity.

  • Double Gloving: An outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. This is standard practice for highly corrosive or toxic materials.

  • FR Lab Coat and Apron: The flame-resistant (FR) coat addresses the flammability hazard, while the chemical-resistant apron protects against corrosive liquid splashes that could compromise the integrity of the coat.[8]

Operational and Disposal Plans

Experimental Workflow: A Step-by-Step Protocol

This workflow is designed as a self-validating system, ensuring safety checks are integrated at every stage.

Caption: Safe handling workflow for this compound.
Storage Protocol
  • Store in the original, tightly sealed container in a dry, cool, and well-ventilated area.[8][10]

  • Keep in a designated corrosives and flammables storage cabinet.

  • Incompatible Materials: Segregate from water, alcohols, strong bases, strong oxidizing agents, and metals.[10]

Spill Management Plan

This plan is for minor spills (<100 mL) by trained laboratory personnel only. All other spills constitute a major emergency requiring evacuation and professional response.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate and call emergency services. Remove all ignition sources.[3][13]

  • PROTECT: Don the appropriate spill cleanup PPE, including a full-face respirator with acid gas/organic vapor cartridges.[12]

  • CONTAIN: Create a dike around the spill using a dry, inert absorbent material like vermiculite or sand. DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS like paper towels.[13][14]

  • ABSORB: Working from the outside in, slowly cover the spill with the absorbent material.[14]

  • COLLECT: Carefully scoop the absorbed material into a labeled, sealable, and compatible container for hazardous waste disposal. Use non-sparking tools.[6][15][16]

  • DECONTAMINATE: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • DISPOSE: Label the waste container "Halogenated Organic Waste" and manage it through your institution's hazardous waste program.[17]

Exposure and First Aid Plan

Immediate action is critical.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15-30 minutes, using a safety shower if available. Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Waste Disposal Plan

All waste streams containing this compound must be treated as hazardous.

  • Categorization: This compound is a chlorinated organic substance. All waste must be collected in a container specifically designated for "Halogenated Organic Waste." [17][18]

  • Collection: Collect all residual material, contaminated absorbents from spills, and contaminated disposable PPE (gloves, etc.) in a robust, sealed, and clearly labeled waste container.[16][19]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the sanitary sewer. [17][18]

  • Final Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[20]

References

  • ChemicalBook. (n.d.). 3-Chloropropionyl chloride - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 3-Chloro Propionyl Chloride CAS No 625-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • VanDeMark Chemical. (2021, February). 3-CHLOROPROPIONYL CHLORIDE.
  • Fisher Scientific. (2010, November 10). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • National Center for Biotechnology Information. (n.d.). 4-Methylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Sigma-Aldrich. (n.d.). 4-Methylpiperidine 96%.
  • CymitQuimica. (2023, July 5). 4-Methylpiperidine Safety Data Sheet.
  • TCI AMERICA. (n.d.). 4-Methylpiperidine.
  • Loba Chemie. (2016, June 8). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Haz-Map. (n.d.). 4-Methylpiperidine - Hazardous Agents.
  • MilliporeSigma. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • Domen, G. R. (1970). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 4(11), 923-925.
  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • Fisher Scientific. (2025, March 5). SAFETY DATA SHEET - N-Methylpiperidine.
  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.